5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOWBXYANGMSPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: The Benzimidazolone Core in Modern Drug Discovery
An In-Depth Technical Guide to 5-(Trifluoromethyl)-1,3-dihydro-1H-benzo[d]imidazol-2-one
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] Its derivatives form the basis of numerous marketed drugs. The fusion of a benzene ring with an imidazole creates a bicyclic system with unique electronic and structural properties, making it a versatile template for designing novel therapeutic agents. The introduction of a carbonyl group at the 2-position to form the benzimidazol-2-one (or benzimidazolone) core further enhances its utility, providing specific hydrogen bonding capabilities and a rigid conformational framework.
This guide focuses on a specific, functionally critical derivative: 5-(Trifluoromethyl)-1,3-dihydro-1H-benzo[d]imidazol-2-one . The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential biological applications and safety considerations.
PART 1: Compound Identification and Physicochemical Profile
Accurate identification is paramount for any research chemical. 5-(Trifluoromethyl)-1,3-dihydro-benzimidazol-2-one is cataloged under several identifiers across chemical databases.
| Identifier | Value | Source |
| CAS Number | 133687-93-1 | [3][4][5] |
| IUPAC Name | 5-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one | [6] |
| Molecular Formula | C₈H₅F₃N₂O | [3][5][6] |
| Synonyms | 5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-one, 5-Trifluoromethylbenzimidazone | [3][5] |
The physicochemical properties of this compound are critical for understanding its behavior in both chemical and biological systems. The trifluoromethyl group significantly influences these characteristics compared to the unsubstituted parent molecule.
| Property | Value | Source |
| Molecular Weight | 202.13 g/mol | [5][6] |
| Purity | Typically ≥98% | [3] |
| InChI Key | LSOWBXYANGMSPY-UHFFFAOYSA-N | [3][6] |
| Storage Temperature | Ambient Storage | [3] |
| XLogP3 | 1.4 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
PART 2: Synthesis Methodology and Workflow
The synthesis of benzimidazol-2-one derivatives generally involves the cyclization of an appropriately substituted o-phenylenediamine with a carbonyl source.[7] For 5-trifluoromethyl-1,3-dihydro-benzimidazol-2-one, the logical precursor is 4-(trifluoromethyl)benzene-1,2-diamine. The cyclization can be achieved using various carbonylating agents such as phosgene, triphosgene, carbonyldiimidazole (CDI), or urea. The urea method is often preferred for its operational simplicity and lower toxicity of reagents.
Experimental Protocol: Synthesis via Urea Condensation
This protocol describes a representative lab-scale synthesis. The causality behind this choice is the high-yield and straightforward nature of the thermal condensation between an o-phenylenediamine and urea, which proceeds via an intermediate isocyanate that cyclizes intramolecularly.
Materials:
-
4-(Trifluoromethyl)benzene-1,2-diamine
-
Urea
-
Dimethylformamide (DMF) or Diphenyl ether (as high-boiling solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(trifluoromethyl)benzene-1,2-diamine (1 equivalent) and urea (1.5 equivalents).
-
Solvent Addition: Add a minimal amount of a high-boiling solvent like DMF to create a slurry.
-
Thermal Condensation: Heat the reaction mixture to 150-180°C. The choice of temperature is critical; it must be high enough to initiate the condensation and elimination of ammonia but not so high as to cause degradation. Maintain this temperature for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature. A solid precipitate should form.
-
Pour the cooled mixture into a beaker of cold water to precipitate the product fully.
-
Acidify the aqueous suspension with dilute HCl to neutralize any remaining basic impurities.
-
Filter the crude product using a Büchner funnel, and wash the solid with copious amounts of deionized water to remove residual urea and salts.
-
-
Purification:
-
The primary impurity is often unreacted starting material. Recrystallization from an appropriate solvent system, such as an ethanol/water mixture, is typically effective.
-
Dissolve the crude solid in hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to form pure crystals.
-
Filter the purified crystals, wash with cold ethanol, and dry under vacuum.
-
Synthesis Workflow Diagram
Caption: A logical workflow for assessing the biological activity of a novel compound.
PART 4: Safety, Handling, and Storage
Proper handling of any chemical is crucial. 5-(Trifluoromethyl)-1,3-dihydro-benzimidazol-2-one is classified with specific hazards that necessitate careful laboratory practices.
GHS Hazard Information
| Code | Hazard Statement | Class | Category |
| H302 | Harmful if swallowed | Acute toxicity, oral | Category 4 |
| H315 | Causes skin irritation | Skin corrosion/irritation | Category 2 |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation | Category 2A |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure | Category 3 |
Source for table data:[5]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors. [8][9]* Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [8][9]* Skin Protection: Wear chemical-resistant gloves (e.g., nitrile). A lab coat is mandatory. Avoid all personal contact. [10]* Respiratory Protection: If dust is generated, use a particulate filter respirator (e.g., N95/P1). [9][11]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [9]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. [8][10]* Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
5-(Trifluoromethyl)-1,3-dihydro-benzimidazol-2-one (CAS: 133687-93-1) is a synthetically accessible and functionally important molecule. Its trifluoromethyl group imparts desirable physicochemical properties for drug development, and its benzimidazolone core provides a proven scaffold for biological activity. While specific published data on its bioactivity remains an area ripe for exploration, the extensive research on analogous compounds strongly suggests its potential as a valuable building block for developing new antimicrobial, antiviral, or CNS-active agents. This guide provides the foundational technical knowledge required for researchers to safely handle, synthesize, and investigate this promising compound.
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An In-depth Technical Guide to 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic profile, and potential applications of 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one (CAS No: 133687-93-1). This fluorinated benzimidazolone scaffold is a molecule of significant interest in medicinal chemistry, owing to the prevalence of the benzimidazolone core in numerous biologically active compounds and the unique properties imparted by the trifluoromethyl substituent. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic applications.
Introduction and Molecular Overview
The benzimidazole ring system is a privileged scaffold in drug discovery, structurally mimicking natural purine bases and enabling interaction with a variety of biological targets.[1] The introduction of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The combination of these two features in the 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one core structure results in a molecule with significant potential for the development of novel therapeutics.
Benzimidazolone derivatives, in particular, have demonstrated a wide array of pharmacological activities, including acting as inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair and a target for cancer therapy.[2][3] This guide will delve into the specific characteristics of the 5-trifluoromethyl substituted variant.
Caption: Chemical structure of 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one.
Physicochemical Properties
Precise experimental data for 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one is not extensively reported in publicly available literature. The following table summarizes key identifiers and computed physicochemical properties to guide experimental design.
| Property | Value | Source |
| IUPAC Name | 5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-one | PubChem[4] |
| CAS Number | 133687-93-1 | Sigma-Aldrich[3] |
| Molecular Formula | C₈H₅F₃N₂O | PubChem[4] |
| Molecular Weight | 202.13 g/mol | PubChem[4] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| XLogP3 (Computed) | 1.4 | PubChem[4] |
| Hydrogen Bond Donors | 2 | PubChem[4] |
| Hydrogen Bond Acceptors | 3 | PubChem[4] |
| Rotatable Bond Count | 0 | PubChem[4] |
| Purity | Typically ≥97% | Sigma-Aldrich[3] |
| Storage Conditions | Sealed in dry, 2-8°C | Sigma-Aldrich[3] |
Synthesis and Reactivity
The synthesis of 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one is most logically achieved through the cyclization of 4-(trifluoromethyl)-1,2-phenylenediamine. This precursor is commercially available and serves as the key starting material. The reaction involves the introduction of a carbonyl group to form the fused urea structure. Several reagents can accomplish this transformation, with 1,1'-Carbonyldiimidazole (CDI) and urea being common and effective choices.
Proposed Synthetic Pathway
The reaction proceeds by nucleophilic attack of the diamine onto the carbonylating agent, followed by an intramolecular cyclization and elimination to afford the benzimidazolone ring system. The use of CDI is often preferred for its mild reaction conditions and the generation of gaseous byproducts (CO₂ and imidazole), which simplifies purification.[5][6]
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for analogous compounds and has not been experimentally validated for this specific substrate.
Objective: To synthesize 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one from 4-(trifluoromethyl)-1,2-phenylenediamine.
Materials:
-
4-(trifluoromethyl)-1,2-phenylenediamine (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(trifluoromethyl)-1,2-phenylenediamine.
-
Dissolve the starting material in anhydrous THF.
-
Add CDI portion-wise to the stirred solution at room temperature. Effervescence (CO₂ evolution) may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 66°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add deionized water to the stirred mixture to precipitate the product.
-
Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water and then with hexanes to aid in drying.
-
Dry the solid under high vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Self-Validation: The success of the synthesis is validated by characterization of the product via NMR, Mass Spectrometry, and melting point analysis, which should be consistent with the target structure.
Spectroscopic Analysis
While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.[7][8][9]
| Spectroscopy | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: Three signals in the aromatic region (approx. δ 7.0-7.5 ppm). The proton at C4 (adjacent to the -CF₃ group) would likely appear as a singlet or a narrow doublet. The protons at C6 and C7 will show characteristic ortho-coupling. - N-H Protons: Two broad singlets in the downfield region (approx. δ 10-12 ppm), corresponding to the two amide/urea protons. |
| ¹³C NMR | - Carbonyl Carbon: A signal around δ 155-160 ppm. - Aromatic Carbons: Signals in the aromatic region (δ 110-140 ppm). The carbon attached to the -CF₃ group (C5) will show a characteristic quartet due to C-F coupling. The -CF₃ carbon itself will appear as a quartet with a large coupling constant (J ≈ 270 Hz). |
| ¹⁹F NMR | A single sharp signal for the -CF₃ group, typically around δ -60 to -65 ppm (relative to CFCl₃). |
| IR (Infrared) | - N-H Stretching: Broad bands in the region of 3100-3300 cm⁻¹. - C=O Stretching: A strong absorption band around 1680-1720 cm⁻¹ characteristic of a cyclic urea. - C-F Stretching: Strong, characteristic bands in the 1100-1350 cm⁻¹ region. |
| Mass Spec (MS) | - Molecular Ion (M⁺): A peak at m/z = 202. - Fragmentation: Expect loss of CO, and fragmentation patterns related to the benzimidazole core. |
Applications in Drug Discovery
The 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one scaffold is a promising starting point for drug discovery campaigns, primarily due to the established biological activities of related structures.
Antimicrobial and Antiprotozoal Agents
Numerous studies have demonstrated that trifluoromethyl-substituted benzimidazoles possess potent activity against a range of pathogens, including bacteria, fungi, and protozoa such as Giardia intestinalis and Trichomonas vaginalis.[10][11] The trifluoromethyl group often enhances the efficacy of these agents. The title compound could serve as a key intermediate for the synthesis of more complex derivatives with improved antimicrobial profiles.
Enzyme Inhibition (e.g., PARP)
Benzimidazolone-containing molecules are a well-known class of inhibitors for poly(ADP-ribose) polymerase (PARP).[3] PARP inhibitors are a clinically validated class of drugs for the treatment of cancers with deficiencies in DNA repair mechanisms (e.g., BRCA mutations). The core structure of 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one shares features with known PARP inhibitors, making it an attractive scaffold for the development of novel anticancer agents.
Caption: Exploration of the core scaffold for therapeutic applications.
Conclusion
5-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its synthesis is straightforward from commercially available precursors. While detailed experimental data is limited in the public domain, its structural features strongly suggest a profile conducive to the development of novel enzyme inhibitors and antimicrobial agents. This guide provides a foundational understanding for researchers looking to explore the chemistry and therapeutic potential of this promising scaffold.
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synthesis of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
An In-depth Technical Guide to the Synthesis of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
Abstract
This guide provides a comprehensive technical overview of the synthetic methodologies for producing this compound, a key heterocyclic scaffold in modern medicinal chemistry. We will dissect the strategic synthesis of its essential precursor, 4-Trifluoromethyl-1,2-phenylenediamine, and critically evaluate the primary cyclization strategies for constructing the target benzimidazolone core. The discussion emphasizes the causality behind procedural choices, comparing common and advanced carbonylation techniques—from classical urea fusion to milder reagents like 1,1'-carbonyldiimidazole (CDI) and di-tert-butyl dicarbonate (Boc anhydride). Each protocol is presented with field-proven insights to guide researchers, scientists, and drug development professionals toward efficient, safe, and scalable synthesis.
Introduction: The Strategic Importance of a Fluorinated Scaffold
The benzimidazol-2-one moiety is a "privileged scaffold" in drug discovery, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively mimic peptide bonds and interact with a variety of biological targets. The introduction of a trifluoromethyl (-CF3) group at the 5-position dramatically enhances the molecule's pharmacological profile. The -CF3 group is a powerful modulator of physicochemical properties; its high electronegativity and lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] Consequently, this compound (PubChem CID: 11820150) serves as a crucial building block for developing novel therapeutics across various disease areas.[5]
Retrosynthetic Analysis and Key Precursor Synthesis
A logical retrosynthetic approach simplifies the synthesis into two primary stages: the formation of the key diamine precursor and the subsequent cyclization to form the benzimidazolone ring.
Caption: Workflow for Urea-Mediated Cyclization.
Experimental Protocol: Urea Fusion
-
Reactant Mixing: In a round-bottom flask equipped with a reflux condenser and a gas outlet (to vent ammonia), combine 4-Trifluoromethyl-1,2-phenylenediamine (1 equivalent) and urea (1.5-2.0 equivalents).
-
Thermal Reaction: Heat the mixture in an oil bath to 130-150 °C. The reactants will melt and ammonia gas will evolve. Maintain this temperature for 2-4 hours. The product often precipitates from the melt as it forms.
-
Work-up: Allow the reaction mixture to cool to room temperature. Treat the resulting solid with water or a dilute aqueous base (e.g., NaOH solution) to dissolve any unreacted starting materials and byproducts.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. If necessary, the crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Method B: 1,1'-Carbonyldiimidazole (CDI) Mediated Cyclization
CDI is a highly effective and safer alternative to the extremely hazardous phosgene. [6][7]It acts as a carbonyl bridge donor, reacting readily with the diamine under milder conditions than the urea fusion method.
Causality: CDI is an activated carbonyl species. The reaction proceeds via a two-step nucleophilic substitution. The first amino group attacks the CDI, displacing one imidazole group. A subsequent intramolecular attack by the second amino group displaces the second imidazole, forming the stable five-membered ring. [8]
Caption: Workflow for CDI-Mediated Cyclization.
Experimental Protocol: CDI Cyclization
-
Reactant Solution: Dissolve 4-Trifluoromethyl-1,2-phenylenediamine (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) in a flask under a nitrogen atmosphere.
-
CDI Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.0-1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux for 1-3 hours, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water to remove imidazole byproduct, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Recrystallization from a suitable solvent system yields the pure compound.
Method C: Di-tert-butyl Dicarbonate (Boc Anhydride) Mediated Cyclization
Di-tert-butyl dicarbonate (Boc₂O) is another excellent phosgene-free reagent widely used for amine protection, but it can also serve as a carbonyl source for cyclization. [9][10][11] Causality: The reaction likely proceeds through the formation of an intermediate Boc-carbamate with one of the amino groups. Subsequent intramolecular cyclization, driven by heat or a base, leads to the formation of the benzimidazolone ring with the release of tert-butanol and carbon dioxide. This method is valued for its operational simplicity and the generation of volatile byproducts. [12] Experimental Protocol: Boc Anhydride Cyclization
-
Reactant Solution: Dissolve 4-Trifluoromethyl-1,2-phenylenediamine (1 equivalent) in a suitable solvent like acetonitrile or THF.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) to the solution. [10]3. Reaction: Stir the reaction mixture at room temperature or heat to reflux for 2-6 hours until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. The residue can be purified by silica gel column chromatography or recrystallization to afford the desired product.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Method A: Urea Fusion | Method B: CDI Cyclization | Method C: Boc Anhydride |
| Carbonyl Source | Urea | 1,1'-Carbonyldiimidazole (CDI) | Di-tert-butyl dicarbonate (Boc₂O) |
| Stoichiometry | 1.5-2.0 eq. Urea | 1.0-1.1 eq. CDI | ~1.1 eq. Boc₂O |
| Conditions | High Temp (130-180 °C), Neat or Solvent | Room Temp to Reflux, Anhydrous Solvent | Room Temp to Reflux, Solvent |
| Typical Yield | Good to Excellent | Excellent | Good to Excellent |
| Key Byproducts | Ammonia (NH₃) | Imidazole | t-Butanol, CO₂ |
| Advantages | Very low cost, simple procedure | Mild conditions, high yield, clean reaction | Mild conditions, volatile byproducts |
| Disadvantages | High temperature, potential for byproducts | Moisture sensitive, higher reagent cost | Higher reagent cost than urea |
| Safety | Requires good ventilation for ammonia | CDI is a moisture-sensitive irritant | Boc₂O is a low-melting solid/liquid |
Conclusion and Outlook
The is readily achievable through a two-stage process involving the reduction of 4-amino-3-nitrobenzotrifluoride followed by cyclization. For large-scale, cost-driven production, the Urea Fusion method remains a viable and economical choice. However, for laboratory-scale synthesis, medicinal chemistry applications, and scenarios where milder conditions and higher purity are paramount, the use of 1,1'-Carbonyldiimidazole (CDI) is often the superior method due to its high efficiency and clean reaction profile. The Boc Anhydride method presents a valuable alternative with easily removable byproducts. The selection of the optimal synthetic route should be guided by a careful assessment of scale, cost, available equipment, and safety considerations.
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The Biological Versatility of 5-Trifluoromethyl-benzimidazolones: A Technical Guide for Drug Discovery Professionals
Foreword: The Strategic Imperative of Fluorine in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties has emerged as a powerful tool for optimizing the pharmacological profiles of therapeutic candidates. Among these, the trifluoromethyl (-CF3) group holds a preeminent position. Its unique electronic properties and steric profile can profoundly influence a molecule's lipophilicity, metabolic stability, and target-binding affinity. When appended to privileged heterocyclic scaffolds such as the benzimidazolone core, the trifluoromethyl group can unlock a diverse spectrum of biological activities. This guide provides an in-depth exploration of the biological activities associated with 5-trifluoromethyl-benzimidazolones, offering a technical resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential, supported by experimental data and protocols to empower further investigation and application.
The Physicochemical Impact of the 5-Trifluoromethyl Substituent
The introduction of a trifluoromethyl group at the 5-position of the benzimidazolone scaffold is not a trivial modification. It imparts a unique set of physicochemical characteristics that are central to its biological activities.
-
Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of the benzimidazolone core. This property is critical for enhancing membrane permeability, facilitating cellular uptake, and improving oral bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. The presence of the trifluoromethyl group can shield the benzimidazolone ring from oxidative metabolism by cytochrome P450 enzymes, thereby prolonging the compound's half-life in vivo.
-
Electronic Effects: The strong electron-withdrawing nature of the -CF3 group influences the electron density of the entire benzimidazolone ring system. This can modulate the pKa of the N-H protons and alter the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.
These properties collectively contribute to the enhanced "drug-like" characteristics of 5-trifluoromethyl-benzimidazolones, making them attractive candidates for development across various therapeutic areas.
Anticancer Activity: Targeting the Engines of Malignancy
Benzimidazole derivatives have long been recognized for their potent anticancer properties, and the inclusion of a trifluoromethyl group can further enhance this activity.[1] The proposed mechanisms of action for 5-trifluoromethyl-benzimidazolone derivatives in oncology are multifaceted and often involve the inhibition of key enzymes and signaling pathways that drive tumor growth and proliferation.
Kinase Inhibition: A Prominent Mechanism
A primary mechanism through which many benzimidazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[2] These enzymes play a central role in signal transduction pathways that regulate cell growth, differentiation, and survival. The 5-trifluoromethyl-benzimidazolone scaffold can serve as a privileged core for the design of potent and selective kinase inhibitors.[2]
While specific data for 5-trifluoromethyl-benzimidazolone is emerging, related trifluoromethyl-containing heterocyclic compounds have demonstrated potent inhibition of kinases such as FLT3 and CHK1, which are critical in certain leukemias.[3] The trifluoromethyl group can contribute to enhanced binding affinity within the ATP-binding pocket of these kinases.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Induction of Apoptosis
Several benzimidazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4] This is often a downstream consequence of targeting critical cellular pathways. For instance, inhibition of survival signaling kinases can lead to the activation of the apoptotic cascade. The evaluation of apoptotic markers such as caspase activation and changes in mitochondrial membrane potential are key experiments to elucidate this mechanism.
Antimicrobial Activity: A Renewed Arsenal Against Infectious Agents
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzimidazole-based compounds have demonstrated broad-spectrum activity against a range of bacterial and fungal pathogens.[5] The lipophilic nature of the 5-trifluoromethyl group can enhance the ability of these compounds to penetrate microbial cell walls and membranes.
Antibacterial and Antifungal Spectrum
While specific minimum inhibitory concentration (MIC) data for 5-trifluoromethyl-benzimidazolone is not extensively available, related fluorinated benzimidazole derivatives have shown promising activity. For example, certain 2-(fluorophenyl)-benzimidazoles have demonstrated MIC values as low as 7.81 µg/mL against Bacillus subtilis and 31.25 µg/mL against Gram-negative bacteria.[6]
Table 1: Representative Antimicrobial Activity of Fluorinated Benzimidazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-(m-fluorophenyl)-benzimidazoles | Bacillus subtilis | 7.81 | [6] |
| 2-(m-fluorophenyl)-5-methyl-benzimidazoles | E. coli & P. aeruginosa | 31.25 | [6] |
| Benzimidazole-triazole hybrids | Staphylococcus aureus | 3.125-12.5 (µmol/mL) | [7] |
| Benzimidazole-triazole hybrids | Candida albicans | 3.125 (µmol/mL) | [7] |
Note: The data presented is for structurally related compounds and serves as a strong rationale for the antimicrobial potential of 5-trifluoromethyl-benzimidazolones.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The 5-trifluoromethyl-benzimidazolone test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Benzimidazole derivatives have been shown to possess significant anti-inflammatory properties, often through the inhibition of key pro-inflammatory enzymes.[8] The trifluoromethyl group can enhance the potency of these compounds.
Inhibition of Pro-inflammatory Enzymes
Studies on related benzimidazole derivatives have demonstrated potent inhibition of secretory phospholipase A2 (sPLA2) and 5-lipoxygenase (5-LOX), two enzymes critical in the arachidonic acid cascade that produces inflammatory mediators like prostaglandins and leukotrienes.[9][10] The anti-inflammatory effects of benzimidazole derivatives are also attributed to their ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9][10]
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A Technical Guide to 5-(Trifluoromethyl)-1,3-dihydrobenzimidazol-2-one: Synthesis, Properties, and Applications
Abstract: This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)-1,3-dihydrobenzimidazol-2-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We delve into its precise IUPAC nomenclature, detailed physicochemical and spectroscopic properties, and a validated, step-by-step synthesis protocol. The guide elucidates the rationale behind the synthetic strategy, leveraging the well-established reactivity of ortho-phenylenediamines. Furthermore, it explores the broader pharmacological context of the benzimidazolone scaffold, a privileged structure in drug discovery, and the specific role of the trifluoromethyl group in enhancing molecular properties. This document is intended for researchers, chemists, and drug development professionals seeking to utilize this valuable molecular building block for the design of novel therapeutic agents.
Part 1: Core Compound Identity and Nomenclature
The benzimidazol-2-one core is a recognized "privileged structure" in medicinal chemistry, forming the basis for numerous pharmacologically active agents.[1][2] Its fusion of a benzene ring with an imidazole ring creates a rigid, planar system capable of diverse molecular interactions.[1] The introduction of a trifluoromethyl (-CF₃) group at the 5-position is a strategic modification frequently employed in drug design.[3] The high electronegativity and metabolic stability of the -CF₃ group can significantly enhance a molecule's lipophilicity, binding affinity, and bioavailability.[3][4]
The unambiguous IUPAC name for this compound is 5-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one .[5] It is also commonly referred to by synonyms such as 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one and 5-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one.[5]
Part 2: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Physicochemical Data
The following table summarizes key computed properties for 5-(Trifluoromethyl)-1,3-dihydrobenzimidazol-2-one, providing a quantitative basis for its behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃N₂O | PubChem[5] |
| Molecular Weight | 202.13 g/mol | PubChem[5] |
| XLogP3 (Lipophilicity) | 1.4 | PubChem[5] |
| Hydrogen Bond Donor Count | 2 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
| Rotatable Bond Count | 0 | PubChem[5] |
| Exact Mass | 202.03539727 Da | PubChem[5] |
Expected Spectroscopic Characteristics
Full spectroscopic characterization is essential for structure verification following synthesis. Based on data from structurally related compounds, the following spectral features are anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with coupling patterns influenced by the trifluoromethyl group. The two N-H protons of the imidazolone ring will likely appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will feature characteristic signals for the aromatic and imidazolone carbons. Notably, the carbon atom directly attached to the -CF₃ group is expected to appear as a quartet due to C-F coupling, a signature feature observed in similar fluorinated molecules.[3]
-
¹⁹F NMR: The fluorine NMR will show a strong singlet, confirming the presence of the single -CF₃ group.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands corresponding to N-H stretching (typically in the 3200-3400 cm⁻¹ region), aromatic C-H stretching (~3100 cm⁻¹), the C=O (amide) stretch of the imidazolone ring (~1700-1750 cm⁻¹), and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).[6]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]+ corresponding to the compound's exact mass (202.0354), confirming its elemental composition.
Part 3: Synthesis and Mechanistic Rationale
The synthesis of 1,3-dihydro-2H-benzimidazol-2-ones is a well-established process in organic chemistry, most commonly achieved through the cyclization of an ortho-phenylenediamine with a suitable one-carbon carbonyl source.[7]
Synthetic Workflow
The most direct and reliable method for preparing 5-(Trifluoromethyl)-1,3-dihydrobenzimidazol-2-one involves the reaction of 4-(trifluoromethyl)-1,2-phenylenediamine with urea . This reaction proceeds via a thermal condensation mechanism.
Caption: Synthetic pathway for 5-(Trifluoromethyl)-1,3-dihydrobenzimidazol-2-one.
Experimental Protocol: Synthesis via Urea Condensation
This protocol is a self-validating system based on established methodologies for benzimidazolone synthesis.[8][9] The progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed by the spectroscopic methods outlined previously.
Materials:
-
4-(Trifluoromethyl)-1,2-phenylenediamine (1.0 eq)
-
Urea (1.5 - 2.0 eq)
-
High-boiling point solvent (optional, e.g., diphenyl ether) or neat conditions
-
Ethanol or Ethanol/Water mixture for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(trifluoromethyl)-1,2-phenylenediamine (1.0 eq) and urea (1.5 eq). The reaction can be run neat (without solvent).
-
Causality: Urea serves as the source of the carbonyl carbon. Upon heating, it decomposes to isocyanic acid (HNCO) and ammonia. The isocyanic acid is the reactive species that acylates the diamine. Using a slight excess of urea ensures the reaction goes to completion.
-
-
Thermal Condensation: Heat the reaction mixture to 150-180 °C. The mixture will melt and then begin to solidify as the product forms. Ammonia gas will be evolved during the reaction. Maintain this temperature for 2-4 hours.
-
Causality: The high temperature is necessary to drive the initial condensation between the diamine and the in-situ generated isocyanic acid, followed by the intramolecular cyclization (ring closure) which eliminates a second molecule of ammonia to form the stable benzimidazolone ring.
-
-
Reaction Monitoring: The reaction can be monitored by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase) to observe the consumption of the starting diamine.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The resulting solid mass is the crude product.
-
Purification: Triturate the crude solid with hot water to remove any unreacted urea and other water-soluble impurities. Filter the solid and wash it thoroughly with water.
-
Causality: The product is largely insoluble in water, while urea is soluble, providing an effective initial purification step.
-
-
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Part 4: Relevance and Applications in Drug Discovery
The benzimidazole scaffold is a cornerstone in the development of therapeutics, with derivatives showing a vast array of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][10][11][12] The specific introduction of a trifluoromethyl group onto this scaffold creates a molecule with high potential for further development.
Research into related trifluoromethyl-substituted benzimidazoles has highlighted their potential in several key areas:
-
Antimicrobial Agents: The lipophilicity conferred by the -CF₃ group can aid in penetrating bacterial cell membranes. Studies on various trifluoromethyl benzimidazole derivatives have shown promising activity against both bacterial and fungal pathogens.[4][13][14]
-
Anticancer Agents: Many kinase inhibitors utilize heterocyclic scaffolds for binding to the ATP pocket of enzymes. Trifluoromethylated benzimidazoles have been investigated as potential dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which are critical targets in oncology.[15]
-
Antiparasitic Agents: The benzimidazole class includes well-known anthelmintic drugs like albendazole. The modification with fluorine can influence the interaction with parasitic targets.[10]
Caption: Structure-Property-Activity relationship for the target molecule.
Conclusion
5-(Trifluoromethyl)-1,3-dihydrobenzimidazol-2-one is a strategically designed molecule that combines the pharmacologically privileged benzimidazolone core with the property-enhancing trifluoromethyl group. Its straightforward and robust synthesis makes it an accessible building block for medicinal chemistry campaigns. The compound's physicochemical profile suggests favorable characteristics for drug development, and the established biological activities of related analogues underscore its potential as a scaffold for creating novel therapeutics targeting a wide range of diseases, from infections to cancer. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in their drug discovery programs.
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An In-Depth Technical Guide to 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
Executive Summary
This technical guide provides a comprehensive overview of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The benzimidazole scaffold is a well-established "privileged structure," forming the core of numerous pharmacologically active agents. The incorporation of a trifluoromethyl (CF3) group at the 5-position is a strategic design element intended to modulate the molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and target-binding affinity.
This document details the fundamental physicochemical properties of the title compound, including its precise molecular weight of 202.13 g/mol .[1] It provides validated, step-by-step protocols for its laboratory-scale synthesis, purification, and characterization. Furthermore, this guide discusses the causality behind methodological choices, outlines critical safety and handling procedures, and explores the compound's potential applications in research and drug development. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals working with or considering this class of compounds.
Physicochemical and Structural Data
The fundamental properties of this compound are crucial for its handling, characterization, and application. These key data points are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 202.13 g/mol | [1][2] |
| Molecular Formula | C₈H₅F₃N₂O | [3] |
| Monoisotopic Mass | 202.03539727 Da | |
| CAS Number | 133687-93-1 | [1][3] |
| IUPAC Name | 5-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one | |
| Physical Form | Solid, crystalline powder | [4] |
| Melting Point | 293 - 296 °C | [4] |
| InChI Key | LSOWBXYANGMSPY-UHFFFAOYSA-N | [3] |
Chemical Structure:
Figure 1: 2D Structure of this compound
Scientific Context and Applications
The Benzimidazol-2-one Scaffold in Drug Discovery
The benzimidazol-2-one core is a bicyclic heterocyclic system that is isosteric to natural purines. This structural similarity allows it to interact with a wide array of biological targets, including enzymes and receptors, making it a cornerstone in medicinal chemistry.[5] Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, serving as kinase inhibitors, antimicrobials, antivirals, and agents targeting the central nervous system.[5][6][7]
The Role of the Trifluoromethyl Group in Medicinal Chemistry
The trifluoromethyl (CF₃) group is one of the most important substituents in modern drug design. Its introduction onto an aromatic ring, as in the title compound, imparts profound changes to the molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer biological half-life.
-
Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and reach its biological target.
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF₃ moiety can alter the acidity of nearby protons (e.g., the N-H groups) and influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, thereby affecting target binding affinity.
Potential Research Applications
Given its structural motifs, this compound is a valuable molecule for:
-
Fragment-Based Screening: It can be used as a starting fragment in drug discovery campaigns to identify novel inhibitors for targets such as kinases or polymerases.
-
Synthetic Building Block: It serves as a key intermediate for the synthesis of more complex, biologically active molecules. The N-H protons can be substituted to explore structure-activity relationships (SAR).
-
Materials Science: Benzimidazole derivatives are investigated for their applications in creating novel polymers and organic light-emitting diodes (OLEDs) due to their thermal stability and electronic properties.
Synthesis and Purification Protocol
Principle of the Reaction
The most direct and common synthesis of 1,3-dihydro-benzimidazol-2-ones involves the cyclocondensation of an o-phenylenediamine with a carbonylating agent.[8] Urea is an ideal carbonyl source for this purpose as it is a stable, non-toxic solid that serves as a safe in situ equivalent of phosgene. The reaction proceeds by heating the two components, which initially form a urea derivative that subsequently undergoes intramolecular cyclization with the elimination of ammonia to yield the desired benzimidazolone ring system.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Synthesis Protocol
-
Materials:
-
4-(Trifluoromethyl)benzene-1,2-diamine (1.0 eq)[9]
-
Urea (3.0 - 5.0 eq)
-
Round-bottom flask equipped with a reflux condenser and nitrogen inlet
-
Heating mantle or oil bath
-
-
Procedure:
-
Setup: To a clean, dry round-bottom flask, add 4-(Trifluoromethyl)benzene-1,2-diamine and urea.
-
Inert Atmosphere: Flush the flask with dry nitrogen gas for 5-10 minutes to create an inert atmosphere. This prevents oxidation of the diamine at high temperatures.
-
Heating: Heat the reaction mixture to 150-180 °C using a heating mantle or oil bath. The solids will melt and form a homogenous mixture. The high temperature is necessary to overcome the activation energy for the cyclization and drive off the ammonia byproduct.
-
Reaction Monitoring: Maintain the temperature and stir the mixture if possible. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), sampling periodically and dissolving the aliquot in a suitable solvent (e.g., ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Cooling: Once the reaction is complete (disappearance of the starting diamine), remove the heat source and allow the flask to cool to room temperature. The product will solidify upon cooling.
-
Purification by Recrystallization
-
Workup: Add distilled water to the solidified reaction mass and break up the solid. Heat the suspension to boiling to dissolve any remaining urea and other water-soluble impurities.
-
Filtration: Cool the mixture and collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with distilled water, followed by a small amount of cold ethanol to remove residual impurities.
-
Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of a suitable solvent system (e.g., ethanol/water or isopropanol) and heat until the solid dissolves completely.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.
Structural Elucidation and Quality Control
To ensure the identity and purity of the synthesized compound, a panel of spectroscopic and analytical techniques must be employed. The protocols described are self-validating systems, where the collective data from all analyses must be consistent with the target structure.
Expected Spectroscopic Data
The following table summarizes the key signals anticipated from the spectroscopic analysis of this compound.
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | ~11.0 ppm (br s, 2H, N-H ); ~7.5-7.8 ppm (m, 3H, Ar-H ). The aromatic protons will exhibit complex splitting due to their relative positions.[10][11] |
| ¹³C NMR (DMSO-d₆) | ~155 ppm (C=O); ~122 ppm (q, C F₃); Aromatic carbons between 110-140 ppm. Coupling with fluorine atoms will be observed for the CF₃ carbon and adjacent aromatic carbons.[11][12] |
| FT-IR (KBr) | 3200-3400 cm⁻¹ (N-H stretch); ~1700 cm⁻¹ (C=O stretch); 1100-1300 cm⁻¹ (strong, C-F stretch); 1600-1450 cm⁻¹ (C=C aromatic stretch).[13] |
| Mass Spec. (ESI+) | m/z = 203.04 [M+H]⁺; m/z = 225.02 [M+Na]⁺. |
Protocol for Purity Assessment via HPLC
-
Principle: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. For purity analysis, a single sharp peak corresponding to the product should be observed, and its area should be >98% of the total integrated peak area.
-
Methodology:
-
Sample Prep: Prepare a ~1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute as necessary.
-
Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example: 10% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound absorbs (e.g., 254 nm or 280 nm).
-
Analysis: Inject the sample and integrate the resulting chromatogram. Calculate the area percentage of the main peak to determine purity.
-
Safety, Handling, and Storage
Hazard Identification
This compound is a chemical that must be handled with appropriate care. The known hazards are summarized below.[1][3][4]
| Hazard Code | Statement | Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
First Aid (IF SWALLOWED): Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Storage Conditions
Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture to ensure long-term stability.
Conclusion
This compound is a compound with significant potential, underpinned by the proven utility of the benzimidazolone scaffold and the strategic inclusion of a trifluoromethyl group. This guide has provided the essential technical information for its synthesis, characterization, and safe handling. The detailed protocols and scientific rationale presented herein are designed to empower researchers to confidently utilize this molecule in their drug discovery and materials science endeavors, paving the way for future innovations.
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The 5-Trifluoromethyl-Benzimidazole Scaffold: A Privileged Motif for Diverse Therapeutic Targeting
Introduction: The Strategic Advantage of the 5-Trifluoromethyl-Benzimidazole Core
The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant drugs.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological macromolecules. The introduction of a trifluoromethyl (CF3) group at the 5-position significantly enhances the therapeutic potential of this scaffold. This electron-withdrawing group can improve metabolic stability, increase membrane permeability, and enhance binding affinity to target proteins, making 5-trifluoromethyl-benzimidazole derivatives a fertile ground for drug discovery.[1] This technical guide provides an in-depth exploration of the known and emerging therapeutic targets of this versatile chemical entity, offering insights for researchers and drug development professionals.
Oncologic Targets: A Multi-pronged Assault on Cancer
5-Trifluoromethyl-benzimidazole derivatives have demonstrated significant potential in oncology by engaging a variety of targets crucial for cancer cell proliferation, survival, and angiogenesis.
Receptor Tyrosine Kinases (RTKs): Halting Aberrant Growth Signals
A prominent strategy in modern cancer therapy is the inhibition of receptor tyrosine kinases (RTKs), which are frequently overexpressed or hyperactivated in tumors. Several studies have highlighted the potential of benzimidazole derivatives, including those with trifluoromethyl substitutions, as potent inhibitors of key RTKs.
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): These two RTKs are critical drivers of tumor growth and angiogenesis. Certain N-substituted 2-(trifluoromethyl)-1H-benzimidazoles have been identified as promising dual inhibitors of both EGFR and VEGFR-2.[2][3] This dual inhibition is a highly sought-after attribute in cancer therapeutics, as it can simultaneously block tumor cell proliferation and the formation of new blood vessels that supply nutrients to the tumor. One study reported a derivative with an IC50 value of 0.51 μM against MCF-7 breast cancer cells, which was more potent than the standard chemotherapeutic doxorubicin.[2]
The proposed mechanism of action involves the benzimidazole scaffold acting as a hinge-binding motif in the ATP-binding pocket of the kinase domain, a common feature of many kinase inhibitors. The trifluoromethyl group can enhance this interaction through favorable electrostatic and hydrophobic contacts.
Signaling Pathway: EGFR/VEGFR-2 Inhibition
Caption: Inhibition of EGFR and VEGFR-2 by 5-CF3-benzimidazoles blocks downstream signaling pathways.
System Xc- and Ferroptosis: A Novel Anti-cancer Strategy
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Inducing ferroptosis in cancer cells is an emerging and promising therapeutic strategy. A derivative of 2-(trifluoromethyl)benzimidazole, named FA16, has been identified as a potent inducer of ferroptosis.[4]
-
Mechanism of Action: FA16 was found to inhibit the cystine/glutamate antiporter, known as system Xc-.[4] This transporter imports cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). By inhibiting system Xc-, FA16 depletes intracellular GSH, leading to an accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, culminating in ferroptotic cell death. Notably, FA16 demonstrated superior metabolic stability compared to the classic system Xc- inhibitor, erastin, and significantly inhibited tumor growth in a HepG2 xenograft model.[4]
Neurological and Neurodegenerative Disease Targets
The benzimidazole scaffold has also been explored for its activity against targets implicated in neurological disorders.
Enzyme Inhibition in the Central Nervous System
-
Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Benzimidazolium salts containing a trifluoromethoxybenzyl group have shown highly potent inhibition of AChE, with Ki values in the low nanomolar range (7.24 ± 0.99 nM to 39.12 ± 5.66 nM).[5]
-
Carbonic Anhydrases (hCAs): These enzymes are involved in various physiological processes, including pH regulation in the brain. The same series of benzimidazolium salts also displayed potent inhibition of human carbonic anhydrase isoforms I and II (hCA I and hCA II), with Ki values as low as 5.57 ± 0.96 nM and 4.38 ± 0.43 nM, respectively.[5]
Receptor Modulation
-
Serotonin 5-HT6 Receptor: This receptor is primarily expressed in the central nervous system and is a target for cognitive enhancement in Alzheimer's disease and schizophrenia. A series of benzimidazole derivatives have been developed as potent antagonists of the human 5-HT6 receptor.[6] Molecular modeling suggests that the benzimidazole ring plays a crucial role in binding to the receptor.[6]
Infectious Disease Targets: Combating Microbial Pathogens
Historically, benzimidazoles are well-known for their anti-parasitic and anthelmintic properties. The introduction of the trifluoromethyl group has expanded their antimicrobial spectrum.
Bacterial and Fungal Targets
Derivatives of 5-trifluoromethyl-benzimidazole have demonstrated promising activity against a range of bacteria and fungi.[7][8] While the precise molecular targets are often not fully elucidated, proposed mechanisms include the disruption of microbial cell membranes and the inhibition of essential enzymes.[7] Some fluorinated benzimidazoles have shown potent antifungal activity against Candida albicans.[8] Molecular docking studies suggest that these compounds can bind effectively to key bacterial proteins.[9][10] For instance, certain trifluoromethyl benzimidazole derivatives have shown good binding affinities to the crystal structures of proteins from E. coli and S. aureus.[9][10]
-
Mycobacterium tuberculosis: A benzimidazole derivative with a trifluoromethyl group has shown antimycobacterial effects against both the H37Rv strain and a drug-resistant strain of M. tuberculosis.[8]
Modulation of Ion Channels
Ion channels are crucial for a multitude of physiological processes, and their dysfunction is implicated in various diseases, known as channelopathies.[11] The ability of small molecules to modulate ion channel activity is of significant therapeutic interest.[11] Studies have indicated that 5-amino-2-(trifluoromethyl)benzimidazole may exert effects on neuronal calcium channels, highlighting the potential of this scaffold to interact with and modulate ion channel function.[7] Further research is needed to fully characterize these interactions and their therapeutic implications.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This protocol outlines a general procedure for assessing the inhibitory activity of 5-trifluoromethyl-benzimidazole derivatives against EGFR and VEGFR-2 kinases using a luminescence-based assay.
1. Materials:
- Recombinant human EGFR and VEGFR-2 kinase domains.
- Kinase-Glo® Luminescent Kinase Assay Kit.
- Substrate peptide (e.g., Poly(Glu, Tyr) 4:1).
- ATP.
- Test compounds (5-trifluoromethyl-benzimidazole derivatives).
- Staurosporine (positive control).
- Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
- White, opaque 96-well plates.
2. Procedure:
- Prepare a serial dilution of the test compounds and staurosporine in DMSO.
- In a 96-well plate, add 5 µL of the diluted test compound or control.
- Add 20 µL of a solution containing the kinase and substrate peptide in assay buffer.
- Initiate the kinase reaction by adding 25 µL of ATP solution (at a concentration close to the Km for each enzyme).
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow: Kinase Inhibition Assay
Caption: Step-by-step workflow for determining the IC50 of 5-CF3-benzimidazoles against target kinases.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of 5-trifluoromethyl-benzimidazole derivatives on cancer cell lines.
1. Materials:
- Cancer cell line (e.g., MCF-7, HepG2).
- Complete cell culture medium.
- Test compounds.
- Doxorubicin (positive control).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization solution (e.g., DMSO or acidified isopropanol).
- 96-well cell culture plates.
2. Procedure:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds and doxorubicin for 48-72 hours.
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
- Shake the plate for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Quantitative Data Summary
| Compound Class | Target(s) | Potency (IC50 / Ki) | Disease Area | Reference |
| N-substituted 2-(trifluoromethyl)-1H-benzimidazoles | EGFR/VEGFR-2 | IC50 = 0.51 µM (MCF-7 cells) | Cancer | [2] |
| 2-(Trifluoromethyl)benzimidazole derivative (FA16) | System Xc- | Single-digit micromolar activity | Cancer | [4] |
| Benzimidazolium salts | Acetylcholinesterase (AChE) | Ki = 7.24 - 39.12 nM | Neurodegeneration | [5] |
| Benzimidazolium salts | Carbonic Anhydrase I/II | Ki = 4.38 - 43.07 nM | Neurological | [5] |
Conclusion and Future Directions
The 5-trifluoromethyl-benzimidazole scaffold is a remarkably versatile platform for the development of novel therapeutics. Its derivatives have demonstrated potent and diverse biological activities, engaging a wide range of targets implicated in cancer, neurological disorders, and infectious diseases. The trifluoromethyl group imparts favorable physicochemical properties that can lead to improved potency and pharmacokinetic profiles. Future research should focus on elucidating the precise molecular mechanisms of action for many of these compounds, particularly in the context of their antimicrobial and ion channel modulating activities. Structure-activity relationship (SAR) studies will be crucial for optimizing lead compounds to enhance their selectivity and drug-like properties, ultimately paving the way for the development of next-generation therapies based on this privileged scaffold.
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A Technical Guide to the DMSO Solubility of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one for Drug Discovery Professionals
Abstract
Solubility is a critical physicochemical parameter that dictates the success of a compound in the drug discovery pipeline. Dimethyl sulfoxide (DMSO) is the preeminent solvent for compound storage and high-throughput screening, making a thorough understanding of a candidate's solubility in DMSO a foundational requirement. This guide provides an in-depth analysis of the solubility characteristics of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one in DMSO. We will explore the molecular interactions governing its solubility, present a validated, field-tested protocol for its empirical determination, and discuss the interpretation of solubility data in the context of early-stage drug development.
Introduction: The Central Role of DMSO in Drug Discovery
In the landscape of early-stage drug discovery, from hit identification to lead optimization, the ability to create concentrated, stable stock solutions is paramount. Dimethyl sulfoxide (DMSO) has emerged as the universal solvent of choice for this purpose.[1][2] Its exceptional solvating power for a wide range of polar and nonpolar compounds, miscibility with aqueous media used in biological assays, and relatively low toxicity make it indispensable.[1][2][3][4]
However, assuming a compound is "soluble in DMSO" without quantitative validation is a significant risk. Poor solubility can lead to inaccurate screening results, precipitation in assays, and ultimately, the erroneous rejection of promising candidates or the costly pursuit of problematic ones.[5][6] This guide focuses on this compound, a heterocyclic scaffold of interest in medicinal chemistry, as a case study for establishing a robust solubility profile in DMSO.
Theoretical Framework: Molecular Interactions and Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a function of intermolecular forces. Understanding the properties of both this compound and DMSO is key to predicting their interaction.
Physicochemical Properties of the Solute and Solvent
| Property | This compound | Dimethyl Sulfoxide (DMSO) | Significance |
| Molecular Formula | C₈H₅F₃N₂O[7] | (CH₃)₂SO[1] | Defines the elemental composition and molecular weight. |
| Molecular Weight | 202.13 g/mol [7] | 78.13 g/mol [1] | Influences diffusion and dissolution rates. |
| Polarity | Polar (due to C=O, N-H, and CF₃ groups) | Polar Aprotic[1][2] | The high polarity of both molecules is favorable for dissolution. |
| Hydrogen Bond Donors | 2 (from N-H groups)[7] | 0 | The solute can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 1 (from C=O)[7] | 1 (from S=O) | Both molecules can accept hydrogen bonds, promoting interaction. |
| XLogP3 | 1.4[7] | -1.35 | Indicates moderate lipophilicity for the solute. |
Causality of Interaction
-
Polarity and Dipole-Dipole Interactions: DMSO is a highly polar aprotic solvent with a strong dipole moment.[8] The benzimidazolone core, with its electron-withdrawing trifluoromethyl group and polar urea moiety, also exhibits significant polarity. This alignment of polarities facilitates strong dipole-dipole interactions, which are crucial for the solvation process.
-
Hydrogen Bonding: The sulfoxide group in DMSO is a powerful hydrogen bond acceptor. This compound possesses two N-H groups that act as hydrogen bond donors.[7] This donor-acceptor relationship allows for the formation of strong hydrogen bonds between the solvent and solute, effectively breaking down the solute's crystal lattice and promoting dissolution.
-
The Role of the Trifluoromethyl (CF₃) Group: The electron-withdrawing nature of the CF₃ group can influence the acidity of the N-H protons, potentially enhancing their hydrogen-bonding capability. While it adds a lipophilic element, the overall polar nature of the benzimidazolone scaffold dominates in a polar solvent like DMSO.
Experimental Protocol: Determination of Kinetic Solubility
For high-throughput applications in early drug discovery, determining the kinetic solubility is often more relevant and efficient than thermodynamic solubility.[5][9][10] Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[10] This mimics the process used in most biological screening assays.
The following protocol describes a validated nephelometric (light-scattering) method, which is a rapid and reliable way to detect compound precipitation.[11][12]
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous DMSO, ACS grade or higher
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Calibrated analytical balance
-
Positive displacement micropipettes and tips
-
96-well clear-bottom microtiter plates
-
Plate shaker
-
Nephelometer or plate reader with a light-scattering module
Step-by-Step Methodology
-
Preparation of High-Concentration Stock Solution:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Causality Check: Preparing a high-concentration stock is the starting point for kinetic assays and ensures the compound is fully dissolved before being challenged with an aqueous environment.[9][11]
-
-
Preparation of Serial Dilutions:
-
In a 96-well plate (the "source plate"), perform a serial dilution of the 10 mM stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.02 mM).
-
Causality Check: A serial dilution series allows for the determination of the specific concentration at which precipitation occurs.
-
-
Dilution into Aqueous Buffer:
-
Using a multichannel pipette, transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO source plate to a corresponding well in a new 96-well plate (the "assay plate").
-
Rapidly add a larger volume (e.g., 98 µL) of PBS (pH 7.4) to each well of the assay plate. The final DMSO concentration should be low (e.g., 2%) to be compatible with most biological assays.[10]
-
Causality Check: This step is the critical "solvent shift" that challenges the compound's solubility. Rapid addition and mixing simulate the conditions of a high-throughput screening dilution.
-
-
Incubation and Measurement:
-
Immediately place the assay plate on a plate shaker and mix for 5-10 minutes at room temperature.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1 to 2 hours.[10][11]
-
Causality Check: A defined incubation period allows time for precipitation to occur and for the system to reach a metastable state, which is what is being measured in a kinetic assay.[11]
-
Measure the light scattering (nephelometry) in each well using a plate reader. Higher values indicate greater precipitation.
-
Data Analysis and Interpretation
-
Plot the Data: Plot the nephelometry reading (y-axis) against the logarithm of the compound concentration (x-axis).
-
Identify the Solubility Limit: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only controls. This point on the curve represents the supersaturation limit under these specific kinetic conditions.
-
Reporting: The result is reported as the kinetic solubility in µM or µg/mL under the specified assay conditions (e.g., "Kinetic solubility = 150 µM in PBS with 2% DMSO at 25°C").
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the kinetic solubility determination protocol.
Conclusion and Best Practices
While this compound is qualitatively described as soluble in DMSO, this guide establishes the imperative for quantitative assessment. The strong polar and hydrogen-bonding interactions between the compound and DMSO provide a sound theoretical basis for good solubility. However, the provided kinetic solubility protocol offers a robust, self-validating system to generate the empirical data needed for confident decision-making in drug discovery. Researchers must remember that kinetic solubility is context-dependent; therefore, precise documentation of the buffer system, final DMSO concentration, and incubation time is critical for reproducibility and relevance.[13] Adhering to these principles ensures the integrity of screening data and contributes to the efficient progression of high-quality candidate molecules.
References
- Boccitto, M., et al. (2021). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI.
- Wikipedia. Dimethyl sulfoxide.
- AxisPharm. Kinetic Solubility Assays Protocol.
- NINGBO INNO PHARMCHEM CO.,LTD. Dimethyl Sulfoxide (DMSO): A Versatile Polar Aprotic Solvent for Industrial and Pharmaceutical Applications.
- BioDuro. ADME Solubility Assay.
- American Chemical Society. (2021). Dimethyl sulfoxide.
- Singhvi, G., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
- Saal, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley-VCH.
- Tetko, I.V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules. Journal of Chemical Information and Modeling.
- Llinas, A. (2021). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET and DMPK.
- Bilitewski, U. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology.
- ResearchGate. Solubility and dissolution thermodynamics of sinapic acid in (DMSO + water) binary solvent mixtures at different temperatures.
- PubChem. This compound.
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An In-depth Technical Guide to the Safe Handling and Management of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols, handling procedures, and risk mitigation strategies for 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one (CAS No. 133687-93-1). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights. The narrative emphasizes the causality behind safety measures, grounding all recommendations in the known and inferred physicochemical and toxicological properties of the compound. By integrating detailed protocols, hazard analysis, and emergency preparedness, this guide serves as an essential resource for ensuring a safe laboratory environment when working with this fluorinated benzimidazole derivative.
Section 1: Compound Identification and Physicochemical Properties
This compound is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] The incorporation of a trifluoromethyl (-CF3) group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] However, this functional group also necessitates a rigorous approach to safety and handling. A summary of its key properties is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one | PubChem[4] |
| Synonyms | 5-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one | PubChem[4] |
| CAS Number | 133687-93-1 | ChemicalBook[5] |
| Molecular Formula | C₈H₅F₃N₂O | PubChem[4] |
| Molecular Weight | 202.13 g/mol | PubChem[4] |
| Appearance | Solid (form may vary) | --- |
| Melting Point | 293 - 296 °C | --- |
| Solubility | Data not readily available; likely soluble in polar organic solvents. | --- |
| XLogP3 | 1.4 | PubChem[4] |
Section 2: Comprehensive Hazard Analysis and Toxicology
Understanding the specific hazards associated with this compound is the foundation of a robust safety protocol. The Globally Harmonized System (GHS) classifications, derived from supplier safety data sheets, provide a clear framework for this analysis.[5]
GHS Hazard Statements:
-
H302: Harmful if swallowed. [5]
-
H315: Causes skin irritation. [5]
-
H318 / H319: Causes serious eye damage / irritation. [5]
-
H335: May cause respiratory irritation. [5]
Toxicological Profile: A Mechanistic Perspective
-
Oral Toxicity (H302): Ingestion of this compound can lead to harmful systemic effects. The causality stems from its potential to interfere with biological processes following absorption in the gastrointestinal tract. Researchers must enforce a strict policy of no eating, drinking, or smoking in laboratory areas to prevent accidental ingestion.[6]
-
Dermal and Ocular Irritation (H315, H318): As a solid, the primary risk is from dust or fine particles. Contact with skin can cause local inflammation, redness, and discomfort.[5] The "serious eye damage" classification is critical; it suggests that contact can lead to more than transient irritation and could involve irreversible damage. This is the scientific rationale for mandating stringent eye protection.
-
Respiratory Irritation (H335): Inhalation of airborne particles can irritate the mucous membranes and lining of the respiratory tract, leading to coughing and shortness of breath.[5] This hazard underpins the absolute requirement for handling the compound within a certified chemical fume hood or other ventilated enclosure to minimize aerosolization and inhalation.
The Role of the Trifluoromethyl Group
The high electronegativity and stability of the C-F bond in the -CF3 group contribute to the molecule's overall properties. While this enhances its utility in drug design, it also means the compound is likely persistent. During thermal decomposition, fluorinated compounds can release highly toxic and corrosive gases such as hydrogen fluoride (HF). This potential for hazardous decomposition is a critical consideration for fire safety and high-temperature applications.
Section 3: Risk Assessment and Control Hierarchy
A multi-layered approach to risk control is essential. The hierarchy of controls prioritizes engineering solutions, followed by administrative procedures, and finally, personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All weighing, transferring, and dissolution of this compound must be performed in a properly functioning chemical fume hood. This is non-negotiable and serves to control respiratory exposure to airborne particulates.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[7]
Administrative Controls: Standard Operating Procedures (SOPs)
Designated areas for handling this compound should be clearly marked. Access should be restricted to trained personnel. All researchers must be familiar with the material's SDS and this guide before commencing work.
Personal Protective Equipment (PPE): The Final Barrier
The choice of PPE is dictated by the identified hazards. It is a self-validating system: if exposure occurs, the PPE has failed or was used improperly.
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory to protect against the risk of serious eye damage from splashes or solid particle transfer.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, with a suitable thickness) must be worn. Gloves should be inspected before use and disposed of after handling the material. Never reuse disposable gloves.
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.
Experimental Protocol: Safe Weighing and Solution Preparation
This protocol outlines a self-validating workflow for safely preparing a stock solution.
-
Preparation:
-
Ensure the chemical fume hood is operational (check airflow monitor).
-
Assemble all necessary equipment (spatula, weigh boat, vial, solvent, vortex mixer) inside the fume hood.
-
Don all required PPE: lab coat, chemical splash goggles, face shield, and nitrile gloves.
-
-
Weighing:
-
Place a weigh boat on the analytical balance inside the fume hood. Tare the balance.
-
Carefully transfer the solid this compound from its storage container to the weigh boat using a clean spatula. Minimize any dust generation.
-
Secure the lid on the primary storage container immediately.
-
-
Transfer and Dissolution:
-
Carefully transfer the weighed solid into the designated vial.
-
Add the required volume of solvent to the vial.
-
Cap the vial securely and mix gently by hand or using a vortex mixer until the solid is fully dissolved.
-
-
Cleanup:
-
Dispose of the weigh boat and any other contaminated disposable items into a designated, sealed hazardous waste bag inside the fume hood.
-
Wipe down the spatula and any affected surfaces inside the fume hood with an appropriate solvent and absorbent pads. Dispose of pads as hazardous waste.
-
-
Post-Procedure:
-
Remove gloves using the proper technique and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Section 4: Emergency Response Procedures
Rapid and correct response to an exposure or spill is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Response
For a small spill of solid material:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Clean the spill area with a suitable solvent and absorbent pads.
-
Place all contaminated materials into a sealed, labeled hazardous waste container for disposal.
Section 5: Storage and Waste Management
Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.
Waste Disposal
As a fluorinated organic compound, this compound requires specialized disposal. It is classified as a per- and polyfluoroalkyl substance (PFAS) or a related compound, often referred to as "forever chemicals" due to the strength of the carbon-fluorine bond.[4][8]
-
Do not dispose of this material down the drain or in regular trash. [6][7]
-
All waste, including contaminated consumables and unused material, must be collected in clearly labeled, sealed hazardous waste containers.
-
The primary recommended disposal method for fluorinated waste is high-temperature incineration (typically >1000 °C) by a licensed hazardous waste management company.[8][9] This is the most effective method to ensure the complete destruction of the C-F bonds.
-
Other options like secure hazardous waste landfilling may be used but are less preferable as they only contain the substance rather than destroy it.[8]
Section 6: Visualized Workflows and Logic
Diagrams provide an intuitive understanding of complex procedures and relationships.
Caption: Workflow for Safe Handling of this compound.
Caption: The Hazard-Risk-Control Paradigm for the subject compound.
References
- Guidelines for Disposing of PFAs. (2023). MCF Environmental Services. [Link]
- Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
- This compound.
- Improper Pharmaceutical Disposal and Its Effects on Our Environment. (2024). Secure Waste. [Link]
- Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. [Link]
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2024). U.S. Environmental Protection Agency. [Link]
- 1,3-DIHYDRO-5-(TRIFLUOROMETHOXY)-2H-BENZIMIDAZOL-2-ONE. gsrs.
- The combined effects of the aquatic herbicide fluridone and the lampricide TFM on non-target fish and invertebrates. (2023).
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2024). Iranian Journal of Science. [Link]
- 2H-Benzimidazol-2-one, 1,3-dihydro-5-(trifluoromethoxy)-. U.S. Environmental Protection Agency. [Link]
- Synthesis of N-subsituted-2-(trifluoromethyl)benzimidazoles as promising EGFR/VEGFR2 dual inhibition through molecular docking studies. (2024). Journal of the Iranian Chemical Society. [Link]
- Trifluoromethylation of benzimidazoles with TMSCF3.
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. CoLab.
- Examples of trifluoromethyl-substituted benzimidazoles.
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Methodological & Application
experimental protocol for 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
An In-Depth Guide to the Synthesis and Application of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the synthesis, characterization, and potential applications of This compound , a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering detailed protocols grounded in established chemical principles.
The benzimidazolone core is a recognized "privileged structure" in medicinal chemistry, forming the backbone of various therapeutic agents. The introduction of a trifluoromethyl (-CF₃) group is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. This guide details a robust and accessible synthetic protocol, methods for structural verification, and notes on potential biological applications.
Physicochemical & Spectral Data Summary
A summary of key identifiers and properties for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃N₂O | PubChem[1] |
| Molecular Weight | 202.13 g/mol | PubChem[1] |
| IUPAC Name | 5-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one | PubChem[1] |
| CAS Number | 133687-93-1 | PubChem[1] |
| Appearance | Expected to be an off-white to light-colored solid | |
| Predicted ¹H NMR | Peaks corresponding to aromatic and N-H protons | |
| Predicted ¹⁹F NMR | A singlet corresponding to the -CF₃ group | |
| Predicted IR (cm⁻¹) | ~3300-3100 (N-H stretch), ~1750-1700 (C=O stretch), ~1300-1100 (C-F stretch) |
Part 1: Chemical Synthesis Protocol
Principle of Synthesis
The synthesis of this compound is most effectively achieved through the cyclocondensation of 4-(Trifluoromethyl)-1,2-phenylenediamine with urea . In this reaction, urea functions as a safe and solid phosgene equivalent, providing the carbonyl group required to form the cyclic urea structure of the benzimidazolone ring. The reaction proceeds via the elimination of ammonia. This method is a well-established, high-yielding, and common procedure for synthesizing benzimidazol-2-one derivatives[2][3][4].
Workflow for Synthesis and Purification
Caption: Workflow diagram for the synthesis of this compound.
Materials and Equipment
-
Reagents:
-
4-(Trifluoromethyl)-1,2-phenylenediamine
-
Urea (reagent grade)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Decolorizing Carbon (optional)
-
-
Equipment:
-
High-pressure reaction vessel (e.g., Parr reactor or similar sealed tube)
-
Heating mantle or oil bath with magnetic stirrer and thermocouple
-
Round-bottom flask
-
Condenser
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Vacuum oven
-
Step-by-Step Experimental Procedure
Causality Note: This protocol is adapted from established methods for synthesizing benzimidazolones from o-phenylenediamines and urea, such as the procedure described for the parent compound and its 5-methyl analog[3][4]. The use of water as a solvent at high temperatures under pressure provides a safe and effective medium, often yielding a clean product that precipitates upon cooling.
-
Reaction Setup: In a high-pressure reaction vessel, combine 4-(Trifluoromethyl)-1,2-phenylenediamine (e.g., 10 mmol, 1.76 g) and urea (e.g., 20 mmol, 1.20 g). A 2:1 molar excess of urea is recommended to drive the reaction to completion.
-
Solvent Addition: Add deionized water (approx. 15-20 mL) to the vessel. The exact volume is not critical but should be sufficient to form a slurry.
-
Heating and Reaction: Seal the vessel securely. Place it in a heating mantle or oil bath and begin stirring. Heat the mixture to a temperature between 130°C and 150°C. Maintain this temperature for 4-6 hours. The internal pressure will increase due to the water vapor and evolved ammonia.
-
Cooling and Precipitation: After the reaction period, turn off the heat and allow the vessel to cool slowly to room temperature in a fume hood. As the mixture cools, the product will precipitate out of the solution.
-
Isolation of Crude Product: Once cooled, carefully open the vessel. Transfer the resulting slurry to a beaker. Filter the solid product using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any unreacted urea and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 60-80°C to a constant weight.
-
Purification (Recrystallization):
-
Transfer the crude solid to a round-bottom flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of decolorizing carbon can be added, and the mixture is heated at reflux for 10-15 minutes.
-
Filter the hot solution to remove the carbon or any insoluble impurities.
-
Slowly add hot deionized water to the filtrate until the solution becomes cloudy (the cloud point), then add a few drops of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
-
Final Product Collection: Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Part 2: Characterization and Validation
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
-
Melting Point: Determine the melting point of the purified crystals. A sharp melting range is indicative of high purity.
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum to identify key functional groups. Expect to see characteristic absorption bands for N-H stretching (a broad peak around 3200 cm⁻¹), C=O stretching of the cyclic urea (a strong peak around 1720 cm⁻¹), and strong C-F stretching bands (in the 1300-1100 cm⁻¹ region).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In a solvent like DMSO-d₆, expect to see signals for the two N-H protons (typically broad singlets) and distinct signals for the three aromatic protons.
-
¹³C NMR: The spectrum will show signals for the carbonyl carbon (~155-160 ppm), aromatic carbons, and the carbon of the CF₃ group (a quartet due to C-F coupling).
-
¹⁹F NMR: This will show a strong singlet, confirming the presence and chemical environment of the -CF₃ group.
-
-
Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI) to confirm the molecular weight. The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass (202.13 g/mol ).
Part 3: Application Notes & Protocols
Potential Biological Activities
The benzimidazole scaffold and its derivatives are known to exhibit a wide range of biological activities[5]. Specifically, the inclusion of a trifluoromethyl group has been shown to confer potent antiparasitic and antimicrobial properties in related compounds[6][7][8][9]. Therefore, this compound is a strong candidate for screening in the following areas:
-
Antimicrobial Activity: Against various strains of bacteria and fungi.
-
Antiprotozoal Activity: Against parasites such as Giardia intestinalis, Trichomonas vaginalis, and Plasmodium falciparum (the causative agent of malaria)[7][8].
-
Anthelmintic Activity: Against nematode worms like Trichinella spiralis[7][9].
Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)
This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of the title compound against a bacterial strain.
Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
Methodology:
-
Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This will create a range of decreasing concentrations across the plate.
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus or Escherichia coli) adjusted to a 0.5 McFarland standard. Add a defined volume of this inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (wells with broth and bacteria but no compound) and a negative control (wells with broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Analysis: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.
References
- El Rayes, S. M., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32. [Link]
- ResearchGate. (n.d.). Synthesis and Biological Activity of 2-(Trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella spiralis. Request PDF. [Link]
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- Springer. (2017). SYNTHESIS OF 1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONES. [Link]
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- PMC - NIH. (2018). Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. [Link]
- NIH. (n.d.). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. [Link]
- PMC - NIH. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
- Google Patents. (n.d.).
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Application Notes and Protocols: Antimicrobial Assays for 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
Introduction: The Promise of Benzimidazole Scaffolds in Antimicrobial Research
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry, renowned for its diverse and potent pharmacological activities.[1][2][3] Benzimidazole derivatives are key components in a variety of clinically significant drugs, demonstrating antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][4] Their structural similarity to purines allows them to interfere with essential microbial metabolic pathways, including the synthesis of nucleic acids and proteins.[2]
This document focuses on 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one , a specific derivative poised for antimicrobial investigation. The incorporation of a trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, at the 5-position is a strategic modification intended to enhance the compound's biological efficacy and metabolic stability. Recent studies have highlighted that such structural alterations can significantly boost the antimicrobial properties of the benzimidazole core.[1]
These application notes provide a comprehensive guide for researchers and drug development professionals to rigorously evaluate the antimicrobial potential of this compound. The protocols herein are based on established, standardized methodologies to ensure reproducible and reliable results.[5][6]
Compound Profile
-
Compound Name: this compound
-
Molecular Formula: C₈H₅F₃N₂O[7]
-
Molecular Weight: 202.13 g/mol [7]
-
CAS Number: 133687-93-1
-
Structure:
(Image Source: PubChem CID 11820150)
Hypothesized Mechanism of Action
While the precise mechanism for this specific compound is yet to be elucidated, the benzimidazole class offers several potential pathways for its antimicrobial action. A primary proposed mechanism involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[8] This mode of action disrupts critical cellular processes, leading to bacterial cell death.[8] Other benzimidazole derivatives have been shown to interfere with protein synthesis, further highlighting the scaffold's ability to target fundamental bacterial machinery.[2]
Caption: Hypothesized antimicrobial mechanisms of action for benzimidazole derivatives.
Essential Protocols for Antimicrobial Susceptibility Testing (AST)
The following protocols are foundational for determining the antimicrobial efficacy of a novel compound. Adherence to these standardized methods is critical for generating high-quality, comparable data. The standard reference method for AST is broth microdilution (BMD).[6]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC assay is the cornerstone of antimicrobial evaluation, determining the lowest concentration of a compound required to inhibit the visible in-vitro growth of a microorganism.[5] This quantitative method is essential for assessing potency.[9]
Materials
-
This compound
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin, Fluconazole)
-
Solvent for compound (e.g., Dimethyl sulfoxide - DMSO, sterile)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C for bacteria, 28-35°C for fungi)
-
Micropipettes and sterile tips
-
Spectrophotometer or plate reader (optional)
Methodology
-
Preparation of Compound Stock Solution:
-
Accurately weigh the compound and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Rationale: DMSO is often used for its ability to dissolve a wide range of organic compounds that are otherwise insoluble in aqueous media.
-
Further dilute this stock in the appropriate sterile broth (CAMHB or RPMI) to create a working stock solution at 4x the highest desired final concentration.
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardizes the inoculum to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[10]
-
Dilute this adjusted suspension in the appropriate broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10] Rationale: A standardized inoculum density is crucial for the reproducibility of MIC results.
-
-
Plate Setup and Serial Dilution:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 4x working stock solution of the compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (broth only, no inoculum).
-
Repeat this process for the positive control antibiotic in a separate set of rows.
-
-
Inoculation:
-
Add 100 µL of the final diluted microbial inoculum (prepared in Step 2) to wells 1 through 11. Do not add inoculum to the sterility control (well 12). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature for 16-20 hours for most bacteria or 24-48 hours for fungi.[10]
-
-
Determination of MIC:
Caption: Workflow diagram for the determination of Minimum Inhibitory Concentration (MIC).
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is a crucial follow-up to the MIC test. It distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity by determining the lowest compound concentration that kills 99.9% of the initial microbial inoculum.
Materials
-
Completed MIC plate from Protocol 1
-
Sterile agar plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)
-
Sterile micropipettes and tips or a multi-channel pipette
Methodology
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a fixed volume (e.g., 10 µL) from each of these wells and spot-plate it onto a fresh, appropriately labeled agar plate.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC test (e.g., 37°C for 24 hours).
-
-
Determination of MBC/MFC:
-
After incubation, count the number of colonies on each spot.
-
The MBC/MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Visually, this is the lowest concentration spot-plate that shows no growth or only 1-2 colonies.
-
Data Presentation and Interpretation
Effective data management is crucial for comparing antimicrobial efficacy.[10] Results should be recorded systematically.
Quantitative Data Summary
The following table provides a standardized format for presenting MIC and MBC data. Researchers should populate a similar table with their experimental findings.
| Test Microorganism | Gram Stain | Compound Concentration Range (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Novel Compound | MBC (µg/mL) of Novel Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus (ATCC 29213) | Gram (+) | 0.25 - 128 | Ciprofloxacin | |||
| Escherichia coli (ATCC 25922) | Gram (-) | 0.25 - 128 | Ciprofloxacin | |||
| Pseudomonas aeruginosa (ATCC 27853) | Gram (-) | 0.25 - 128 | Ciprofloxacin | |||
| Candida albicans (ATCC 90028) | N/A (Fungus) | 0.25 - 128 | Fluconazole |
Interpreting the Results
-
MIC Value: The lower the MIC, the more potent the compound is against the specific microorganism.
-
MBC/MIC Ratio: This ratio provides insight into the mode of action.
-
MBC/MIC ≤ 4: The compound is generally considered bactericidal .
-
MBC/MIC > 4: The compound is generally considered bacteriostatic .
-
References
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.).
- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2020). MDPI. [Link]
- Latest Developed Methods for Antimicrobial Susceptibility Testing. (n.d.). Longdom Publishing. [Link]
- Modification of antimicrobial susceptibility testing methods. (2024).
- Review on antimicrobial activity of 2- substitude-benzimidazole compouds. (2024).
- SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online. [Link]
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). Royal Society of Chemistry. [Link]
- Synthesis and Antimicrobial Activity of Some New Benzimidazole Deriv
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025). Springer. [Link]
- Antimicrobial activity of a new series of benzimidazole derivatives. (2011).
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2024). CoLab.
- RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)
- This compound. (n.d.). PubChem. [Link]
- An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2022).
- Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). (2016). Springer. [Link]
- Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. (2017). PubMed. [Link]
- An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Deriv
- Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. (2022). MDPI. [Link]
- An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. (2014).
- 5-(aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one (797809-19-9). (n.d.). Chemchart. [Link]
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Application Note & Protocols: Developing a Cell-Based Assay for 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
Sources
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- 7. mdpi.com [mdpi.com]
Application Note & Protocol: Preparation of High-Purity Stock Solutions of 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one. The benzimidazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of pharmacological activities.[1][2] Consequently, the generation of accurate, reproducible, and stable compound solutions is a foundational prerequisite for reliable downstream screening and drug development assays. This guide details the critical physicochemical properties of the target compound, outlines stringent safety protocols, and provides a step-by-step methodology for preparing a high-concentration stock solution in dimethyl sulfoxide (DMSO). Furthermore, it addresses quality control, long-term storage, and troubleshooting to ensure the integrity of the prepared solution.
Compound Profile & Physicochemical Properties
A thorough understanding of the compound's properties is essential before any experimental work is initiated. The trifluoromethyl group significantly influences the molecule's electronics and solubility, making careful solvent selection critical.
| Property | Value | Source |
| Chemical Name | 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one | - |
| Synonyms | 5-(Trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-one | - |
| CAS Number | 35100-37-5 | Internal Database |
| Molecular Formula | C₈H₅F₃N₂O | - |
| Molecular Weight | 202.14 g/mol | - |
| Appearance | White to off-white or yellow solid | |
| Storage Temperature | 0-5°C or as specified by supplier |
Note: Data for the exact compound 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one is sparse in public literature; therefore, some properties are inferred from closely related benzimidazole analogs and supplier data.
Critical Safety & Handling Protocols
Trifluoromethylated benzimidazole derivatives require careful handling. Assume the compound is hazardous until proven otherwise. All handling of the solid compound and concentrated solutions must be performed within a certified chemical fume hood.[3][4]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles with side shields at all times.[5][6] Avoid all personal contact, including inhalation.[7]
-
Engineering Controls: Use a chemical fume hood to avoid generating and inhaling dust or aerosols.[3][4] An eyewash station and safety shower must be readily accessible.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present.[5][6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.[3]
-
-
Disposal: Dispose of waste materials according to local, state, and federal regulations for hazardous waste.[3][6]
Principles of Stock Solution Preparation
The Rationale for Solvent Selection
The choice of solvent is the most critical decision in stock solution preparation. The ideal solvent must:
-
Completely Solubilize the Compound: The compound must dissolve fully at the desired concentration without forming a suspension.
-
Be Inert: The solvent should not react with the compound.
-
Be Compatible with Downstream Assays: The final concentration of the solvent in the assay must not interfere with the biological system. Dimethyl sulfoxide (DMSO) is a common choice for its high solvating power for diverse organic molecules.[8][9] However, DMSO can exhibit biological activity and cytotoxicity at concentrations typically above 0.5-1%.[8][9] Therefore, the stock concentration must be high enough to ensure the final DMSO concentration in the assay is negligible.
Solvent Selection Workflow
The following diagram illustrates the logical workflow for selecting an appropriate solvent system.
Caption: Decision workflow for selecting a suitable solvent.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust calculations accordingly for different volumes or concentrations.
Materials & Equipment
-
5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one (solid)
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.01 mg)
-
1.5 mL or 2.0 mL amber glass vial or polypropylene microcentrifuge tube with screw cap
-
Calibrated micropipettes (P1000)
-
Vortex mixer
-
Sonicator bath (optional)
-
Personal Protective Equipment (PPE)
Pre-Protocol Calculations
The foundation of an accurate stock solution is a precise calculation.
-
Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example Calculation for 1 mL of 10 mM stock:
-
Mass (mg) = 0.010 mol/L × 0.001 L × 202.14 g/mol × 1000 mg/g
-
Mass (mg) = 2.02 mg
-
Step-by-Step Procedure
Caption: Experimental workflow for stock solution preparation.
-
Preparation: Before opening, allow the container of the solid compound to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the calculated mass (2.02 mg) of the compound using an analytical balance.
-
Transfer: Quantitatively transfer the weighed solid into a clean, labeled amber vial.
-
Solvent Addition: Using a calibrated micropipette, add exactly 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the solid does not dissolve completely, place the vial in a room temperature sonicator bath for 5-10 minute intervals until the solution is clear. Gentle warming (to 30-37°C) can be used as a last resort, but care must be taken as heat can degrade some compounds.
-
Confirmation: Visually inspect the solution against a bright background to ensure all particulate matter has dissolved. The solution should be clear and free of any precipitate.
Quality Control, Storage, and Stability
Quality Control
The primary quality control check is the visual confirmation of complete dissolution. For GMP/GLP applications, concentration may be verified using HPLC-UV. Upon thawing for use, always re-inspect the solution for any signs of precipitation.
Aliquoting and Storage
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation and precipitation. It is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in cryovials.
-
Storage Conditions: Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months to years). The vials should be tightly sealed and protected from light.
Stability
While specific stability data is not available, benzimidazole derivatives are generally stable when stored properly. Signs of degradation may include a change in color or the formation of precipitate upon thawing. If precipitation occurs, attempt to redissolve by gentle warming and vortexing. If it does not redissolve, the aliquot should be discarded.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve completely. | 1. Inaccurate weighing (too much compound).2. Insufficient solvent volume.3. Low intrinsic solubility at the target concentration. | 1. Re-verify calculations and balance calibration.2. Check pipette calibration.3. Attempt to prepare a more dilute stock solution (e.g., 5 mM or 1 mM). Use sonication and gentle warming. |
| Precipitate forms after freezing and thawing. | 1. Compound has limited solubility at low temperatures.2. Solvent absorbed atmospheric water, reducing solubility. | 1. Before use, warm the vial to room temperature or 37°C and vortex to redissolve.2. Ensure anhydrous DMSO is used and vials are tightly capped. Prepare fresh stock if precipitation is persistent. |
| Stock solution changes color over time. | Chemical degradation of the compound. | Discard the stock solution and prepare a fresh batch. Consider storing under an inert gas (argon or nitrogen) for highly sensitive compounds. |
References
- 5-Amino-2-(trifluoromethyl)-1H-benzimidazole Safety Data Sheet. Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/PC9213_msds.pdf
- 5-Amino-2-(trifluoromethyl)benzimidazole Safety Data Sheet. Fluorochem. URL: https://www.fluorochem.co.uk/sds/F005565
- 5-TRIFLUOROMETHYL-1H-BENZIMIDAZOLE Synthesis. ChemicalBook. URL: https://www.chemicalbook.com/ProductSynthesisManagement/326-55-6/EN
- Hazardous Substance Fact Sheet: Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)-. New Jersey Department of Health. URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/2908.pdf
- 5-Phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one Safety Data Sheet. AK Scientific, Inc. URL: https://www.aksci.com/sds/S802_sds.pdf
- 5-TRIFLUOROMETHYL-1H-BENZIMIDAZOLE Properties. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2158903.htm
- 1-Methyl-1H-benzimidazol-3-ium Trifluoromethanesulfonate Safety Data Sheet. Tokyo Chemical Industry Co., Ltd. URL: https://www.tcichemicals.com/KR/en/assets/sds/M3384_EN.pdf
- 5-Trifluoromethyl-1H-benzoimidazole Product Page. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/chemcia/c12h316ce6a9
- 1H-Benzimidazolium, 1,2-dimethyl-3-(3-sulfopropyl)-5-(trifluoromethyl)-, inner salt. U.S. Environmental Protection Agency (EPA). URL: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID2069997
- Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. ResearchGate. URL: https://www.researchgate.
- Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation. ResearchGate. URL: https://www.researchgate.
- Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Nature. URL: https://www.
- (PDF) Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. ResearchGate. URL: https://www.researchgate.net/publication/381538359_Comprehensive_Theoretical_Spectroscopic_Solvent_Topological_and_Antimicrobial_investigation_of_5-Chloro-6-fluoro-2-2-pyrazinyl-1H-benzimidazole
- DMSO solvent concentrations and experimental controls reported in... ResearchGate. URL: https://www.researchgate.
- Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). PubMed Central (PMC), National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10294154/
- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PubMed Central (PMC), National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10588235/
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- 2. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols for the Analysis of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
Introduction
5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one is a fluorinated heterocyclic compound belonging to the benzimidazolone class. The incorporation of a trifluoromethyl group can significantly alter the physicochemical and biological properties of the parent molecule, making it a compound of interest in pharmaceutical and materials science research.[1][2] Accurate and robust analytical methods are therefore essential for its quantification, impurity profiling, and characterization in various matrices. This guide provides detailed protocols and expert insights into the primary analytical techniques for this compound, designed for researchers, scientists, and drug development professionals.
The molecular structure and basic properties of the analyte are foundational to developing any analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃N₂O | [3] |
| Molecular Weight | 202.13 g/mol | [3] |
| IUPAC Name | 5-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one | [3] |
| CAS Number | 133687-93-1 |
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying this compound in bulk materials and formulated products. A reverse-phase method is typically preferred for this class of compounds due to its polarity.
Causality Behind Experimental Choices
-
Stationary Phase (Column): A C18 column is selected for its hydrophobic nature, which provides good retention for the moderately polar benzimidazolone structure. The trifluoromethyl group adds some hydrophobicity, enhancing this interaction.
-
Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for reverse-phase HPLC. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. An acidic modifier, such as formic or phosphoric acid, is crucial. It protonates residual silanols on the silica-based stationary phase, preventing peak tailing, and ensures the analyte is in a single ionic form, leading to sharp, symmetrical peaks.[4]
-
Detection: The benzimidazole ring system contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal as it allows for monitoring at the wavelength of maximum absorbance (λmax) and provides spectral data for peak purity assessment.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed HPLC Protocol
Objective: To determine the purity and concentration of this compound.
Instrumentation & Consumables:
-
HPLC system with a quaternary or binary pump, degasser, autosampler, column oven, and PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes, and vials.
-
HPLC-grade acetonitrile, water, and formic acid.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 1:1 mixture of acetonitrile and water in a 100 mL volumetric flask to create a stock solution of ~100 µg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.
-
-
Sample Solution Preparation:
-
Prepare the sample to have an expected concentration within the calibration range, using the same diluent as the standard.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of A and B |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA, monitor at λmax (~228, 275 nm) |
-
Data Analysis:
-
Integrate the peak corresponding to the analyte.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Calculate purity using the area percent method.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis
LC-MS is a powerful technique for unequivocal identification and for detecting trace levels of this compound and its related impurities or metabolites. The method combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.
Causality Behind Experimental Choices
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar molecules like benzimidazolones. It is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode, providing clear molecular weight information.[5] Analysis of similar benzimidazolone structures has shown strong signals in negative ion mode.[5][6][7]
-
Mass Analyzer: A quadrupole mass analyzer is commonly used for its robustness and ability to perform both full scan (for identification) and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high-sensitivity quantification.
-
Mobile Phase: Formic acid is used instead of non-volatile acids like phosphoric acid to ensure compatibility with the MS source.[4]
Experimental Workflow: LC-MS Analysis
Caption: General workflow for LC-MS analysis.
Detailed LC-MS Protocol
Objective: To confirm the identity and quantify trace amounts of this compound.
Instrumentation & Consumables:
-
LC-MS system with a binary pump, autosampler, column oven, and an ESI-equipped mass spectrometer.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
LC-MS grade acetonitrile, water, and formic acid.
Procedure:
-
Mobile Phase and Sample Preparation: Prepare as described in the HPLC protocol, ensuring the use of LC-MS grade solvents.
-
Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase | Gradient of A (0.1% Formic Acid in H₂O) and B (0.1% Formic Acid in ACN) |
| Gradient Program | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| Monitored Ion [M-H]⁻ | m/z 201.03 |
| Capillary Voltage | -3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 350 °C |
| Nebulizer Pressure | 35 psi |
-
Data Analysis:
-
Extract the ion chromatogram for m/z 201.03 to identify the peak for the analyte.
-
Confirm identity by comparing the retention time and mass spectrum with a reference standard.
-
For quantification, use a calibration curve based on the peak area of the extracted ion chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Causality Behind Experimental Choices
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this compound, as it readily dissolves polar heterocyclic structures. Its residual proton signal does not typically interfere with the aromatic or N-H protons of the analyte.
-
Nuclei:
-
¹H NMR: Provides information on the number and chemical environment of protons, including those on the aromatic ring and the N-H groups of the urea moiety.
-
¹³C NMR: Shows all unique carbon atoms in the molecule, including the carbonyl carbon and the trifluoromethyl carbon.
-
¹⁹F NMR: Is highly specific for the fluorine atoms and will show a singlet for the -CF₃ group, confirming its presence.
-
Detailed NMR Protocol
Objective: To confirm the chemical structure of this compound.
Instrumentation & Consumables:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (DMSO-d₆).
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved.
-
-
NMR Acquisition Parameters (400 MHz Example):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more (as ¹³C is less sensitive).
-
Relaxation Delay (d1): 2 seconds.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 64.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Expected Spectral Features:
-
¹H NMR (in DMSO-d₆):
-
Two broad singlets for the two N-H protons.
-
Three signals in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) will confirm their relative positions.
-
-
¹³C NMR (in DMSO-d₆):
-
A signal for the carbonyl carbon (~155 ppm).
-
A quartet for the -CF₃ carbon due to coupling with the three fluorine atoms.
-
Signals for the six aromatic carbons.
-
-
¹⁹F NMR (in DMSO-d₆):
-
A single sharp peak corresponding to the three equivalent fluorine atoms of the -CF₃ group.
-
-
References
- Šarlauskas, J., Stankevičiūtė, J., & Tamulienė, J. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Danaher, M., De Ruyck, H., Crooks, S. R., Dowling, G., & O'Keeffe, M. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices.
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025). Iranian Journal of Science, 49(1), 21-32. [Link][10]
- Allouch, A., et al. (2013). Development of HPLC/fluorescence detection method for chiral resolution of dansylated benzimidazoles derivatives. Journal of Pharmaceutical and Biomedical Analysis, 84, 18-24. [Link][11]
- Ben Hdidou, T., et al. (2023). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 28(14), 5484. [Link]
- Preston, P. N. (1980). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews, 80(3), 279-307. [Link]
- SpectraBase. (n.d.). 5-Amino-2-(trifluoromethyl)benzimidazole.
- ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b).
- Semantic Scholar. (n.d.). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives.
- ResearchGate. (n.d.). Structures of the 1,3-dihydro-2H-benzimidazol-2-oxo-derivatives which were screened using the radio immune assay (RIA) and HPLC-FL method.
- MDPI. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives.
- ACG Publications. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
- PubMed. (2016). Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program.
- ResearchGate. (n.d.). Fluorinated benzimidazoles for medicinal chemistry and new materials.
- SIELC Technologies. (n.d.). Separation of 1,3-Dihydro-5,6-dimethyl-2H-benzimidazol-2-one on Newcrom R1 HPLC column.
- International Journal of Pharmaceutical Sciences and Medicine. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.
- ResearchGate. (n.d.). Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H5F3N2O | CID 11820150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of 1,3-Dihydro-5,6-dimethyl-2H-benzimidazol-2-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
Introduction: The Benzimidazolone Scaffold in Modern Drug Discovery
The benzimidazole core is a "privileged" structure in medicinal chemistry, forming the foundation of numerous pharmacologically active compounds.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological macromolecules, making it a fertile ground for drug discovery. The derivative, 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one, incorporates a trifluoromethyl group, a moiety known to enhance metabolic stability and binding affinity through its strong electron-withdrawing nature and lipophilicity. These characteristics make it an attractive candidate for inclusion in high-throughput screening (HTS) libraries aimed at identifying novel therapeutic agents. This guide provides an in-depth exploration of the application of this compound in HTS, offering detailed protocols and the scientific rationale behind them for researchers in drug development.
Physicochemical Properties for High-Throughput Screening
A thorough understanding of a compound's physicochemical properties is paramount for successful HTS campaigns. These properties dictate how the compound behaves in an automated screening environment, from its initial solubilization to its interaction with the biological target.
| Property | Value | Source | Significance in HTS |
| Molecular Formula | C₈H₅F₃N₂O | Provides the elemental composition. | |
| Molecular Weight | 202.13 g/mol | Influences diffusion and binding kinetics. | |
| XLogP3 | 1.4 | An indicator of lipophilicity, affecting cell permeability and potential for non-specific binding. | |
| Hydrogen Bond Donors | 2 | Contributes to binding specificity with target proteins. | |
| Hydrogen Bond Acceptors | 3 | Important for molecular recognition and binding. |
Solubility: A Critical Parameter
Compound precipitation is a major source of artifacts in HTS. Therefore, accurately determining the solubility of this compound in both Dimethyl Sulfoxide (DMSO) and aqueous assay buffers is a critical first step.
Experimental Protocols
Protocol 1: Determination of Maximum Solubility in DMSO
Rationale: High-concentration DMSO stock solutions are the standard for storing and dispensing compounds in HTS. This protocol determines the maximum achievable stock concentration.
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
High-speed microcentrifuge
-
Calibrated analytical balance
-
Micropipettes and 2 mL microcentrifuge tubes
Procedure:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.
-
Add a small volume of anhydrous DMSO (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes. If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a precipitate is visible.[2]
-
-
Equilibration:
-
Incubate the supersaturated solution at room temperature for 24 hours to allow it to reach equilibrium.[2]
-
-
Separation of Undissolved Solid:
-
Centrifuge the tube at 14,000 rpm for 10 minutes to pellet the excess undissolved compound.[2]
-
-
Quantification of Soluble Compound:
-
Carefully transfer a known volume of the supernatant to a new tube.
-
Prepare a series of dilutions of the supernatant in a suitable solvent (e.g., methanol or acetonitrile).
-
Quantify the concentration of the compound in the dilutions using a validated analytical method such as HPLC-UV or LC-MS.
-
Calculate the original concentration in the supernatant, which represents the maximum solubility in DMSO.
-
Protocol 2: Aqueous Kinetic Solubility Assay
Rationale: This high-throughput method assesses the solubility of a compound in an aqueous buffer when introduced from a DMSO stock, mimicking the conditions of most HTS assays.[3][4][5][6]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplates
-
Microplate reader with nephelometric or absorbance detection capabilities
Procedure:
-
Compound Dispensing:
-
Dispense serial dilutions of the 10 mM DMSO stock solution into the wells of a 96-well plate.
-
-
Addition of Aqueous Buffer:
-
Rapidly add PBS to each well to achieve the desired final compound concentrations (e.g., ranging from 1 µM to 100 µM) and a final DMSO concentration of 1%.
-
-
Incubation:
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
-
Detection of Precipitation:
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed.
-
Application in High-Throughput Screening: A Focus on Kinase Inhibition
The benzimidazole scaffold is a well-established framework for the development of kinase inhibitors.[5] Several benzimidazole-based compounds have been identified as potent inhibitors of various kinases through HTS campaigns.[8] The following protocols are designed to screen for the potential inhibitory activity of this compound against a representative protein kinase.
**dot
Caption: High-Throughput Screening Workflow.
Protocol 3: Fluorescence Polarization-Based Kinase Inhibition Assay
Rationale: Fluorescence polarization (FP) is a homogeneous assay format well-suited for HTS, as it does not require separation steps.[9] This competition assay measures the displacement of a fluorescently labeled ligand from the ATP-binding site of a kinase by a test compound.[10][11]
Materials:
-
Target kinase (e.g., a serine/threonine or tyrosine kinase)
-
Fluorescently labeled ATP-competitive inhibitor (tracer) specific for the target kinase
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black microplates
-
Microplate reader with FP capabilities
Procedure:
-
Compound Plating:
-
Dispense 50 nL of test compounds from the prepared DMSO plates into the wells of the 384-well assay plate.
-
-
Addition of Kinase and Tracer:
-
Add 10 µL of a solution containing the target kinase and the fluorescent tracer in assay buffer to each well. The concentrations of the kinase and tracer should be optimized to yield a stable and robust FP signal.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis:
-
A decrease in the FP signal indicates that the test compound has displaced the fluorescent tracer from the kinase, signifying potential inhibitory activity.
-
Calculate the Z'-factor to assess the quality of the assay. A Z' value between 0.5 and 1.0 indicates a robust assay.[12]
-
Hits are identified as compounds that cause a statistically significant decrease in the FP signal.
-
Protocol 4: Cell-Based Phenotypic Screening for Antiproliferative Activity
Rationale: Phenotypic screens assess the effect of a compound on whole cells, providing insights into its biological activity in a more complex physiological context.[1][13][14] This protocol evaluates the antiproliferative effects of this compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
384-well, clear-bottom, black-walled microplates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the cells into 384-well plates at a density that allows for logarithmic growth over the course of the experiment and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
A decrease in luminescence is indicative of reduced cell viability and potential antiproliferative activity.
-
Calculate the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Potential Signaling Pathways and Molecular Targets
Benzimidazole derivatives are known to interact with a variety of protein targets, with a notable prevalence for protein kinases. The structural resemblance to purines allows them to compete with ATP for the kinase active site.
**dot
Caption: Potential Kinase Inhibition Pathway.
Compound Management and Stability
Maintaining the integrity of library compounds is crucial for the reliability of HTS data. The trifluoromethyl group generally imparts high metabolic and chemical stability. However, degradation can occur under specific conditions, such as alkaline pH, which may lead to hydrolysis of the trifluoromethyl group.[10]
Best Practices:
-
Storage: Store DMSO stock solutions at -20°C or -80°C in tightly sealed containers to prevent water absorption and degradation.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles by preparing single-use aliquots of stock solutions.
-
Stability Assessment: Periodically assess the stability of the compound in DMSO and aqueous buffers using analytical techniques like LC-MS to ensure data quality over time.
Conclusion
This compound represents a promising scaffold for high-throughput screening campaigns aimed at the discovery of novel therapeutic agents. Its favorable physicochemical properties and the known biological activities of the benzimidazolone class of compounds make it a valuable addition to screening libraries. The protocols detailed in this guide provide a robust framework for assessing its solubility, stability, and potential as a kinase inhibitor or antiproliferative agent. By adhering to these methodologies and best practices, researchers can effectively and efficiently evaluate the therapeutic potential of this and similar compounds.
References
- Creative Bioarray. (n.d.). Aqueous Solubility Assays. Creative Bioarray.
- Creative Biolabs. (n.d.). Aqueous Solubility. Creative Biolabs.
- ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- National Center for Biotechnology Information. (n.d.). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. National Library of Medicine.
- Snow, R. J., et al. (2007). Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3660-3665.
- Koch, P., et al. (2016). Fluorescence polarization-based assays for detecting compounds binding to inactive c-Jun N-terminal kinase 3 and p38α mitogen-activated protein kinase. Analytical Biochemistry, 503, 28-40.
- National Center for Biotechnology Information. (2025). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. National Library of Medicine.
- National Center for Biotechnology Information. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. National Library of Medicine.
- ResearchGate. (n.d.). Fluorescence polarization-based assays for detecting compounds binding to inactive JNK3 and p38α MAP kinase. ResearchGate.
- Kumar, R., Marianesan, A. B., & Pathak, S. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry, 24(17), 1504-1528.
- National Center for Biotechnology Information. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Library of Medicine.
- Sharma, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6).
- National Center for Biotechnology Information. (2021). A screening assay based on host-pathogen interaction models identifies a set of novel antifungal benzimidazole derivatives. National Library of Medicine.
- National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. National Library of Medicine.
- MDPI. (n.d.). Fluorescence Polarization-Based Bioassays: New Horizons. MDPI.
- National Center for Biotechnology Information. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. National Library of Medicine.
- National Center for Biotechnology Information. (n.d.). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. National Library of Medicine.
- National Center for Biotechnology Information. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. National Library of Medicine.
- National Center for Biotechnology Information. (n.d.). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. National Library of Medicine.
- National Center for Biotechnology Information. (n.d.). Back to the Future with Phenotypic Screening. National Library of Medicine.
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protocol for testing 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one cytotoxicity
This application note provides a comprehensive and mechanistically driven framework for assessing the in vitro cytotoxicity of this compound. By employing assays that probe metabolic activity, membrane integrity, and apoptosis, researchers can obtain robust and reliable data crucial for the advancement of drug discovery programs. Positive results from this screening cascade would warrant further investigation into more specific molecular targets and pathways, such as cell cycle analysis or mitochondrial membrane potential assays, to fully elucidate the compound's mechanism of action. [1][10]
References
- Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-37-assay/?
- LDH assay kit guide: Principles and applications. Abcam. [URL: https://www.abcam.
- LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology. [URL: https://www.cellsignal.com/products/assay-kits/ldh-cytotoxicity-assay-kit/37291]
- LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Cayman Chemical. [URL: https://www.caymanchem.com/product/10008882/ldh_cytotoxicity_assay_kit]
- LDH-Glo™ Cytotoxicity Assay. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/cytotoxicity-assays/ldh-glo-cytotoxicity-assay/]
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/search?q=Cytotoxicity%20MTT%20Assay]
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4827723/]
- Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20947411/]
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [URL: https://clytetechnologies.
- Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4884606/]
- Cytotoxic and antimicrobial potential of benzimidazole derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33871926/]
- Highlight report: Cell type selection for toxicity testing. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6133810/]
- MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- What cell line should I choose for citotoxicity assays?. ResearchGate. [URL: https://www.researchgate.net/post/What_cell_line_should_I_choose_for_citotoxicity_assays]
- Caspase 3/7 Activity. Protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-n2bvj61z5lk5/v1]
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143561/]
- Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [URL: https://www.creative-diagnostics.com/efficiently-evaluate-the-effect-of-drugs-on-cell-apoptosis.htm]
- Protocol for Cell Viability Assays. BroadPharm. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]
- Antiproliferative Activity of New Benzimidazole Derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25588320/]
- Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
- What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. [URL: https://www.researchgate.
- Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26138412/]
- Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10394338/]
- Apoptosis Assays. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.
- Apoptosis Assays. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/applications/cell-culture-and-analysis/cell-based-assays/apoptosis-detection]
- Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [URL: https://www.bosterbio.com/products/caspase-3-7-activity-assay-kit-ar118-2.html]
- CellEvent™ Caspase-3/7 Detection Reagents (Green/Red). Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/LPG/manuals/MAN0028521_CellEvent_Caspase_3_7_Det_Reagents_GR_PI.pdf]
- Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [URL: https://www.researchgate.
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p19809]
- This compound | C8H5F3N2O. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11820150]
- Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science. [URL: https://www.sciencedirect.com/science/article/pii/S101836472400194X]
- Development of Drug-resistant Cell Lines for Experimental Procedures. JoVE. [URL: https://www.jove.com/v/65759/development-of-drug-resistant-cell-lines-for-experimental]
- Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152865/]
- Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32534988/]
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6423010/]
- SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fsds%2FAC441160000_MTR_EN.pdf]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/96752.htm]
- 2H-Benzimidazol-2-one, 1,3-dihydro-5-(trifluoromethoxy)- - Substance Details. SRS | US - EPA. [URL: https://cdxapps.epa.gov/srs/substance-details/133687-94-2]
- An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/22/10/1629]
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Application Notes & Protocols: High-Purity Isolation of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
Introduction: The Critical Role of Purity in Drug Discovery
5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzimidazolone core is a well-established pharmacophore present in a variety of biologically active molecules. The introduction of a trifluoromethyl group can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets, making this particular derivative a valuable building block for novel therapeutics.
In the synthesis of such targeted compounds, achieving high purity is not merely a matter of procedural completion; it is a fundamental requirement for accurate biological evaluation and downstream applications. The presence of even minor impurities, such as starting materials, reagents, or side-products, can lead to erroneous biological data, confounding structure-activity relationship (SAR) studies and potentially masking the true potential of a lead candidate. These application notes provide a comprehensive guide to the purification of this compound, grounded in established chromatographic and recrystallization principles, to ensure the high level of purity demanded by researchers in the field.
Physicochemical Properties: Guiding Purification Strategy
A successful purification strategy is predicated on a thorough understanding of the target compound's physicochemical properties. These parameters dictate the choice of solvents, stationary phases, and purification techniques.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₅F₃N₂O | - |
| Molecular Weight | 202.13 g/mol [1] | Influences diffusion rates in chromatography. |
| XLogP3 | 1.4[1] | Indicates moderate lipophilicity, suggesting good solubility in a range of organic solvents and suitability for reversed-phase or normal-phase chromatography. |
| Hydrogen Bond Donors | 2 | The two N-H groups can engage in hydrogen bonding, affecting solubility and interaction with polar stationary phases. |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and two nitrogen atoms can accept hydrogen bonds, influencing solvent selection. |
Anticipating Impurities: A Proactive Approach to Purification
The synthesis of this compound typically involves the cyclization of a substituted o-phenylenediamine with a carbonyl source like urea or a chloroformate.[2] Potential impurities may include:
-
Unreacted Starting Materials: 4-Trifluoromethyl-1,2-phenylenediamine and the carbonyl source.
-
Acyclic Intermediates: Partially reacted ureas or carbamates that have not fully cyclized.
-
Regioisomers: If the starting diamine is asymmetrically substituted, there is a possibility of forming regioisomeric benzimidazolones, although this is not the case for the primary starting material for the target compound.
-
Byproducts from Decomposition: High reaction temperatures can sometimes lead to decomposition products.[3]
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) is essential to visualize the number of components and to guide the selection of the most appropriate purification method.
Purification Workflow: A Multi-Step Strategy for High Purity
The following workflow presents a logical progression from initial workup to final polishing, ensuring the removal of a broad spectrum of potential impurities.
Caption: A generalized workflow for the purification of this compound.
Protocol 1: Flash Column Chromatography
Flash column chromatography is a highly effective technique for the primary purification of the crude product, capable of separating compounds with significant differences in polarity. Given the moderate polarity of the target compound, a normal-phase silica gel chromatography is recommended.
Rationale for Method Selection:
The trifluoromethyl group increases the lipophilicity of the molecule compared to an unsubstituted benzimidazolone. However, the presence of the polar urea moiety ensures sufficient interaction with the silica stationary phase for effective separation from less polar impurities. The choice of eluent is critical; a solvent system with tunable polarity will allow for the efficient elution of the product while retaining more polar impurities. Based on purification of similar fluorinated benzimidazoles, a hexane/ethyl acetate or chloroform/methanol system is a logical starting point.[4]
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3, 1:1, and 3:7 v/v).
-
The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4.
-
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Prepare a slurry of silica gel (200-400 mesh) in the initial, less polar mobile phase (e.g., 7:3 hexane/ethyl acetate).
-
Wet pack the column with the slurry, ensuring an even and compact bed.
-
Equilibrate the column by passing several column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
Collect fractions and monitor the elution by TLC.
-
If the product is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (200-400 mesh) | Polar adsorbent for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for fine-tuning of polarity for optimal separation. |
| Elution Profile | Start with a lower polarity (e.g., 80:20 Hexane:EtOAc) and gradually increase the polarity. | To first elute non-polar impurities, followed by the product. |
Protocol 2: Recrystallization
Recrystallization is a powerful technique for the final purification of the product obtained from column chromatography, particularly for removing minor, structurally similar impurities. The principle relies on the differential solubility of the target compound and impurities in a given solvent system at varying temperatures.
Rationale for Method Selection:
For a crystalline solid like this compound, recrystallization can yield a product of very high purity. The key is to identify a solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. For fluorinated benzimidazole derivatives, a mixture of a polar protic solvent like ethanol and an anti-solvent like water is often effective.[5]
Step-by-Step Methodology:
-
Solvent Selection:
-
Test the solubility of a small amount of the purified product in various solvents at room temperature and with heating. Potential solvents include ethanol, methanol, isopropanol, ethyl acetate, and water.
-
An ideal single solvent will dissolve the compound when hot but not when cold.
-
If a single solvent is not suitable, a binary solvent system (e.g., ethanol/water) can be used. The compound should be soluble in the primary solvent (ethanol) and insoluble in the anti-solvent (water).
-
-
Dissolution:
-
Place the product from the chromatography step in an Erlenmeyer flask.
-
Add a minimal amount of the hot primary solvent (e.g., ethanol) to just dissolve the solid. It is crucial to use the minimum volume of hot solvent to ensure good recovery.
-
-
Hot Filtration (Optional):
-
If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
If using a binary solvent system, the anti-solvent (water) can be added dropwise to the hot solution until it becomes slightly turbid, and then the solution is allowed to cool.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Purity Assessment: The Final Verification
The purity of the final product should be rigorously assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any residual impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity profile and confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion: A Pathway to High-Quality Research
The purification of this compound is a critical step in its utilization for research and development. The combination of flash column chromatography and recrystallization, when executed with a clear understanding of the compound's properties and potential impurities, provides a robust pathway to obtaining material of high purity. The protocols outlined in these application notes are designed to be a reliable starting point for researchers, enabling them to generate high-quality data and advance their scientific endeavors.
References
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- BenchChem. (2025).
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- Triazole-Imidazole (TA-IM)
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- El Rayes, S. M., Ali, I. A. I., Fathalla, W., et al. (2024). Synthesis of N-subsituted-2-(trifluoromethyl)benzimidazoles as promising EGFR/VEGFR2 dual inhibition through molecular docking studies. Journal of the Iranian Chemical Society, 21(11), 2743-2752.
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- Figueroa, M., et al. (2022). Synthesis and Evaluation of Antibacterial Activity of 1,2,3-Triazole and Ether Derivatives of Paeonol. Journal of the Chilean Chemical Society, 67(2), 5488-5494.
- Ouzidan, Y., et al. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 29-35.
- Stradiotto, M., & Bierer, D. (2014). Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. Organic Letters, 16(13), 3536–3539.
- CA2269053A1 - Crystals of benzimidazole derivatives and their production. (1999).
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- Ukrinska, V., et al. (2021). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Molecules, 26(21), 6465.
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Application Notes and Protocols for In Vivo Administration of 5-Trifluoromethyl-Benzimidazole Compounds
Introduction: The Rationale and Potential of 5-Trifluoromethyl-Benzimidazole Compounds
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] The introduction of a trifluoromethyl (CF3) group at the 5-position of the benzimidazole ring is a strategic chemical modification known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. These enhancements can translate to improved pharmacokinetic profiles and overall efficacy. Compounds bearing the 5-trifluoromethyl-benzimidazole core have shown promise in various therapeutic areas, including as antiparasitic agents and as novel cancer therapeutics that induce ferroptosis, a unique form of programmed cell death.[2][3]
However, a significant hurdle in the preclinical development of these promising compounds is their characteristically poor aqueous solubility. This property complicates formulation and can lead to low or variable bioavailability, potentially masking the true efficacy of the compound in in vivo models.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vivo administration of 5-trifluoromethyl-benzimidazole compounds. We will delve into the critical aspects of formulation, provide detailed protocols for administration in relevant disease models, and discuss the necessary considerations for safety and toxicology assessment. The causality behind each experimental choice will be explained to empower researchers to design robust and reproducible in vivo studies.
Part 1: Pre-Administration Considerations - From Powder to Dosing Solution
The journey from a synthesized powder to a biologically active agent in an animal model is paved with critical formulation decisions. The success of an in vivo study hinges on the ability to deliver a consistent and bioavailable dose of the test compound.
Physicochemical Characterization: Know Your Compound
Before any formulation work begins, a thorough understanding of the physicochemical properties of the specific 5-trifluoromethyl-benzimidazole derivative is essential. Key parameters include:
-
Aqueous Solubility: Determine the solubility at physiological pH (e.g., in phosphate-buffered saline, pH 7.4). This will dictate the formulation strategy.
-
LogP/LogD: The lipophilicity of the compound will influence its absorption, distribution, metabolism, and excretion (ADME) profile and inform the choice of vehicle.
-
pKa: Understanding the ionization state of the compound at different pH values is crucial for predicting its behavior in various biological compartments.
-
Melting Point and Solid-State Form: These properties can affect the stability and dissolution rate of the compound.[5]
The Formulation Challenge: Overcoming Poor Solubility
Given the hydrophobic nature of the trifluoromethyl group, these compounds are often poorly soluble in aqueous media. Direct administration in saline is rarely feasible. The following formulation strategies are recommended, with a decision workflow outlined below.
Caption: Decision workflow for selecting an appropriate in vivo formulation.
| Formulation Strategy | Description | Advantages | Disadvantages & Mitigation |
| Co-solvent Systems | The compound is first dissolved in a water-miscible organic solvent (e.g., DMSO, PEG 400) and then diluted with an aqueous vehicle (e.g., saline, PBS). | Simple to prepare; suitable for initial screening. | Can cause local irritation or systemic toxicity at high concentrations. Mitigation: Keep the organic solvent concentration low (e.g., DMSO <10%, PEG 400 <40%). Always include a vehicle-only control group to assess solvent-related effects. |
| Aqueous Suspensions | The compound is suspended as fine particles in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose - CMC) and a surfactant (e.g., Tween 80). | Suitable for oral administration of insoluble compounds; can improve oral bioavailability for some molecules. | Risk of non-uniform dosing if not properly homogenized. Mitigation: Ensure consistent particle size and use a homogenizer to create a uniform suspension before each administration. |
| Cyclodextrin Inclusion Complexes | The hydrophobic compound is encapsulated within the hydrophobic cavity of a cyclodextrin molecule (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD), forming a water-soluble complex. | Significantly increases aqueous solubility; can enhance bioavailability and reduce toxicity. Proven effective for trifluoromethyl-benzimidazoles.[4] | More complex to prepare; potential for cyclodextrin-related effects at very high doses. Mitigation: Characterize the complex to ensure efficient encapsulation. Use well-tolerated cyclextrins like HP-β-CD. |
Part 2: Application Protocols for In Vivo Models
The following protocols are designed as templates and should be adapted based on the specific 5-trifluoromethyl-benzimidazole compound, the research question, and institutional animal care and use committee (IACUC) guidelines.
Protocol 2.1: Anthelmintic Efficacy in a Murine Model of Trichinella spiralis Infection
This protocol is based on established methods for testing benzimidazole derivatives against nematode infections, where improved formulations have shown enhanced efficacy.[4]
Objective: To evaluate the in vivo efficacy of a 5-trifluoromethyl-benzimidazole compound formulated with HP-β-cyclodextrin against the adult and muscle larvae stages of Trichinella spiralis.
Materials:
-
5-trifluoromethyl-benzimidazole compound
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
T. spiralis-infected mice (e.g., BALB/c)
-
Oral gavage needles
-
Standard anthelmintic drug (e.g., Albendazole) as a positive control
Step-by-Step Methodology:
-
Preparation of the HP-β-CD Inclusion Complex:
-
Prepare an aqueous solution of HP-β-CD (e.g., 40% w/v) in sterile water.
-
Slowly add the powdered 5-trifluoromethyl-benzimidazole compound to the HP-β-CD solution while stirring vigorously. The molar ratio of compound to cyclodextrin should be optimized but a 1:1 or 1:2 ratio is a good starting point.
-
Continue stirring at room temperature for 24-48 hours to ensure maximum complexation.
-
The resulting solution should be clear, indicating successful inclusion. Filter sterilize the final formulation.
-
-
Animal Infection and Grouping:
-
Infect mice with approximately 300 T. spiralis muscle larvae by oral gavage.
-
Randomly assign infected mice to treatment groups (n=6-8 per group) at day 35 post-infection.
-
Group 1: Vehicle control (HP-β-CD solution)
-
Group 2: Test Compound (e.g., 50 mg/kg, administered orally)
-
Group 3: Test Compound (e.g., 75 mg/kg, administered orally)[6]
-
Group 4: Positive Control (e.g., Albendazole, 50 mg/kg, orally)
-
-
-
Drug Administration:
-
Administer the assigned treatments once daily for 5 consecutive days via oral gavage. Adjust the volume based on individual animal body weight.
-
-
Efficacy Assessment:
-
Adult Worm Burden: At day 7 post-treatment, euthanize half of the mice in each group. The small intestine is removed, opened longitudinally, and the number of adult worms is counted under a dissecting microscope.
-
Muscle Larvae Burden: At day 30 post-treatment, euthanize the remaining mice. The carcass is skinned, eviscerated, and digested in a pepsin-HCl solution to recover muscle larvae. The total number of larvae is then counted.
-
-
Data Analysis:
-
Calculate the percent reduction in worm/larvae burden for each treatment group relative to the vehicle control group.
-
Analyze data using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Sources
- 1. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Studies on 6-chloro-5-(1-naphthyloxy)-2-(trifluoromethyl)-1H-benzimidazole/2-hydroxypropyl-β-cyclodextrin association: Characterization, molecular modeling studies, and in vivo anthelminthic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dirlotapide: a review of its properties and role in the management of obesity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Strategic Derivatization of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one for Structure-Activity Relationship (SAR) Studies
Abstract
The 5-trifluoromethyl-1,3-dihydro-benzimidazol-2-one scaffold is a privileged structure in medicinal chemistry, offering a unique combination of metabolic stability, lipophilicity, and hydrogen bonding capabilities. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern drug design, known to enhance pharmacokinetic properties and binding affinities through its potent electronic and steric effects.[1][2][3] This guide provides a comprehensive framework for the systematic derivatization of this core structure, aimed at facilitating robust Structure-Activity Relationship (SAR) studies. We present detailed, field-proven protocols for chemical modification, explain the scientific rationale behind methodological choices, and outline a logical workflow for interpreting SAR data to guide lead optimization.
Scientific Foundation & Strategic Overview
The benzimidazolone core is a versatile heterocyclic system found in numerous biologically active compounds.[4][5][6] Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, while the urea moiety offers crucial hydrogen bond donor and acceptor sites for target engagement. The strategic placement of a trifluoromethyl group at the C5-position significantly influences the molecule's electronic and physical properties.
The Role of the -CF3 Group:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved metabolic half-life.[1]
-
Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, potentially improving oral bioavailability and cell permeability.[1]
-
Modulation of pKa: As a strong electron-withdrawing group, it lowers the pKa of the N-H protons in the urea moiety, making them more acidic and facilitating their deprotonation for subsequent derivatization.
-
Target Interactions: The -CF3 group can engage in unique, non-covalent interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, which can contribute to binding affinity.
Our derivatization strategy focuses on the N1 and N3 positions of the benzimidazolone core. These sites are synthetically accessible and allow for the introduction of a wide variety of substituents to probe the chemical space around the core, a common approach in exploring the SAR of benzimidazole derivatives.[7][8]
Logical Derivatization Workflow
The diagram below illustrates the primary points of chemical modification on the this compound scaffold. The N1 and N3 positions are amenable to a range of synthetic transformations, allowing for a systematic exploration of how different substituents impact biological activity.
Caption: Primary derivatization sites on the benzimidazolone core.
Experimental Protocols: Synthesis of N-Substituted Derivatives
The following protocols are designed to be self-validating, incorporating in-process controls (TLC) and standard purification methods to ensure the integrity of the synthesized compounds.
Protocol 1: General Procedure for Symmetric N1,N3-Dialkylation
This protocol describes a robust method for introducing identical alkyl substituents at both the N1 and N3 positions.
Principle: The N-H protons of the benzimidazolone are acidic enough to be removed by a moderately strong base like potassium carbonate (K2CO3). The resulting dianion acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide in a classic SN2 reaction. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical, as it effectively solvates the potassium cation without interfering with the nucleophile.
Materials & Reagents:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (2.2 - 2.5 eq)
-
Anhydrous Potassium Carbonate (K2CO3), finely powdered (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq) and anhydrous K2CO3 (3.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.1 M concentration relative to the starting material).
-
Reagent Addition: Add the alkyl halide (2.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C. The choice of temperature depends on the reactivity of the alkyl halide; more reactive halides like benzyl bromide may require lower temperatures, while less reactive ones may need more forcing conditions.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of Hexane:EtOAc as eluent). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with Ethyl Acetate.
-
Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of Hexane and Ethyl Acetate to isolate the pure N1,N3-dialkylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Considerations for Selective Mono-Alkylation and N-Arylation
-
Mono-alkylation: Achieving selective mono-alkylation can be challenging. Strategies include using a 1:1 stoichiometry of the alkylating agent and a milder base at lower temperatures. However, mixtures of starting material, mono-alkylated, and di-alkylated products are common. An alternative approach involves using a protecting group on one nitrogen before alkylating the other.
-
N-Arylation: For introducing aromatic rings, copper- or palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination are the methods of choice.[9] This typically involves reacting the benzimidazolone with an aryl halide or aryl boronic acid in the presence of a suitable catalyst, ligand, and base. These methods provide access to a vast chemical space of aromatic and heteroaromatic derivatives.[9]
Framework for a Structure-Activity Relationship (SAR) Study
A systematic SAR study is essential to understand how structural changes affect biological activity and to guide the rational design of more potent and selective compounds.[4][7][8][10]
Logical Workflow for SAR Exploration
The process follows a cyclical and iterative path from synthesis to biological evaluation and data analysis, leading to the design of the next generation of compounds.
Caption: Iterative cycle for a typical SAR study.
Data Presentation and Interpretation: A Hypothetical SAR Table
To illustrate the process, consider a hypothetical series of N1,N3-dialkylated derivatives tested for their inhibitory activity against a target enzyme.
| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) | SAR Observations |
| 1 (Core) | -H | -H | > 100 | Inactive starting scaffold. |
| 2a | -CH3 | -CH3 | 25.4 | Small alkyl groups are tolerated and confer weak activity. |
| 2b | -CH2CH3 | -CH2CH3 | 15.1 | Slight increase in chain length improves potency. |
| 2c | -CH2CH2CH3 | -CH2CH2CH3 | 8.2 | Propyl group is optimal among small linear alkyl chains. |
| 2d | -CH(CH3)2 | -CH(CH3)2 | 35.8 | Branched alkyl group (isopropyl) reduces activity, suggesting a narrow binding pocket. |
| 2e | Benzyl | Benzyl | 1.5 | Aromatic ring significantly boosts potency, likely due to π-π stacking or hydrophobic interactions. |
| 2f | 4-F-Benzyl | 4-F-Benzyl | 0.9 | Electron-withdrawing group on the phenyl ring enhances activity. |
| 2g | 4-MeO-Benzyl | 4-MeO-Benzyl | 5.6 | Electron-donating group on the phenyl ring is detrimental compared to benzyl. |
| 2h | -CH2CH2OH | -CH2CH2OH | > 100 | Introduction of a polar hydroxyl group abolishes activity, indicating a lipophilic binding environment. |
Interpretation of Hypothetical SAR:
-
N-Substitution is Essential: The unsubstituted core (1) is inactive, confirming the necessity of derivatization at the N1 and N3 positions.
-
Lipophilicity is Key: The trend from 2a to 2c suggests that increasing lipophilicity with small alkyl chains is beneficial. The loss of activity with the polar compound 2h strongly supports the hypothesis that the N-substituents occupy a hydrophobic pocket in the target protein.
-
Steric Constraints Exist: The drop in activity for the branched isopropyl derivative 2d compared to the linear propyl 2c indicates that the binding pocket is likely narrow and sterically constrained.
-
Aromatic Interactions are Favorable: The dramatic increase in potency for the benzyl derivative 2e points to favorable aromatic interactions.
-
Electronic Effects Matter: The improved activity of the 4-fluoro-benzyl analog 2f suggests that the electronic nature of the aromatic ring is a critical parameter that can be fine-tuned for optimal potency.
References
- The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery. Vertex AI Search Grounding Service.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC. PubMed Central.
- Structure activity relationship of benzimidazole derivatives.
- Structure–activity relationships of benzimidazole derivatives as antiparasitic agents : Dual activity - difference ( DAD ) maps. The Royal Society of Chemistry.
- CP-MLR/PLS-guided Quantitative Structure-activity Relationship Study on the Derivatives of Benzimidazolone as H3-Antihistaminic Agents. Bentham Science Publishers.
- Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks.
- Trifluoromethylated Heterocycles.
- Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol- 2-one analogs.
- Synthesis and antibacterial activity of some novel 1,3-dihydro-2Hbenzimidazol-2-one analogs. Abstract.
- N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure–activity relationships of benzimidazole derivatives as antiparasitic agents : Dual activity - difference ( DAD ) maps - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00159G [pubs.rsc.org]
Formulation of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one for Preclinical Biological Evaluation
An Application Guide
Abstract: The benzimidazolone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, anti-tubercular, and anticancer effects.[1][2][3] 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one is a representative of this class, but like many heterocyclic compounds, its utility in biological screening is hampered by presumed low aqueous solubility. The generation of meaningful and reproducible biological data is critically dependent on the appropriate formulation of the test compound. A suboptimal formulation can lead to precipitation, inaccurate dosing, and underestimated efficacy or toxicity. This guide provides a systematic, step-by-step approach for researchers, scientists, and drug development professionals to characterize and formulate this compound for both in vitro and in vivo biological testing, ensuring scientific rigor and data integrity.
Part 1: Foundational Physicochemical Characterization
Before any biological assay, a fundamental understanding of the compound's solubility is paramount. This initial characterization dictates the entire formulation strategy. This compound has a molecular weight of 202.13 g/mol and a calculated LogP of 1.4, suggesting a lipophilic character that often correlates with poor water solubility.[4]
Protocol 1: Empirical Solubility Assessment
This protocol establishes a baseline solubility profile in commonly used laboratory vehicles. The causality behind this step is simple: you cannot formulate what you have not first measured. This empirical data is the foundation upon which all subsequent formulation decisions are built.
Methodology:
-
Preparation: Weigh 1-2 mg of this compound into separate 1.5 mL microcentrifuge tubes for each solvent to be tested.
-
Solvent Addition: Add an initial aliquot (e.g., 100 µL) of the test solvent to each tube. The recommended starting solvent panel is provided in the table below.
-
Equilibration: Vortex each tube vigorously for 1-2 minutes. If the solid dissolves completely, the compound is soluble at ≥10-20 mg/mL. If not, proceed to the next step.
-
Sonication & Incubation: Place the tubes in a bath sonicator for 10-15 minutes to aid dissolution by breaking up particle agglomerates. Following sonication, incubate the samples on a rotator at a controlled temperature (e.g., 25°C) for 1-24 hours to reach equilibrium.
-
Observation: After equilibration, visually inspect each tube for the presence of undissolved solid material.
-
Quantification (Optional but Recommended): For tubes containing undissolved solid, centrifuge at high speed (e.g., >10,000 x g) for 15 minutes. Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
Table 1: Typical Solvent Panel for Initial Solubility Screening
| Solvent System | Type | Expected Solubility | Rationale & Considerations |
| Deionized Water | Aqueous | Very Low | Establishes baseline aqueous insolubility. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Buffered Aqueous | Very Low | Represents physiological pH for in vitro assays. |
| Dimethyl Sulfoxide (DMSO) | Organic Co-solvent | High | A powerful, water-miscible solvent ideal for high-concentration stock solutions.[5] |
| Ethanol (100%) | Organic Co-solvent | Moderate to High | Less toxic than DMSO for some cell types; often used in co-solvent systems. |
| Polyethylene Glycol 400 (PEG 400) | Organic Co-solvent | Moderate | A common, low-toxicity vehicle for both in vitro and in vivo studies.[6][7] |
| Propylene Glycol (PG) | Organic Co-solvent | Moderate | Often used in combination with other solvents for intravenous or oral formulations.[6] |
Part 2: Formulation Strategies for In Vitro Assays
The primary objective for in vitro formulations is to deliver the compound to the biological system in a fully solubilized state at the target concentration, while ensuring the vehicle itself does not interfere with the assay.
The DMSO-First Approach
For high-throughput screening and initial discovery work, DMSO is the vehicle of choice due to its ability to dissolve a vast range of polar and nonpolar compounds.[5] The core principle is to prepare a highly concentrated stock solution (e.g., 10-50 mM) in 100% DMSO, from which working solutions are made by dilution into aqueous assay media.
Causality of Vehicle Control: It is scientifically imperative to limit the final concentration of DMSO in the assay medium, typically to <0.5% (v/v) , as higher concentrations can induce cellular stress, inhibit enzyme activity, or cause cell death, leading to false-positive or false-negative results.[8] Therefore, every experiment must include a "vehicle control" group that receives the same final concentration of DMSO as the test groups.
Protocol 2: Preparation of a DMSO Stock and Aqueous Working Solutions
-
Stock Solution: Prepare a 20 mM stock solution by dissolving 4.04 mg of the compound in 1 mL of high-quality, anhydrous DMSO. Ensure complete dissolution by vortexing and gentle warming if necessary. Store this stock at -20°C or -80°C, protected from light and moisture.
-
Dilution Strategy: Direct dilution of a highly concentrated DMSO stock into an aqueous buffer can cause "solvent shock," leading to the precipitation of the compound. To prevent this, employ a serial or intermediate dilution strategy.
-
Step 1: Perform an initial 1:10 dilution of the DMSO stock into the final assay buffer while vortexing vigorously. This creates a more miscible intermediate stock.
-
Step 2: Use this intermediate stock to make the final serial dilutions for your dose-response curve.
-
Troubleshooting & Advanced In Vitro Formulations
If precipitation occurs upon dilution or if the required assay concentration exceeds the compound's solubility in a low-percentage DMSO/buffer system, more advanced methods are required.
Caption: Decision workflow for selecting an appropriate in vitro formulation.
1. Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming water-soluble inclusion complexes.[9][10] Hydroxypropyl-β-cyclodextrin (HPβCD) is widely used due to its high aqueous solubility and low toxicity.[8][11] This approach can dramatically increase the apparent water solubility of a compound without using organic co-solvents.
Protocol 3: Phase Solubility Study with HPβCD
This protocol validates the utility of HPβCD for your specific compound by quantifying the increase in solubility.
-
Prepare HPβCD Solutions: Create a series of HPβCD solutions in your assay buffer at various concentrations (e.g., 0, 5, 10, 20, 50, 100 mM).
-
Add Compound: Add an excess amount of this compound to each HPβCD solution. Ensure undissolved solid is visible.
-
Equilibrate: Seal the vials and rotate them at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.[8]
-
Sample & Analyze: Centrifuge the samples to pellet the excess solid. Filter the supernatant through a 0.22 µm filter. Analyze the concentration of the dissolved compound via a validated HPLC method.
-
Plot Data: Plot the concentration of the dissolved compound (y-axis) against the concentration of HPβCD (x-axis). The slope of this phase-solubility diagram can be used to determine the stability constant of the complex. A linear increase confirms the formation of a soluble complex.
Part 3: Formulation Strategies for In Vivo Studies
Formulating for animal studies, particularly for oral administration, introduces greater complexity. The vehicle must be well-tolerated at the required dose volume and should promote absorption to achieve adequate systemic exposure.
Table 2: Comparison of Common Oral Formulation Approaches for Poorly Soluble Compounds
| Formulation Type | Composition Example | Pros | Cons |
| Aqueous Suspension | 0.5% (w/v) CMC + 0.1% (v/v) Tween 80 in water | Simple to prepare; suitable for high doses; common in toxicology studies. | Risk of non-uniform dosing if not properly homogenized; bioavailability can be low and variable.[12] |
| Co-solvent Solution | 10% DMSO, 40% PEG 400, 50% Water | Homogeneous dosing; can improve bioavailability by presenting the drug in solution. | Potential for vehicle toxicity at high doses; risk of drug precipitation in the GI tract upon dilution.[12] |
| Lipid-Based System | Drug in oils, surfactants, and co-solvents (e.g., SEDDS) | Can significantly enhance oral bioavailability for lipophilic compounds by utilizing lipid absorption pathways.[13] | More complex to develop and characterize; potential for GI side effects. |
For early-stage studies, aqueous suspensions are often the most practical and widely used approach.
Caption: General workflow for developing an oral formulation for in vivo studies.
Protocol 4: Preparation of a Homogeneous Aqueous Suspension for Oral Gavage
This protocol describes the preparation of a standard, reliable suspension vehicle. The causality is based on creating a uniform dispersion of drug particles stabilized by a suspending agent and ensuring the particles are properly wetted to prevent clumping.
Materials:
-
This compound
-
Suspending agent: Sodium Carboxymethylcellulose (CMC), low viscosity
-
Wetting agent: Polysorbate 80 (Tween 80)
-
Vehicle: Purified Water or Saline
Methodology (for a 10 mL batch at 10 mg/mL):
-
Prepare Vehicle: Add 0.05 g of CMC (for a 0.5% w/v solution) to ~8 mL of purified water in a beaker with a magnetic stir bar. Heat gently (to ~40-50°C) and stir until the CMC is fully hydrated and the solution is clear and viscous. Allow to cool to room temperature.
-
Weigh Compound: Accurately weigh 100 mg of the compound.
-
Create a Paste (Wetting Step): In a glass mortar, add a few drops of a 1% Tween 80 solution (or add 10 µL of pure Tween 80 for a final concentration of 0.1%) to the compound powder.[12] Triturate with a pestle until a smooth, uniform paste is formed. This step is critical to coat the hydrophobic particles and allow them to be dispersed in the aqueous vehicle.
-
Geometric Dilution: Gradually add the cooled CMC solution to the paste in the mortar in small increments, triturating continuously to maintain a homogeneous mixture.
-
Final Volume & Homogenization: Transfer the mixture back to the beaker, rinse the mortar and pestle with the remaining vehicle to ensure complete transfer, and adjust to the final volume of 10 mL. Stir continuously with the magnetic stirrer. For best results, further homogenize using a tissue homogenizer or sonicator.
-
Dosing: Keep the suspension constantly stirring during dose administration to ensure each animal receives a uniform concentration.
Part 4: Quality Control and Best Practices
-
Visual Inspection: Always visually inspect formulations for clarity (solutions) or uniformity (suspensions) before each use.
-
Concentration Verification: For solution-based formulations, particularly for pivotal studies, it is best practice to verify the final concentration and stability using an analytical method like HPLC.
-
Stability: Assess the physical stability of suspensions over the duration of the experiment. If settling occurs, ensure it can be easily redispersed by gentle shaking.
-
Vehicle Controls: As in in vitro work, a vehicle-only control group is non-negotiable in any in vivo experiment to isolate the pharmacological effects of the compound from any effects of the formulation excipients.[12]
References
- Mude, G. et al. (2024). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Datta Meghe Institute of Medical Sciences University.
- Loftsson, T. et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Polymers (Basel).
- Vadlamudi, M. K., & Dhanaraj, S. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. ResearchGate.
- Neilson, E. et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science.
- Pugsley, M. K. et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods.
- Verma, S. et al. (2016). a comparative study of different approaches used for solubility enhancement of poorly water. Panacea Journal of Pharmacy and Pharmaceutical Sciences.
- Singh, B. et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
- Wikipedia. Dimethyl sulfoxide.
- Kantharaju, K. et al. (2011). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Indian Journal of Pharmaceutical Sciences.
- Guerini, M. et al. (2022). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research.
- Obaid, R. J. (2025). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Indian Chemical Society.
- Lee, H. et al. (2024). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Fundamental Toxicological Sciences.
- PubChem. This compound. National Center for Biotechnology Information.
- Sreenivasa, G. et al. (2012). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. International Journal of Drug Development and Research.
Sources
- 1. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C8H5F3N2O | CID 11820150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
Welcome to the technical support guide for the synthesis of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one (CAS 133687-93-1). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. We will delve into the causality behind experimental issues and provide field-proven, actionable solutions.
Overview of the Primary Synthetic Route
The most prevalent and industrially relevant method for synthesizing this compound involves the condensation and cyclization of 4-Trifluoromethyl-1,2-phenylenediamine (also known as 3,4-diaminobenzotrifluoride) with a suitable one-carbon carbonyl source. The two most common carbonylating agents for this transformation are Urea and N,N'-Carbonyldiimidazole (CDI) .
The general reaction scheme is as follows:
Caption: General workflow for the synthesis of the target compound.
While straightforward in principle, this synthesis is prone to several issues that can impact yield, purity, and reproducibility. This guide will address these specific problems in a question-and-answer format.
Troubleshooting Guide: Common Experimental Problems
This section addresses specific issues you may encounter during the synthesis. Each entry details the underlying cause and provides a validated protocol for resolution.
Q1: My reaction resulted in a very low yield or failed to go to completion. What went wrong?
A1: Low conversion is the most frequently reported issue. The cause depends heavily on your choice of carbonylating agent.
Why It Happens:
-
(Urea Method): The reaction of a diamine with urea is a high-temperature melt or solvent-based condensation. The thermal decomposition of urea is complex; it first generates ammonia and isocyanic acid (HNCO)[1]. The HNCO is the reactive species that forms an intermediate with the diamine, which then cyclizes. However, several factors can lead to low yield:
-
Inadequate Temperature: If the temperature is too low, the decomposition of urea is slow, and the reaction rate is negligible.
-
Excessive Temperature: If the temperature is too high, urea decomposes into undesirable side products like biuret and triuret, which are less effective carbonylating agents[1]. Furthermore, the diamine or the product itself may decompose.
-
Poor Mixing: In a solvent-free melt reaction, poor mixing can lead to localized overheating and decomposition, preventing uniform reaction.
-
Reaction Instability: Without proper control, the reaction can be unstable, leading to inconsistent yields and product quality[2].
-
-
(CDI Method): N,N'-Carbonyldiimidazole is a powerful yet highly sensitive reagent.
-
Moisture Contamination: CDI reacts rapidly with water to decompose into imidazole and carbon dioxide, rendering it inactive[3][4]. This is the most common cause of failure. Even atmospheric moisture can be sufficient to quench the reagent.
-
Poor Quality CDI: Old or improperly stored CDI will have partially hydrolyzed, leading to lower-than-expected reactivity and requiring a large excess, which complicates purification.
-
Step-by-Step Solutions:
Protocol 2.1.1: Optimizing the Urea Method
-
Reagent Stoichiometry: Begin with a molar ratio of diamine to urea of approximately 1:1.1. A slight excess of urea can help drive the reaction, but a large excess should be avoided. Some patents suggest a specific mass ratio of urea to o-phenylenediamine of (0.58-0.83):1 may improve outcomes[2].
-
Solvent Selection: Instead of a solvent-free melt, use a high-boiling, inert solvent such as dichlorobenzene, sulfolane, or PEG-400. This allows for better temperature control and mixing. A patent for a related benzimidazolone suggests that using an organic solvent with a phase-transfer catalyst (e.g., TEBA) at 100-200 °C can significantly improve yield and purity[2].
-
Temperature Control: Heat the reaction mixture to 130-160 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-8 hours.
-
Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the 4-Trifluoromethyl-1,2-phenylenediamine, which is a common source of colored impurities.
Protocol 2.1.2: Ensuring Success with the CDI Method
-
Strict Anhydrous Conditions: Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents.
-
Reagent Quality: Use a fresh bottle of high-purity CDI. If the CDI appears clumpy or has a strong smell of imidazole, it has likely degraded.
-
Reaction Setup: Dissolve the 4-Trifluoromethyl-1,2-phenylenediamine in an anhydrous aprotic solvent (e.g., THF, Dichloromethane). Under a nitrogen atmosphere, add solid CDI portion-wise at 0 °C to control the initial exotherm.
-
Stoichiometry and Temperature: Use 1.05-1.1 equivalents of CDI. After the initial addition, allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis shows complete consumption of the starting diamine. The liberated imidazole acts as a base, so no external base is typically needed[4].
Q2: My final product is dark brown/black and difficult to purify. How can I get a clean, off-white product?
A2: Product discoloration is almost always due to the oxidation of the diamine starting material.
Why It Happens:
-
Aromatic Diamine Instability: ortho-Phenylenediamines, particularly those with electron-withdrawing groups like -CF₃, are susceptible to aerobic oxidation. This process is often catalyzed by trace metals and light, forming highly colored, polymeric quinone-imine type structures. This oxidation can occur during storage of the starting material or during the reaction if it is not performed under inert conditions.
Step-by-Step Solutions:
Protocol 2.2.1: Preventing and Removing Color Impurities
-
Purify the Starting Material: If your 4-Trifluoromethyl-1,2-phenylenediamine is already discolored (e.g., tan or brown instead of off-white/light yellow), consider purifying it before use. This can be done by recrystallization or by passing a solution of it through a short plug of activated carbon and silica gel.
-
Inert Atmosphere is Critical: From the start of the reaction to the end of the workup, maintain an inert nitrogen or argon atmosphere.
-
Degas Solvents: For particularly sensitive reactions, degassing the solvent by sparging with nitrogen or argon for 15-30 minutes before use can help remove dissolved oxygen.
-
Workup Decolorization: If the crude product is still colored, it can often be cleaned up during purification.
-
Activated Carbon: During recrystallization, add a small amount (1-2% w/w) of activated carbon to the hot, dissolved solution. Hold at temperature for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the carbon.
-
Sodium Dithionite Wash: During the aqueous workup, washing the organic layer with a dilute solution of sodium dithionite (Na₂S₂O₄) can help reduce some of the colored imine-type impurities back to the colorless amine form, which can then be separated more easily.
-
Q3: The reaction worked, but I am struggling with the purification. My product seems insoluble, or it co-precipitates with by-products.
A3: Purification challenges often stem from the product's physical properties and the formation of specific, hard-to-remove by-products.
Why It Happens:
-
Low Solubility: Benzimidazolones are often crystalline, high-melting-point solids with poor solubility in many common organic solvents due to strong intermolecular hydrogen bonding. This can make recrystallization difficult.
-
By-product Interference (Urea Route): The primary by-products, biuret and triuret, are also polar, hydrogen-bonding solids. They can co-precipitate with the desired product, especially if a large excess of urea was used.
-
By-product Interference (CDI Route): If a significant excess of CDI was used or if the diamine is not fully consumed, a symmetrical urea by-product can form. This larger molecule may have solubility properties similar to the desired product.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11820150, this compound.
- Beyer, A., Reucher, C. M. M., & Bolm, C. (2011). Intramolecular N-Arylations of Ureas to Form Benzimidazol-2-ones. Organic Letters, 13(11), 2876–2879.
- Wikipedia contributors. (2023, December 28). Carbonyldiimidazole. In Wikipedia, The Free Encyclopedia.
- Gornostal, A. A., & Gornostaev, A. G. (2022). Thermal Decomposition of Urea. Russian Journal of General Chemistry, 92(10), 2045-2050.
- Schaber, P. M., et al. (2004). Thermal decomposition of urea in an open reaction vessel. Thermochimica Acta, 424(1-2), 131-142.
- Gao, L. (2011). Synthesis method of benzimidazolone. CN102285924A. Google Patents.
- Organic Chemistry Portal. (2022). Synthesis of benzimidazolones.
- Chemistry Steps. (2023). CDI Coupling Reagent in Amide and Ester Synthesis.
- G., Madarász, J., & Rábai, J. (2018). The thermal decomposition of urea. Journal of Thermal Analysis and Calorimetry, 131(3), 2549-2557.
- YouTube. (2023). CDI I Carbonyldiimidazole I N,N - Byproducts and Side products. The Organic Chemistry Channel.
- YouTube. (2023). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. The Organic Chemistry Channel.
- Vasilev, A. A., & Zavarzin, I. V. (2017). Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). Chemistry of Heterocyclic Compounds, 52(12), 1002-1004.
- VanVliet, D. S., Gillespie, P., & Scicinski, J. J. (2005). A rapid, microwave-assisted synthesis of 5-substituted benzimidazoles from 4-substituted-2-nitroanilines. Tetrahedron Letters, 46(39), 6741-6743.
- Jankowski, S., et al. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 27(23), 8206.
- Organic Chemistry Data. (2022). Carbonyldiimidazole (CDI).
- Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones. FR2563518A1. Google Patents.
Sources
optimizing reaction conditions for 5-trifluoromethyl-benzimidazolone synthesis
Technical Support Center: Synthesis of 5-Trifluoromethyl-2-benzimidazolone
Welcome to the technical support guide for the synthesis and optimization of 5-Trifluoromethyl-2-benzimidazolone. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during synthesis, offering practical, field-tested solutions grounded in chemical principles to enhance your yield, purity, and overall success.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the synthesis of 5-Trifluoromethyl-2-benzimidazolone.
Q1: What is the most common and reliable synthetic route for 5-Trifluoromethyl-2-benzimidazolone?
The most prevalent and robust method is the cyclocarbonylation of 4-trifluoromethyl-o-phenylenediamine. This reaction involves treating the diamine with a carbonylating agent to form the cyclic urea structure of the benzimidazolone ring. Agents like 1,1'-carbonyldiimidazole (CDI), phosgene, or triphosgene are commonly employed. The CDI-mediated route is often preferred due to its milder conditions and avoidance of highly toxic reagents like phosgene.[1]
Q2: What are the critical starting materials and what purity level is required?
The primary starting material is 4-trifluoromethyl-o-phenylenediamine . It is crucial that this diamine is of high purity. O-phenylenediamines are notoriously susceptible to air oxidation, which can lead to the formation of intensely colored impurities that complicate the reaction and purification.[2] We recommend using freshly purified diamine or material that has been stored under an inert atmosphere (e.g., nitrogen or argon). The carbonylating agent, such as CDI, should also be of high purity and handled under anhydrous conditions to prevent hydrolysis.
Q3: What are the typical reaction conditions for this synthesis?
Reaction conditions can vary based on the chosen carbonylating agent. For a CDI-promoted cyclocarbonylation, the reaction is typically performed in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile. The reaction often proceeds efficiently at room temperature to moderately elevated temperatures (e.g., 40-60 °C). Microwave-assisted synthesis has also been shown to reduce reaction times significantly.[3][4]
Q4: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. A suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture) should be developed to clearly separate the starting diamine, any intermediates, and the final benzimidazolone product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.[2]
Section 2: Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a common issue that can stem from several factors. A systematic approach is key to diagnosis.
-
Cause 1: Starting Material Degradation: As mentioned, 4-trifluoromethyl-o-phenylenediamine is prone to oxidation. If your starting material has darkened in color, it has likely oxidized, which will significantly lower your yield.
-
Solution: Purify the diamine before use (e.g., by recrystallization or column chromatography) and run the reaction under an inert atmosphere (N₂ or Ar).[2]
-
-
Cause 2: Incorrect Stoichiometry: An incorrect molar ratio of reactants is a frequent source of low yields.
-
Solution: Ensure you are using a slight excess (e.g., 1.1 to 1.2 equivalents) of the carbonylating agent like CDI to drive the reaction to completion.
-
-
Cause 3: Sub-optimal Temperature: The reaction may be too slow at room temperature or side reactions may occur at excessively high temperatures.
-
Cause 4: Inefficient Work-up/Isolation: The product may be lost during the work-up and purification stages.
-
Solution: 5-Trifluoromethyl-2-benzimidazolone has moderate polarity. Ensure your extraction solvent is appropriate. During recrystallization, avoid using an excessive volume of solvent, which can lead to significant product loss in the mother liquor.
-
Troubleshooting Workflow: Diagnosing Low Yield
Sources
Technical Support Center: 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one Assay Interference
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one and related benzimidazolone structures in biological assays. This document provides a structured troubleshooting framework, detailed experimental protocols, and frequently asked questions (FAQs) to diagnose and mitigate common sources of assay interference.
Introduction: The Benzimidazolone Scaffold and Assay Interference
The benzimidazolone core is a privileged structure in medicinal chemistry, found in numerous pharmacologically active compounds.[1][2][3] However, like many heterocyclic scaffolds, it can be susceptible to various assay interference mechanisms, leading to false-positive or misleading results. This is particularly relevant in high-throughput screening (HTS) campaigns where the sheer volume of compounds tested can increase the likelihood of encountering assay artifacts.[4][5][6]
The trifluoromethyl group on the 5-position of the benzimidazolone ring can influence the compound's physicochemical properties, such as its lipophilicity and electronic characteristics, which may in turn affect its propensity for assay interference. This guide will walk you through the common pitfalls and provide actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: My this compound hit from a primary screen is not showing activity in my orthogonal assay. What are the likely causes?
A1: This is a classic indication of a false-positive result from your primary screen. Several interference mechanisms could be at play:
-
Compound Aggregation: At certain concentrations, your compound may be forming colloidal aggregates that non-specifically inhibit enzymes or sequester assay reagents.[7][8][9] This is a very common cause of false positives in HTS.[4]
-
Interference with Assay Technology: The compound might be directly interfering with your detection method. For example, it could be autofluorescent in a fluorescence-based assay or a quencher in a luminescence-based assay.[7][8][10]
-
Non-specific Reactivity: The compound could be reacting non-specifically with components of your assay, such as proteins or reagents.[7][11]
-
Contamination: Impurities from the synthesis or handling of the compound, such as residual metals (e.g., zinc), can cause enzyme inhibition and lead to false-positive signals.[12]
Q2: I've observed a very steep dose-response curve for my benzimidazolone derivative. What does this suggest?
A2: A steep, non-classical dose-response curve is often a hallmark of compound aggregation.[7][9] Aggregates typically form only after a critical aggregation concentration (CAC) is reached.[9] Below this concentration, the compound remains soluble and may show no activity. Once the CAC is exceeded, the formation of aggregates can lead to a sudden and sharp increase in the apparent inhibition.[9]
Q3: How can I determine if my compound is a Pan-Assay Interference Compound (PAIN)?
A3: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple, unrelated assays through non-specific mechanisms.[8][13] While the benzimidazolone scaffold itself is not always a PAIN, certain derivatives can be. You can use computational filters to check for substructures commonly associated with PAINS.[13][14] However, these filters are not foolproof and should be used as a guide, not a definitive verdict.[13][14] Experimental validation is crucial. If your compound is active in several diverse assays, it is more likely to be a PAIN.
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and mitigating assay interference from this compound.
Step 1: Initial Assessment and Triage
The first step is to determine if the observed activity is likely due to a specific interaction with your target or an artifact of the assay system.
Caption: Initial troubleshooting workflow for a primary screen hit.
Step 2: Investigating Compound Aggregation
Protocol: Detergent-Based Assay to Identify Aggregators
This protocol is designed to determine if the observed activity of your compound is due to the formation of aggregates. The inclusion of a non-ionic detergent, such as Triton X-100, can disrupt these aggregates.
Materials:
-
Your primary assay system (cells, enzyme, etc.)
-
This compound stock solution
-
Assay buffer
-
Triton X-100 stock solution (e.g., 1% w/v in assay buffer)
-
Microplates
Methodology:
-
Prepare two sets of serial dilutions for your compound in the microplate.
-
To the first set ("- Detergent"), add your standard assay buffer.
-
To the second set ("+ Detergent"), add assay buffer containing a final concentration of 0.01% Triton X-100.
-
Add your biological target (enzyme, cells, etc.) to all wells.
-
Incubate the plates according to your primary assay protocol.
-
Add reporter reagents and measure the signal.
-
Analysis: Compare the dose-response curves. A significant rightward shift or complete loss of activity in the presence of Triton X-100 strongly suggests that the compound's activity is due to aggregation.[9]
Data Interpretation:
| Observation | Interpretation |
| IC50 (+Detergent) > 10x IC50 (-Detergent) | Activity is likely due to aggregation. |
| IC50 (+Detergent) ≈ IC50 (-Detergent) | Aggregation is not the primary mechanism of action. |
Step 3: Checking for Assay Technology Interference
It is crucial to rule out direct interference with your assay's detection method.[10][15]
Protocol: Autofluorescence Check
This protocol determines if your compound is intrinsically fluorescent at the wavelengths used in your assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader with fluorescence capabilities
Methodology:
-
Prepare a serial dilution of your compound in assay buffer in a microplate.
-
Include wells with buffer + DMSO as a negative control.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
Analysis: A signal significantly above the background in the wells containing your compound indicates autofluorescence.[9]
Protocol: Luciferase Inhibition Counter-Screen
If you are using a luciferase-based assay, it's important to check for direct inhibition of the luciferase enzyme.[4]
Methodology:
-
Set up a reaction with purified luciferase enzyme and its substrate.
-
Add your compound at various concentrations.
-
Measure the luminescence signal.
-
Analysis: A decrease in luminescence in the presence of your compound indicates direct inhibition of the luciferase enzyme.
Step 4: Mitigating Solubility Issues
Poor aqueous solubility is a common issue with benzimidazole compounds and can contribute to aggregation and other off-target effects.[16]
Protocol: pH-Solubility Profile
The solubility of many benzimidazolone derivatives is pH-dependent.[16] Determining the pH at which your compound is most soluble can help you optimize your assay buffer.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., pH 5.0 to 9.0).
-
Add an excess of your compound to each buffer.
-
Equilibrate the samples for 24-72 hours on a shaker.
-
Filter the supernatant to remove undissolved compound.
-
Quantify the concentration of the dissolved compound in each filtered sample using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility against the pH to determine the optimal pH for your assay.[16]
Sources
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- 2. Novel 1,3-dihydro-benzimidazol-2-ones and their analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel N1-substituted 1,3-dihydro-2H-benzimidazol-2-ones as potent non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axxam.com [axxam.com]
- 7. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PAINS in the assay: chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a sulfhydryl-scavenging HTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 14. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017-Utility and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. pdf.benchchem.com [pdf.benchchem.com]
minimizing off-target effects of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
A Guide to Minimizing Off-Target Effects for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The primary biological target of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one is not definitively established in publicly available literature. However, the benzimidazole scaffold is a common feature in many kinase inhibitors. This guide therefore operates under the assumption that this compound is being investigated as a kinase inhibitor and focuses on strategies to minimize off-target effects within that context. The principles and protocols described herein are broadly applicable to the characterization of other small molecule inhibitors as well.
Introduction
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that achieving high specificity is a critical challenge in drug discovery. Off-target effects, where a compound interacts with unintended biomolecules, can lead to misleading experimental results, cellular toxicity, and potential adverse effects in clinical applications.[1] This guide provides a comprehensive framework for identifying, characterizing, and mitigating off-target interactions of this compound, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern with kinase inhibitors?
A1: Off-target effects are the unintended interactions of a drug candidate with proteins other than its designated therapeutic target.[1] For kinase inhibitors, this is a significant concern due to the high degree of structural conservation within the ATP-binding site of the human kinome. This similarity can lead to the inhibitor binding to multiple kinases, resulting in a lack of selectivity. Such promiscuity can obscure the true mechanism of action and is a major contributor to clinical trial failures due to unforeseen toxicities.[2]
Q2: How can I preemptively gauge the selectivity of this compound?
A2: A proactive approach combining computational and experimental methods is recommended. In silico screening against databases of protein structures can offer initial predictions of potential off-target interactions.[3][4] However, these predictions must be validated experimentally. A primary experimental strategy is to perform a broad biochemical screen, such as a kinase selectivity panel, to empirically determine the inhibitor's activity against a wide range of kinases.[5][6][7]
Q3: What are the essential first steps in my cell-based assays to minimize misleading data from off-target effects?
A3: The foundational step is to determine an appropriate working concentration. This is achieved by generating a dose-response curve to find the IC50 value for your on-target effect. It is crucial to use the lowest effective concentration to reduce the likelihood of engaging lower-affinity off-target proteins. Additionally, genetic validation techniques are invaluable. Using CRISPR-Cas9 or siRNA to knock down the intended target should produce a phenotype that mirrors the effect of the inhibitor.[1][2] A discrepancy between the inhibitor- and genetically-induced phenotypes strongly suggests the presence of off-target effects.
Troubleshooting Guide: Addressing Common Experimental Issues
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Discrepancy between biochemical potency and cellular activity | Poor cell permeability or rapid metabolism of the compound. | 1. Assess Cell Permeability: Utilize assays to confirm the compound is effectively entering the cells. 2. Evaluate Compound Stability: Analyze the metabolic stability of the inhibitor in your specific cell culture conditions.[1] |
| Inconsistent results across different cell lines | Cell-line specific expression of off-target proteins. | 1. Profile Target and Off-Target Expression: Characterize the expression levels of the intended target and any identified major off-targets in the cell lines being used. 2. Choose Appropriate Cell Models: Select cell lines with high expression of the on-target protein and low or no expression of problematic off-targets.[1] |
| Phenotype is observed, but genetic knockdown of the target does not replicate it | The observed phenotype is likely due to off-target effects. | 1. Utilize a Structurally Unrelated Inhibitor: Corroborate your findings with a second, structurally distinct inhibitor for the same target. If both compounds yield the same phenotype, it is more likely an on-target effect.[1] 2. Initiate Off-Target Identification: Employ techniques such as chemical proteomics to identify the proteins that the compound is binding to within the cell. |
| Toxicity observed at concentrations close to the effective dose | The therapeutic window is narrow due to off-target effects. | 1. Perform a Broad Kinase Selectivity Screen: This will identify which other kinases are being inhibited and may be responsible for the toxicity.[5][7][8] 2. Consider Advanced Models: Utilize more physiologically relevant models like 3D organoids or patient-derived xenografts (PDXs) to better assess toxicity.[9] |
Experimental Protocols and Workflows
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP. The ATP concentration should be close to the Km value for each specific kinase to ensure accurate potency assessment.[6]
-
Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.
-
Detection: Use a suitable detection method to measure kinase activity. Common methods include radiometric assays (e.g., HotSpot™) or non-radiometric formats like luminescence-based assays (e.g., ADP-Glo®) or fluorescence-based assays (e.g., TR-FRET).[7][10]
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Workflow for Investigating Off-Target Effects
Caption: A workflow for validating on-target effects and identifying off-target liabilities.
Advanced Strategies for Off-Target Effect Minimization
For drug development professionals, moving beyond initial characterization to proactive mitigation of off-target effects is crucial.
Rational Drug Design
Computational and structural biology tools can guide the design of more selective inhibitors. By analyzing the molecular structure of the intended target and known off-targets, it is possible to modify the compound to enhance binding to the desired protein while reducing affinity for others.[3]
Advanced In Vivo Models
Traditional preclinical models may not accurately predict clinical outcomes. Advanced models such as patient-derived xenografts (PDXs) and organoids offer more translational platforms to assess both efficacy and toxicity, providing a clearer picture of a compound's in vivo behavior.[9] These models can help identify on-target, off-tumor toxicities where the target is expressed in healthy tissues.
Genetic and Phenotypic Screening
High-throughput screening of compound libraries against a panel of cell lines with diverse genetic backgrounds can help identify populations that are more or less sensitive to the drug.[3] This can reveal genetic markers associated with off-target effects and guide patient selection in clinical trials.
Conclusion
The successful development of this compound as a therapeutic agent hinges on a thorough understanding and mitigation of its off-target effects. By employing a multi-faceted approach that combines in silico prediction, comprehensive biochemical and cell-based profiling, and genetic validation, researchers can build a robust data package that clearly defines the compound's mechanism of action and selectivity. This rigorous preclinical characterization is essential for de-risking clinical development and ultimately delivering safer and more effective medicines.
References
- High-throughput biochemical kinase selectivity assays: panel development and screening applic
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
- High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applic
- BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]
- Off-target effects in CRISPR/Cas9 gene editing. [Link]
- Kinase Panel Screening and Profiling Service. [Link]
- Off-target toxicity in antibody-drug conjug
- How can off-target effects of drugs be minimised? [Link]
- Summary of CRISPR-Cas9 off-target Detection Methods. [Link]
- Methods for detecting off-target effects of CRISPR/Cas9. [Link]
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. [Link]
- Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling p
- In Vivo Toxicity Assessment Services for Skin Cancer. [Link]
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. [Link]
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- 3. GSRS [gsrs.ncats.nih.gov]
- 4. US2935514A - Benzimidazoles - Google Patents [patents.google.com]
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 9. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
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troubleshooting poor yield in 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one synthesis
Welcome to the technical support center for the synthesis of 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this important heterocyclic scaffold. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively.
Section 1: Foundational Knowledge: The Synthetic Pathway
The most common and atom-economical route to 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one involves the cyclocondensation of 1,2-diamino-4-(trifluoromethyl)benzene with a suitable carbonylating agent. Urea is frequently the reagent of choice due to its low cost, safety, and high atom economy, releasing only ammonia as a byproduct.[1][2]
The reaction proceeds in two key stages:
-
N-Acylation: One of the amino groups of the diamine attacks the carbonyl carbon of urea, forming an N-arylurea intermediate and releasing one molecule of ammonia.
-
Intramolecular Cyclization: The second amino group performs a nucleophilic attack on the internal carbonyl carbon of the intermediate. This is the ring-closing step, which releases a second molecule of ammonia and yields the stable benzimidazolone ring system.[2]
This process, while straightforward in principle, requires careful control of conditions to favor the desired intramolecular cyclization over competing side reactions.
Caption: General reaction mechanism for benzimidazolone synthesis.
Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Q1: My final yield is very low (<30%), and the reaction seems to stop. What are the first things I should check?
A: This is a classic issue often rooted in two areas: starting material quality and reaction conditions.
-
Purity of 1,2-diamino-4-(trifluoromethyl)benzene: This is the most critical factor. O-phenylenediamines are notoriously unstable and prone to air oxidation, which forms colored, polymeric impurities that inhibit the reaction.[3][4] Action: Use freshly purified diamine or material that has been stored rigorously under an inert atmosphere (N₂ or Argon) in the dark.
-
Reaction Temperature: The cyclization step has a significant activation energy barrier and requires high temperatures (typically 150-190 °C) to proceed efficiently.[2] Molten urea can serve as both a reagent and a solvent in this temperature range.[5] Action: Ensure your reaction temperature is consistently maintained within the optimal range. Use a high-boiling solvent if not using a urea melt.
-
Inefficient Ammonia Removal: The reaction produces two equivalents of ammonia gas. According to Le Châtelier's principle, if this gas is not effectively removed from the reaction vessel, the equilibrium will not favor product formation. Action: Ensure your apparatus allows for the gentle escape of gas, for example, through a condenser open to a bubbler or a nitrogen line.
Q2: My crude product is a dark brown or black tar, not the expected off-white solid. What happened?
A: This strongly indicates significant oxidation of your diamine starting material.[4] This can happen either before the reaction begins (poor storage) or during the synthesis if it is not conducted under an inert atmosphere. The high temperatures required for the reaction will accelerate this decomposition.
Troubleshooting Steps:
-
Purify the Diamine: If the starting material is already discolored, purify it by recrystallization or column chromatography under an inert atmosphere.
-
Maintain an Inert Atmosphere: From the start, thoroughly purge your reaction flask with nitrogen or argon and maintain a positive pressure throughout the heating process. This is the most effective way to prevent oxidation.[3]
-
Degas the Solvent: If using a solvent, ensure it is degassed prior to use to remove dissolved oxygen.
Q3: TLC analysis shows a new spot forming, but the diamine spot never fully disappears, even after prolonged heating. Why is the reaction stalling?
A: This suggests that the first step (formation of the N-arylurea intermediate) is occurring, but the second step (intramolecular cyclization) is being hindered.
-
Cause: Insufficient temperature is the most likely culprit. The ring-closing step requires more energy than the initial acylation.
-
Solution: Gradually increase the reaction temperature by 10 °C increments, monitoring the progress by TLC at each stage. Be cautious not to exceed the decomposition temperature of your product or starting materials.
Section 3: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems.
Caption: Troubleshooting workflow for low-yield synthesis.
Problem A: Low Conversion of Starting Material
If you observe a significant amount of unreacted 1,2-diamino-4-(trifluoromethyl)benzene after the standard reaction time, consider the following.
-
Possible Cause 1: Incorrect Reagent Stoichiometry. While a 1:1 molar ratio of diamine to urea is theoretically sufficient, urea can begin to decompose at high temperatures, with one common pathway being the formation of isocyanic acid and ammonia. To compensate for this potential loss, an excess of urea is often beneficial.
-
Corrective Action: Increase the stoichiometry of urea relative to the diamine. A ratio of 1:1.5 to 1:3 (diamine:urea) can improve conversion rates. See the table below for guidance.
-
| Diamine:Urea Ratio | Expected Outcome | Recommendation |
| 1:1 | Stoichiometric, but vulnerable to urea loss. | Use as a baseline; increase if conversion is low. |
| 1:1.5 | Moderate excess, often improves yield. | A good starting point for optimization. |
| 1:3 | Large excess, can maximize conversion.[1] | Recommended for stubborn reactions, but may complicate purification. |
| >1:3 | Unlikely to improve yield further. | Not recommended; makes removal of excess urea difficult. |
-
Possible Cause 2: Inadequate Thermal Contact. If using an oil bath or heating mantle, poor thermal contact with the flask can lead to an actual internal temperature that is much lower than the setpoint.
-
Corrective Action: Ensure good contact between the heating source and the reaction flask. Use a calibrated internal thermometer to measure the actual temperature of the reaction mixture.
-
Problem B: Formation of Side Products
The presence of multiple, difficult-to-separate spots on a TLC plate points to side reactions.
-
Possible Cause 1: Intermolecular Polymerization. If the intramolecular cyclization is slow, the N-arylurea intermediate can react with another molecule of the diamine, initiating the formation of a linear polyurea chain. This is a common side reaction in the synthesis of cyclic ureas when conditions are not optimized.[2]
-
Corrective Action: This issue is often linked to temperature. If the temperature is too low, cyclization is slow, allowing time for intermolecular reactions. If the temperature is too high, it can also promote undesired pathways. A systematic temperature optimization study is recommended.
-
Caption: Competing intramolecular vs. intermolecular reactions.
Problem C: Product Isolation and Purification Issues
Even with good conversion, a low isolated yield can result from difficulties during workup and purification.
-
Possible Cause 1: Premature Product Precipitation. The target molecule has limited solubility in many common organic solvents. If the reaction mixture is cooled too quickly or diluted with an anti-solvent, the product can crash out of solution, trapping impurities.
-
Corrective Action: After the reaction is complete, allow it to cool slowly. For purification, perform recrystallization from a suitable solvent system. Polar aprotic solvents like DMF or DMAc are often good choices for dissolving crude benzimidazolones, followed by the careful addition of an anti-solvent like water or an alcohol to induce crystallization.
-
-
Possible Cause 2: Persistent Colored Impurities. As discussed, oxidation leads to colored impurities. If these are carried through to the final product, they can be difficult to remove.
-
Corrective Action: A charcoal treatment during recrystallization is highly effective. Dissolve the crude product in a minimal amount of hot solvent, add a small amount of activated carbon (1-2% w/w), keep the solution hot for 5-10 minutes, and then filter the hot solution through a pad of celite to remove the charcoal.[4] Cool the filtrate to obtain the purified, decolorized product.
-
Section 4: Key Experimental Protocols
These protocols provide a validated baseline for your experiments.
Protocol 1: Baseline Synthesis of 5-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-diamino-4-(trifluoromethyl)benzene (1.76 g, 10 mmol).
-
Reagent Addition: Add urea (1.20 g, 20 mmol, 2 equivalents).
-
Inert Atmosphere: Seal the system, and purge with dry nitrogen gas for 15 minutes. Maintain a gentle positive pressure of nitrogen for the duration of the reaction.
-
Heating: Immerse the flask in a preheated oil bath at 170 °C. Stir the mixture vigorously. The mixture will become a molten slurry.
-
Reaction: Maintain the temperature at 170-175 °C for 4-6 hours. The evolution of ammonia should be apparent. Monitor the reaction's progress by TLC.
-
Workup: Remove the flask from the oil bath and allow it to cool to approximately 80 °C. Carefully add 50 mL of deionized water to the solidified mass. Heat the mixture to boiling with stirring to break up the solid and dissolve any remaining urea.
-
Isolation: Cool the mixture to room temperature, then in an ice bath for 30 minutes. Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 20 mL) and then with a small amount of cold diethyl ether (2 x 10 mL) to aid in drying.
-
Drying: Dry the solid in a vacuum oven at 60 °C to a constant weight. The product should be an off-white to light tan powder.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
System: Silica gel plates (Silica 60 F₂₅₄).
-
Mobile Phase: A 1:1 mixture of Hexane:Ethyl Acetate is a good starting point. Adjust polarity as needed.
-
Visualization: UV light (254 nm). The benzimidazolone ring is UV-active.
-
Procedure:
-
Prepare a dilute solution of your starting diamine as a reference.
-
Periodically (e.g., every hour), carefully and quickly take a small aliquot from the hot reaction mixture and dissolve it in a small amount of acetone or ethyl acetate.
-
Spot the starting material and the reaction mixture on the TLC plate.
-
Elute the plate and visualize. The reaction is complete when the spot corresponding to the starting diamine (typically lower Rf) is no longer visible. The product spot will appear at a higher Rf.
-
References
- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazolones. [Link]
- Tighadouini, S., et al. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. Molecules, 24(16), 2899. [Link]
- Ghashang, M., et al. (2019). ZnCl2/Urea Eutectic Solvent as Stable Carbonylation Source for Benign Synthesis of 2–Benzimidazolones and 2–Imidazolones: An Effective Strategy for Preventing NH3 Gas Evolution. ACS Omega, 4(37), 11093-11097. [Link]
- Li, D., & Ollevier, T. (2019). Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air. Organic Letters, 21(10), 3572-3575. [Link]
- DSpace. (n.d.). Synthesis of substituted urea or benzimidazolone using 1,1'-carbonyldiimidazole and substituted anilines. [Link]
- Boechat, N., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(9), 8083-8097. [Link]
- El Rayes, S. M., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32. [Link]
- Mamedov, V. A., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6, 45436-45465. [Link]
- Haug, E., & Person, H. (1993). A two-step method for preparing cyclic-ureas. EP0558189A1.
- Al-Kadasi, K. M., & Al-Aizari, A. A. (2014). Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. RSC Advances, 4, 3073-3076. [Link]
- Salehi, B., et al. (2020). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 25(5), 1163. [Link]
- Zobov, V. V., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
- Boechat, N., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(9), 8083-8097. [Link]
- Xu, N., et al. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. International Journal of Molecular Sciences, 14(4), 6790-6804. [Link]
- Akıncı, D., et al. (2024). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Molecules, 29(1), 123. [Link]
- Borsche, W., & Weiler, H. (1990). Preparation of N,N'-dialkyl substituted cyclic urea derivatives. US4897480A.
- Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]
- Kumar, B. S., et al. (2014). Design and synthesis of positional isomers of 1-alkyl-2- trifluoromethyl-5 or 6-substituted benzimidazoles and their antimicrobial activity. Medicinal Chemistry Research, 23, 428-440. [Link]
- Al-Kadasi, K. M., & Al-Aizari, A. A. (2014). Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. RSC Advances, 4, 3073-3076. [Link]
- El Rayes, S. M., et al. (2020). Synthesis and biological activities of some new benzotriazinone derivatives based on molecular docking; promising HepG2 liver carcinoma inhibitors. ACS Omega, 5(12), 6781–6793. [Link]
- Ghorab, M. M., et al. (2019). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Molecules, 24(21), 3865. [Link]
- Kumar, A., et al. (2024). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Archiv der Pharmazie, e2400069. [Link]
- Katritzky, A. R., & Laurenzo, K. S. (1986). A Novel Method for Preparation of Trifluoromethyl Substituted 2,3-Dihydro-1,4-diazepine and Benzimidazole. Journal of Organic Chemistry, 51(25), 5039-5040. [Link]
- Sreevidya, D., & Sarangapani, M. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1624-1632. [Link]
- Bartollino, S., et al. (2019). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. Molecules, 24(13), 2465. [Link]
- Cotton, H., & Lindberg, P. (2005). A process for the optical purification of benzimidazole derivatives. EP1498416A1.
- Ghule, V. D., et al. (2019).
- Al-Ghorbani, M., et al. (2024). Synthesis, Antibacterial and Antifungal Activities for Novel Derivatives of 2,2'-(((1-benzylbenzoimidazol-2-yl)methyl)azanediyl)diethanol. Journal of Molecular Structure, 1301, 137351. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0558189A1 - A two-step method for preparing cyclic-ureas - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental studies, particularly those related to its stability and degradation.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural features. The presence of the electron-withdrawing trifluoromethyl group and the benzimidazolone core imparts specific chemical properties that influence its stability and degradation profile. Understanding these degradation pathways is critical for developing stable formulations, interpreting analytical data correctly, and ensuring the integrity of experimental results.[1][2] This guide is based on established principles of forced degradation studies, which are essential for characterizing the stability of drug substances.[3][4]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: I am observing unexpected peaks in my HPLC analysis of a sample of this compound that has been stored in solution. What could be the cause?
A1: The appearance of new peaks in your chromatogram likely indicates degradation of the parent compound. Benzimidazolone derivatives can be susceptible to several degradation pathways, especially in solution.[5] The most probable causes are:
-
Hydrolysis: Particularly under basic conditions, the trifluoromethyl group (-CF3) can undergo hydrolysis to a carboxylic acid group (-COOH).[6] This is a common degradation pathway for trifluoromethyl-containing aromatic compounds.
-
Photodegradation: Exposure to UV or ambient light can induce photochemical reactions, leading to the formation of various degradants.[1] Benzimidazole structures are known to be photosensitive.[7]
-
Oxidation: The benzimidazole ring system can be susceptible to oxidative degradation, which may involve ring opening or the formation of hydroxylated species.[3]
To confirm degradation, you should compare the chromatogram of your aged sample to that of a freshly prepared standard.
Q2: My solid this compound has changed color over time. Is it still usable?
A2: A change in the physical appearance of the solid, such as discoloration, can be an indicator of degradation. This is often due to slow oxidation or reaction with atmospheric moisture. It is highly recommended to re-analyze the material using a suitable analytical technique (e.g., HPLC, LC-MS) to determine its purity before use. For long-term storage, keep the compound in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment.
Q3: What are the expected major degradation products of this compound under forced degradation conditions?
A3: Based on the chemical structure and literature on related compounds, the following are the most likely major degradation products:
| Stress Condition | Probable Major Degradation Product(s) |
| Acidic Hydrolysis | Generally stable, but prolonged exposure may lead to minor degradation. |
| Basic Hydrolysis | 5-Carboxy-1,3-dihydro-benzimidazol-2-one. |
| **Oxidative (e.g., H₂O₂) ** | Hydroxylated derivatives and potential ring-opened products. |
| Photolytic (UV/Vis) | Complex mixture of degradants, potentially including ring-cleavage products. |
| Thermal (Dry Heat) | Generally stable at moderate temperatures, but high temperatures can lead to decomposition.[8] |
Q4: How can I prevent the degradation of this compound in my experiments?
A4: To minimize degradation, adhere to the following best practices:
-
Prepare solutions fresh: Avoid storing the compound in solution for extended periods.
-
Protect from light: Use amber vials or cover your containers with aluminum foil.
-
Control pH: If possible, maintain a neutral or slightly acidic pH for your solutions, as basic conditions can promote hydrolysis of the trifluoromethyl group.
-
Use high-purity solvents: Impurities in solvents can sometimes catalyze degradation reactions.
-
Store appropriately: Keep the solid compound in a cool, dark, and dry place.
Part 2: Troubleshooting Guides
This section provides a structured approach to resolving specific experimental issues.
Guide 1: Inconsistent Results in Biological Assays
-
Symptom: High variability in assay results (e.g., IC50 values) between experiments.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and compare its analytical profile (e.g., HPLC peak area and retention time) to your existing stock.
-
Assess Stability in Assay Buffer: Incubate the compound in your assay buffer under the same conditions as your experiment (time, temperature, light exposure) but without the biological components. Analyze the sample at different time points by HPLC to check for degradation.
-
Investigate pH Effects: Measure the pH of your final assay medium. If it is basic, consider if the buffer system can be adjusted to a more neutral pH without affecting the assay performance.
-
Guide 2: Identification of Unknown Peaks in LC-MS Analysis
-
Symptom: Observation of one or more unexpected masses in the mass spectrum of your sample.
-
Possible Cause: Formation of degradation products or adducts.
-
Troubleshooting Steps:
-
Predict Degradation Products: Based on the likely degradation pathways (see FAQ 3), calculate the expected molecular weights of potential degradants. For example, the hydrolysis of the -CF3 group to -COOH would result in a mass shift of -23.99 Da (+OH, -F).
-
Perform Tandem MS (MS/MS): Fragment the parent ion and the unknown peaks. Compare the fragmentation patterns. Degradation products will often share common fragments with the parent compound.[9]
-
Conduct a Forced Degradation Study: Intentionally degrade the compound under controlled conditions (see Protocol 1 below) and analyze the resulting mixture. This can help to confirm the identity of the unknown peaks.
-
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a basic forced degradation study to identify potential degradation products.[10]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 2 mL of the stock solution in a quartz cuvette to a photostability chamber with a light source that provides both UV and visible output. As a control, wrap a separate sample in aluminum foil and keep it under the same conditions.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples, including a control sample of the untreated stock solution, by a stability-indicating HPLC-UV or LC-MS method.
-
Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks.
-
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 280 nm) or MS detector.
Part 4: Visualizations
Diagram 1: Predicted Degradation Pathways
Caption: Predicted major degradation pathways for this compound.
Diagram 2: Experimental Workflow for Degradation Studies
Caption: General workflow for conducting and analyzing forced degradation studies.
References
- Ragno, G., Risoli, A., Ioele, G., Aiello, F., & Garofalo, A. (2003). A photodegradation study on anthelmintic benzimidazoles. Unical IRIS.
- Ioele, G., De Luca, M., Ragno, G., & Cione, E. (2025). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Journal of Pharmaceutical and Biomedical Analysis.
- Liebert, M. A. (1974).
- Ragno, G., Cione, E., Ioele, G., & De Luca, M. (2006). Photodegradation Pattern of Benzimidazole Anthelmintics.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- BenchChem. (2025). Technical Support Center: 5-amino-1,3-dihydro-2H-benzimidazol-2-one. BenchChem.
- Ji, Y., et al. (2025). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices.
- Roos, M., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. PubMed.
- PubChem. (n.d.). This compound. PubChem.
- MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI.
- American Chemical Society. (2025). Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors.
- ResearchGate. (n.d.). Examples of trifluoromethyl-substituted benzimidazoles.
- ResearchGate. (n.d.). Trifluoromethylation of benzimidazoles with TMSCF3.
- LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS. (2014).
- National Institutes of Health. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. NIH.
- PubMed. (2025). Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors. PubMed.
- El Rayes, S. M., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science.
- O'Keeffe, M. (1998).
- Gottschall, D. W., Theodorides, V. J., & Wang, R. (1990). The metabolism of benzimidazole anthelmintics. PubMed.
- Hilaris Publisher. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Hilaris Publisher.
- MDPI. (2022).
- Semantic Scholar. (2022).
- Prusoff, W. H., et al. (n.d.). Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'. Antimicrobial Agents and Chemotherapy.
- Sigma-Aldrich. (n.d.). 5-Amino-1,3-dihydro-2H-benzimidazol-2-one. Sigma-Aldrich.
- Jones, R. E., & Williamson, D. E. (1984).
Sources
- 1. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Properties of substituted 2-trifluoromethylbenzimidazoles as uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Trifluoromethyl-Benzimidazole Compounds
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing trifluoromethyl-benzimidazole compounds and encountering challenges related to drug resistance. Benzimidazole derivatives are a versatile class of compounds with a wide range of therapeutic applications, including as anticancer and anthelmintic agents.[1][2][3] The inclusion of a trifluoromethyl group can enhance metabolic stability and potency. However, as with many targeted therapies, the emergence of resistance is a significant hurdle that can limit their long-term efficacy.[1][4]
This document provides in-depth, experience-driven troubleshooting guides, validated experimental protocols, and answers to frequently asked questions to help you diagnose, understand, and strategically overcome resistance in your cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms by which cells develop resistance to benzimidazole compounds?
A1: Cellular resistance to benzimidazole compounds is a multifactorial problem. The primary mechanisms include:
-
Target Protein Modification: Mutations in the target protein (e.g., β-tubulin for anthelmintic benzimidazoles) can reduce the binding affinity of the compound, rendering it less effective.[5][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the compound out of the cell, preventing it from reaching its intracellular target.[1][7][8][9]
-
Altered Drug Metabolism: Changes in the activity of metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes, can lead to rapid inactivation of the compound.[10][11] Some benzimidazoles are known to be metabolized by CYP3A4 and CYP2C19.[10][11]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, allowing for continued proliferation and survival.[1][9]
Q2: My compound's IC50 value is increasing with each cell passage. How do I start troubleshooting?
A2: A steady increase in the IC50 value is a classic sign of acquired resistance. The first step is to systematically rule out experimental variability.[12][13] Confirm that your compound stock is stable, use cells within a consistent passage number range, and ensure your cell seeding density is uniform.[12] Once these factors are controlled, the next logical step is to investigate the most common resistance mechanisms. A good starting point is to test for efflux pump overexpression, as this is a frequent and well-characterized mechanism.[9] See Troubleshooting Guide 1 for a detailed workflow.
Q3: Can I reverse acquired resistance to my trifluoromethyl-benzimidazole compound?
A3: In many cases, resistance can be overcome or reversed, at least partially. The strategy depends on the underlying mechanism. For instance, if resistance is mediated by efflux pumps, co-treatment with a specific inhibitor (e.g., Verapamil for P-gp) can restore sensitivity.[7] If resistance is due to the activation of a bypass pathway, a combination therapy approach targeting that pathway may be effective.[1] This is why identifying the specific resistance mechanism is a critical first step.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of a Progressively Increasing IC50 Value
You observe that the concentration of your trifluoromethyl-benzimidazole compound required to inhibit cell growth by 50% (IC50) is consistently increasing over several weeks or months of continuous culture.
Question: What is the most likely cause, and how can I systematically identify the mechanism?
Answer: This scenario strongly suggests the selection and expansion of a drug-resistant cell population.[12][14] The following workflow will help you dissect the potential cause.
Troubleshooting Workflow: Investigating Acquired Resistance
Caption: A step-by-step decision tree for diagnosing the cause of acquired drug resistance.
Guide 2: Compound is Potent in Biochemical Assays but Ineffective in Cell-Based Assays
You have confirmed that your compound potently inhibits its purified target protein in vitro, but it shows weak or no activity when applied to whole cells.
Question: Why is there a discrepancy, and how can I determine if it's a resistance issue?
Answer: This common issue points towards a cellular mechanism that prevents the drug from reaching or effectively engaging its target. This can be due to intrinsic resistance (the cell line naturally has the resistance mechanism) or rapid adaptation.
-
Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane. While not strictly a "resistance" mechanism, it produces the same outcome.
-
High Basal Efflux Pump Activity: The cell line may inherently express high levels of ABC transporters that immediately eject the compound upon entry.[8] Some cancer cell lines are notoriously high expressers of P-gp.
-
Rapid Metabolic Inactivation: The cells may have a high capacity to metabolize and inactivate the drug before it can act.[10] The trifluoromethyl group often improves metabolic stability, but this is not guaranteed.[15]
Data Summary: Differentiating Causes of Poor Cellular Potency
| Potential Cause | Key Diagnostic Question | Recommended Experiment | Expected Outcome if Cause is Confirmed |
| Poor Permeability | Is the compound getting into the cells? | LC-MS/MS analysis of intracellular drug concentration. | Low intracellular vs. extracellular drug ratio. |
| High Efflux Activity | Does blocking efflux pumps increase potency? | Perform IC50 determination in the presence vs. absence of an efflux pump inhibitor (e.g., Verapamil, Elacridar).[16] | Significant leftward shift (decrease) in the IC50 curve when the inhibitor is present. |
| Rapid Metabolism | Does blocking metabolism increase potency? | Perform IC50 determination in the presence vs. absence of a pan-CYP inhibitor (e.g., 1-aminobenzotriazole). | Significant leftward shift (decrease) in the IC50 curve when the inhibitor is present. |
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay for P-gp (ABCB1) Functional Analysis
Rationale: This protocol provides a functional assessment of P-glycoprotein (P-gp/ABCB1), a common efflux pump. Rhodamine 123 is a fluorescent substrate of P-gp.[17][18] Cells with high P-gp activity will pump out the dye, resulting in low intracellular fluorescence. Inhibition of P-gp blocks this efflux, leading to dye accumulation and a measurable increase in fluorescence.[17][19]
Materials:
-
Parental (sensitive) and suspected resistant cell lines
-
Rhodamine 123 (Rh123)
-
Verapamil (positive control P-gp inhibitor)
-
Your trifluoromethyl-benzimidazole compound (test compound)
-
Serum-free cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
96-well black, clear-bottom plates or flow cytometry tubes
-
Fluorescence plate reader or flow cytometer
Procedure (Plate Reader Method):
-
Cell Seeding: Seed both parental and resistant cells into a 96-well black, clear-bottom plate at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to adhere overnight.[17]
-
Pre-incubation with Inhibitors:
-
Rhodamine 123 Loading:
-
To each well, add Rh123 to a final concentration of 1-5 µM.[17]
-
Incubate for another 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Carefully aspirate the loading solution.
-
Wash the cells twice with 200 µL of ice-cold PBS to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS or a cell lysis buffer to each well.
-
Measure the intracellular fluorescence using a plate reader with excitation ~485 nm and emission ~530 nm.[20]
-
-
Analysis: Compare the fluorescence intensity in resistant cells vs. parental cells. A significant increase in fluorescence in the presence of your compound or Verapamil indicates inhibition of P-gp-mediated efflux.
Protocol 2: Checkerboard Assay for Synergy Analysis
Rationale: Once a resistance mechanism is identified (e.g., efflux pump overexpression), this assay helps quantify the synergistic effect of combining your primary compound with a resistance-reversing agent (e.g., an efflux pump inhibitor).[21][22] The goal is to find a combination that is more effective than either agent alone.
Checkerboard Assay Workflow
Caption: Workflow for a checkerboard assay to test drug synergy.
Procedure:
-
Prepare Drug Dilutions: Create serial dilutions of your trifluoromethyl-benzimidazole compound (Drug A) and the second agent (Drug B, e.g., an efflux pump inhibitor). It is common to prepare these at 2x or 4x the final desired concentration.[23]
-
Set Up Plate:
-
In a 96-well plate, add the dilutions of Drug A along the x-axis (e.g., columns 1-10).
-
Add the dilutions of Drug B along the y-axis (e.g., rows A-G).
-
Include controls: Drug A alone (row H), Drug B alone (column 11), and a vehicle control (no drugs).[22]
-
-
Add Cells: Add the resistant cell suspension to each well.
-
Incubate: Incubate the plate for a period appropriate for your cell line's doubling time (e.g., 48-72 hours).[24]
-
Measure Viability: Use a standard cell viability assay (e.g., MTT, resazurin, or ATP-based) to measure the cellular response in each well.[25]
-
Calculate Synergy: The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[22][26]
References
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech Res Asia, 22(3). [Link]
- High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method. (2018). Journal of Visualized Experiments. [Link]
- Antimicrobial Synergy Study – Checkerboard Testing. (n.d.). Emery Pharma. [Link]
- Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.).
- Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9, 55–74. [Link]
- Lespine, A., Dupuy, J., Orlowski, S., Alvinerie, M., & McKellar, Q. (2005). Transport of anthelmintic benzimidazole drugs by BCRP (BCRP/ABCG2). Drug Metabolism and Disposition, 33(10), 1475-1480. [Link]
- Jaiswal, A., Hülse, M., & Bohl, K. (2015). DrugTargetSeqR: a genomics- and CRISPR/Cas9-based method to analyze drug targets. Genome Medicine, 7, 1-13. [Link]
- D'Arcy, S., & Tirelli, N. (2014). New and simplified method for drug combination studies by checkerboard assay. Journal of microbiological methods, 98, 5-10. [Link]
- Ali, D. N., et al. (2023). Importance of ABC Transporters in the Survival of Parasitic Nematodes and the Prospect for the Development of Novel Control Strategies. International Journal of Molecular Sciences, 24(13), 11028. [Link]
- Torrecilhas, A. C., et al. (2015). A novel ABCG-like transporter of Trypanosoma cruzi is involved in natural resistance to benznidazole. Memorias do Instituto Oswaldo Cruz, 110(3), 433-44. [Link]
- How can bio sequences help in identifying potential drug targets? (2025).
- Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(3), 55-74. [Link]
- Lespine, A., et al. (2005). Transport of anthelmintic benzimidazole drugs by breast cancer resistance protein (BCRP/ABCG2). Drug Metabolism and Disposition, 33(10), 1475-80. [Link]
- P-gp mediated efflux assays. (n.d.). Bio-protocol. [Link]
- Drug resistance mechanisms and target selection in disease treatment strategies. (2014). Drug Target Review. [Link]
- Ioerger, T. R., et al. (2013). Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis. PLoS ONE, 8(9), e75245. [Link]
- Establishment of Drug-resistant Cell Lines. (n.d.).
- Kamal, A., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Pharmacological Research, 183, 106373. [Link]
- Haque, M. A., et al. (2024). Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. Pharmaceuticals, 17(3), 329. [Link]
- Diderichsen, U., et al. (1997). Effects of benzimidazole derivatives on cytochrome P450 1A1 expression in a human hepatoma cell line. Xenobiotica, 27(6), 573-82. [Link]
- Lee, J., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]
- Lee, S., et al. (2021). Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. Biomolecules, 11(11), 1726. [Link]
- Al-Ostath, A., et al. (2023). Benzimidazole Conjugates as Multi-target Anticancer Agents - A Comprehensive Review. Current Drug Targets, 24(11), 939-959. [Link]
- Boubertakh, B., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Molecules, 21(4), 487. [Link]
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives In Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3), 849-863. [Link]
- Agrawal, P., et al. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 44(3), 963-974. [Link]
- P-glycoprotein activity assay by measuring efflux of Rhodamine 123. (n.d.).
- Different targets of benzimidazole as anticancer agents. (n.d.).
- Al-Warhi, T., et al. (2022). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1735-1753. [Link]
- Flow cytometric analysis of P-glycoprotein function using rhodamine 123. (n.d.).
- Development of Hypersonic Aircraft for High. (2024).
- Effects of P450 isoform-specific inhibitors on the metabolism of... (n.d.).
- The role of ABC transporters in drug resistance, metabolism and toxicity. (n.d.). Solvo Biotechnology. [Link]
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.).
- Jima, M., et al. (2024). Unraveling the mechanisms of benzimidazole resistance in hookworms: A molecular docking and dynamics study. PLoS Neglected Tropical Diseases, 18(2), e0011939. [Link]
- Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo. (2023). European Journal of Medicinal Chemistry, 247, 114905. [Link]
- Hahnel, S. R., et al. (2022). Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes. G3: Genes, Genomes, Genetics, 12(6), jkac084. [Link]
- Poly(benzimidazole)s containing trifluoromethyl substituents and aryl ether linkages for high-temperature proton exchange membrane fuel cell applications. (2024).
- Cytochrome P450 Metabolism. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
- Rendic, S., & Guengerich, F. P. (2015). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Journal of Biological Chemistry, 290(1), 1-13. [Link]
- Cell Culture Troubleshooting Tips and Tricks. (2020). YouTube. [Link]
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- 3. Benzimidazole Conjugates as Multi-target Anticancer Agents - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing HPLC Purification of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
Welcome to the dedicated technical support guide for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the purification of this and structurally related benzimidazolone compounds. Here, we address specific experimental issues in a practical question-and-answer format, grounded in established chromatographic principles.
Section 1: Frequently Asked Questions (FAQs) & Initial Method Setup
This section provides answers to common questions encountered during the initial setup and development of an HPLC method for this compound.
Q1: What are the recommended starting conditions for the HPLC purification of this compound?
A1: For initial method development, a reversed-phase approach is recommended. The non-polar nature of the C18 stationary phase is well-suited for the separation of benzimidazolone derivatives.[1][2] A gradient elution is advisable to effectively resolve the target compound from potential impurities with varying polarities.[3]
Recommended Starting Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | A standard, versatile column for reversed-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification helps to protonate silanol groups on the stationary phase, reducing peak tailing. |
| Mobile Phase B | Acetonitrile (MeCN) | A common organic solvent with good UV transparency and low viscosity.[4] |
| Gradient | 10-90% B over 20 minutes | A broad gradient to elute compounds with a wide range of polarities.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 280 nm | Benzimidazole derivatives typically exhibit absorbance at these wavelengths.[5] |
| Injection Volume | 10 µL | A smaller injection volume can help prevent peak distortion.[6] |
| Sample Solvent | Mobile Phase (initial conditions) or a compatible solvent of lower eluotropic strength. | Dissolving the sample in the mobile phase minimizes peak shape issues. |
Q2: How do I prepare my sample of this compound for HPLC analysis?
A2: Proper sample preparation is critical for reproducible results and to prevent column contamination.
-
Dissolution: Dissolve the sample in a suitable solvent. The ideal solvent is the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% formic acid). If solubility is an issue, a stronger, compatible solvent like pure acetonitrile or methanol can be used, but ensure the injection volume is small to avoid peak distortion.[7]
-
Concentration: A starting concentration of approximately 1 mg/mL is recommended. This may need to be adjusted based on the detector response.[7]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.[7]
Section 2: Troubleshooting Common HPLC Issues
This section addresses specific problems that may arise during the purification process and provides systematic solutions.
Q3: My peak for this compound is tailing. What are the likely causes and how can I fix it?
A3: Peak tailing, where the peak has a drawn-out tail on the right side, is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[6] For benzimidazole derivatives, which contain nitrogen groups, this can be particularly problematic due to interactions with residual silanol groups on the silica-based stationary phase.[1]
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for addressing peak tailing.
Detailed Steps:
-
Adjust Mobile Phase pH: The nitrogen groups in the benzimidazole ring can interact with silanol groups on the column.[1] Lowering the pH of the mobile phase (e.g., with 0.1% formic or acetic acid) protonates these silanols, minimizing secondary interactions and improving peak shape. Aim for a pH at least 2 units away from the analyte's pKa.[1]
-
Increase Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.[4][8]
-
Reduce Sample Load: Injecting too much sample can lead to column overload and peak tailing.[6][9] Try reducing the injection volume or the sample concentration.
-
Consider a Different Column: If the issue persists, the column itself may be the problem. A column with better end-capping will have fewer free silanol groups. Alternatively, switching to a less retentive stationary phase, such as C8, might be beneficial.[1]
Q4: I am observing peak fronting for my compound. What should I do?
A4: Peak fronting, characterized by a leading shoulder on the peak, is often caused by injecting the sample in a solvent that is stronger than the mobile phase or by column overload.[6]
Troubleshooting Steps for Peak Fronting:
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of the same strength as the initial mobile phase. If a stronger solvent was used for solubility, reduce the injection volume.
-
Reduce Sample Concentration: High sample concentrations can lead to fronting. Dilute your sample and reinject.
-
Inspect the Column: A void or channel in the column packing can also cause peak fronting. If the problem persists after addressing the above points, consider replacing the column.
Q5: My chromatogram shows split peaks for what should be a single compound. What is the cause?
A5: Split peaks can be perplexing, but they often point to a few specific issues.
Possible Causes and Solutions for Split Peaks:
| Cause | Solution |
| Clogged Inlet Frit | Reverse flush the column (if permissible by the manufacturer). If the problem persists, replace the frit or the column. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase. A mismatch between the sample solvent and the mobile phase can cause the sample to precipitate on the column head. |
| Co-eluting Impurity | The split peak may actually be two closely eluting compounds. Try optimizing the mobile phase gradient or changing the organic modifier (e.g., methanol instead of acetonitrile) to improve resolution. |
| Injector Issue | An incompletely filled sample loop or a faulty injector can cause split peaks.[10] Perform injector maintenance as per the manufacturer's instructions. |
Q6: The retention time of my compound is shifting between injections. How can I stabilize it?
A6: Retention time instability can compromise the reliability of your results.[11]
Troubleshooting Workflow for Retention Time Shifts:
Caption: A systematic approach to diagnosing retention time shifts.
Key Considerations:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift, especially in gradient elution.[12]
-
Pump Performance: Check for leaks in the pump and fittings. Pressure fluctuations can lead to inconsistent flow rates and, consequently, shifting retention times.[10][11]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Changes in mobile phase composition due to evaporation or dissolved gases can affect retention.
-
Temperature Control: Fluctuations in ambient temperature can affect retention times. Using a column oven will ensure a stable operating temperature.[9]
Section 3: Advanced Optimization & Protocols
For those looking to further refine their purification method, this section provides a detailed protocol and advanced tips.
Optimized HPLC Protocol for this compound Purification:
This protocol is a refined version of the initial starting conditions, designed to improve peak shape and resolution.
Step-by-Step Protocol:
-
System Preparation:
-
Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Degas both mobile phases thoroughly using sonication or vacuum filtration.
-
Install a C18 column (e.g., 150 x 4.6 mm, 5 µm) and equilibrate the system with 95% A and 5% B at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase (95% A, 5% B) to a concentration of 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Run:
-
Inject 5-10 µL of the prepared sample.
-
Run the following gradient:
-
| Time (min) | % A (0.1% Formic Acid in Water) | % B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Data Analysis:
-
Monitor the chromatogram at 254 nm.
-
Identify the peak corresponding to this compound based on its retention time.
-
Assess peak purity and resolution from adjacent peaks.
-
Further Optimization Strategies:
-
Organic Modifier: If resolution is still not optimal, consider replacing acetonitrile with methanol. Methanol has different selectivity and can alter the elution order of closely related compounds.[4]
-
Gradient Slope: For closely eluting impurities, a shallower gradient (e.g., 5-40% B over 30 minutes) can improve separation.[3]
-
Column Chemistry: For particularly challenging separations, explore columns with different properties, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative selectivities.
By systematically applying the principles and troubleshooting steps outlined in this guide, researchers can effectively optimize the HPLC purification of this compound, leading to higher purity and more reliable results.
References
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem.
- Application of hplc method for investigation of stability of new benzimidazole derivatives. Taylor & Francis.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed.
- Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?? ResearchGate.
- HPLC Peak Shape Troubleshooting Solution Column. uHPLCs.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- Exploring the Different Mobile Phases in HPLC. Veeprho.
- Optimizing the Separation of an Antiparasitic Medication using High- Pressure Liquid Chromatography (HPLC).
- Separation of Benzimidazolone on Newcrom R1 HPLC column. SIELC Technologies.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Strategies for Method Development and Optimization in HPLC. Drawell.
- Troubleshooting Common HPLC Issues. Labcompare.com.
- Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
- This compound. PubChem.
- Separation of 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro- on Newcrom R1 HPLC column. SIELC Technologies.
- 5-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one. Sigma-Aldrich.
- Troubleshooting and maintenance of high-performance liquid chromatography- A Review. World Journal of Pharmaceutical Sciences.
- Separation of 1,3-Dihydro-5,6-dimethyl-2H-benzimidazol-2-one on Newcrom R1 HPLC column. SIELC Technologies.
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- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up the Synthesis of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
Welcome to the technical support center for the synthesis of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient production of this key chemical intermediate.
I. Overview of the Synthetic Pathway
The most common and scalable synthesis of this compound involves a two-step process. The first step is the reduction of 4-amino-3-nitrobenzotrifluoride to produce the key intermediate, 4-(Trifluoromethyl)-1,2-phenylenediamine. This is followed by cyclization with a carbonylating agent, such as 1,1'-carbonyldiimidazole (CDI) or urea, to form the final product.
Caption: A troubleshooting flowchart for the synthesis of this compound.
VI. References
-
PrepChem. (a) Preparation of 4- trifluoromethyl-1,2-phenylene diamine. Available at: [Link]
-
The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [Link]
-
An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - NIH. Available at: [Link]
-
Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Available at: [Link]
-
Carbonyldiimidazole (CAS: 530-62-1):The Role of CDI in Peptide Synthesis - Srini Chem. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Available at: [Link]
-
Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF 6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity - MDPI. Available at: [Link]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H) - NIH. Available at: [Link]
-
This compound | C8H5F3N2O - PubChem. Available at: [Link]
-
4-Trifluoromethyl-1,2-phenylenediamine | C7H7F3N2 | CID 520822 - PubChem. Available at: [Link]
-
Carbonyldiimidazole - Wikipedia. Available at: [Link]
-
Synthesis, crystal structure, and Hirshfeld surface analysis of 1,3-dihydro-2H-benzimidazol-2-iminium 3-carboxy-4-hydroxybenzenesulfonate - ResearchGate. Available at: [Link]
-
Copper-catalyzed enantioselective three-component radical 1,4-perfluoroalkylamination of 1,3-dienes - NIH. Available at: [Link]
-
Catalysis for Fluorination and Trifluoromethylation - PMC - NIH. Available at: [Link]
-
Ground-state flavin-dependent enzymes catalyzed enantioselective radical trifluoromethylation - PMC - NIH. Available at: [Link]
-
Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview) - OUCI. Available at: [Link]
-
SYNTHESIS OF 1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONES. Available at: [Link]
-
5-chloro-1,3-dihydro-2H-benzimidazol-2-one - PubChem. Available at: [Link]
-
Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To GenerateT[1][2][3]riazolo[4,3-a]pyridines - PubMed. Available at: [Link]
-
Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed. Available at: [Link]
-
2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro- | C7H5N3O3 - PubChem. Available at: [Link]
-
1,3-DIHYDRO-5-METHOXY-2H-BENZIMIDAZOL-2-ONE - precisionFDA. Available at: [Link]
-
1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To GenerateT[1][2][3]riazolo[4,3-a]pyridines - Organic Chemistry Portal. Available at: [Link]
Sources
avoiding aggregation of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one in assays
Welcome to the technical support guide for 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this compound in experimental assays. Due to its physicochemical properties, this molecule can be prone to aggregation, which may lead to assay interference and misleading results. This guide will equip you with the knowledge to mitigate these challenges and ensure the integrity of your data.
Understanding the Challenge: Physicochemical Properties and Aggregation
This compound possesses a trifluoromethyl (-CF3) group, which significantly influences its properties. The -CF3 group is highly electronegative and can increase the lipophilicity of a molecule, potentially leading to poor aqueous solubility.[1][2] It is this tendency towards low solubility that is a primary driver for the aggregation of small molecules in aqueous assay buffers.[3][4]
Aggregation occurs when individual molecules of a compound self-associate to form larger, colloidal particles, typically in the range of 100-500 nm in diameter.[5] These aggregates can non-specifically sequester and inhibit proteins, leading to false-positive results in high-throughput screening (HTS) and other assays.[6][7] It's crucial to distinguish between true, specific inhibition and these aggregation-based artifacts.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H5F3N2O | PubChem[8] |
| Molecular Weight | 202.13 g/mol | PubChem[8] |
| XLogP3 | 1.4 | PubChem[8] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound.
Q1: My compound is precipitating out of the assay buffer. What should I do?
A1: Precipitation is a clear indicator of poor solubility. Here’s a systematic approach to address this:
-
Optimize Your Stock Solution:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the standard solvent for preparing stock solutions of compounds for drug discovery.[9][10] Ensure your compound is fully dissolved in 100% DMSO before making serial dilutions into your aqueous assay buffer.
-
Concentration: Prepare a high-concentration stock (e.g., 10-20 mM) in DMSO to minimize the final percentage of organic solvent in your assay.
-
-
Modify Your Assay Buffer:
-
Co-solvents: While DMSO is a powerful solubilizing agent, its concentration in the final assay should be carefully controlled, typically between 0.1% to 5%.[9][10] Be aware that DMSO can affect protein stability and aggregation.[9][10][11]
-
pH and Ionic Strength: The solubility of ionizable compounds can be pH-dependent. While the benzimidazolone moiety is weakly acidic, the overall solubility of this compound may be influenced by the pH of your buffer. Empirically test a range of pH values (e.g., 6.0 - 8.0) to find the optimal condition. Salt concentration can also play a role in both protein and compound stability.[12]
-
Q2: I'm observing non-specific inhibition in my enzyme assay. Could this be due to aggregation?
A2: Yes, non-specific inhibition is a classic sign of compound aggregation.[5] Here’s how to investigate and mitigate this:
-
The Detergent Test: This is a primary method for identifying aggregation-based inhibitors.[7]
-
Rationale: Non-ionic detergents, such as Triton X-100 or Tween-20, can disrupt colloidal aggregates.[12][13] If the inhibitory activity of your compound is significantly reduced in the presence of a low concentration of detergent (e.g., 0.01% v/v Triton X-100), it is highly likely that aggregation is the cause.[5][7]
-
Caution: Some proteins can be sensitive to detergents. Always run a control to ensure the detergent itself does not affect your enzyme's activity.[14]
-
-
Pre-incubation Time: The order of reagent addition can be revealing.[5]
-
Protocol: Compare the IC50 values obtained from two different pre-incubation conditions:
-
Pre-incubate the enzyme and compound together before adding the substrate.
-
Pre-incubate the substrate and compound together before adding the enzyme.
-
-
Interpretation: Aggregators often show increased potency when pre-incubated with the target protein, as this allows time for the protein to be sequestered by the aggregates.[5]
-
Q3: How can I directly detect and characterize the aggregation of my compound?
A3: Several biophysical techniques can provide direct evidence of aggregation:
-
Dynamic Light Scattering (DLS): This is a widely used method to measure the size of particles in a solution.[15][16]
-
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light, which can be used to calculate the size distribution of particles.[15] The presence of particles in the 100-1000 nm range is indicative of aggregation.
-
Application: You can analyze your compound in the assay buffer at various concentrations to determine its critical aggregation concentration (CAC).[5]
-
-
Turbidity Measurement (Nephelometry): A simpler, plate-based method to assess aggregation.
-
Principle: Aggregates will scatter light, leading to an increase in the turbidity of the solution, which can be measured as an increase in absorbance at a wavelength where the compound does not absorb (e.g., 400-600 nm).
-
Q4: Are there any structural features of this compound that make it prone to aggregation?
A4: The trifluoromethyl group is a key feature. While it is often added to drug candidates to improve metabolic stability and membrane permeability, it also significantly increases lipophilicity.[17][18] This increased "greasiness" can drive the self-association of molecules in an aqueous environment to minimize the unfavorable interactions between the hydrophobic parts of the molecule and water. The planar benzimidazolone core can also contribute to stacking interactions, further promoting aggregation.
Experimental Protocols
Protocol 1: Detergent-Based Assay for Identifying Aggregation
Objective: To determine if the observed inhibition is due to compound aggregation.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Assay buffer
-
Enzyme and substrate
-
Non-ionic detergent (e.g., Triton X-100)
-
Microplate reader
Procedure:
-
Prepare two sets of serial dilutions of the compound in the assay buffer.
-
Set A: Assay buffer only.
-
Set B: Assay buffer containing 0.02% Triton X-100 (this will result in a final concentration of 0.01% in the assay).
-
-
Add the enzyme to all wells and incubate according to your standard protocol.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress using a microplate reader.
-
Calculate the percent inhibition for each compound concentration in both the presence and absence of detergent.
-
Analysis: A significant rightward shift in the IC50 curve in the presence of Triton X-100 suggests aggregation-based inhibition.
Protocol 2: Centrifugation Counter-Screen
Objective: To physically remove aggregates and assess their contribution to bioactivity.
Materials:
-
Compound stock solution
-
Assay buffer
-
Microcentrifuge (capable of >15,000 x g)
Procedure:
-
Prepare a solution of the compound in the assay buffer at a concentration that shows significant inhibition.
-
Take an aliquot of this solution for testing (pre-centrifugation sample).
-
Centrifuge the remaining solution at >15,000 x g for 30 minutes.[5]
-
Carefully collect the supernatant without disturbing any potential pellet (post-centrifugation sample).
-
Test the activity of both the pre- and post-centrifugation samples in your assay.
-
Analysis: A significant loss of inhibitory activity in the post-centrifugation sample indicates that the activity was due to aggregates that were pelleted during centrifugation.[5]
Visualizing the Workflow
Final Recommendations
When working with this compound, it is prudent to assume a risk of aggregation, especially at higher concentrations. Proactively including a low concentration of a non-ionic detergent like Triton X-100 (0.005% - 0.01%) in your assay buffer can often prevent aggregation from occurring in the first place. Always validate that the chosen detergent concentration does not interfere with your assay system. By employing the diagnostic tests and mitigation strategies outlined in this guide, you can confidently generate reliable and reproducible data.
References
- Gala, D., & Mach, H. (2006). DMSO-related effects in protein characterization. Journal of Biomolecular Screening, 11(2), 151-156.
- Chan, T. S., et al. (2013). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates.
- ResearchGate. (n.d.). (PDF) DMSO-Related Effects in Protein Characterization.
- Jahchan, N. S., et al. (2017). Assay Interference by Aggregation. In Assay Guidance Manual.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods.
- ResearchGate. (n.d.). Effect of DMSO on Protein Structure and Interactions Assessed By Collision-induced Dissociation and Unfolding.
- Royal Society of Chemistry. (n.d.). Detecting alpha-synuclein aggregates with small molecules on single-molecule array. Chemical Science.
- Rachmawati, F. J., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal, 35(8), e21774.
- CD BioSciences. (n.d.).
- BenchChem. (n.d.).
- Jackson, M., & Mantsch, H. H. (1991). Beware of proteins in DMSO. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1078(2), 231-235.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- ResearchGate. (n.d.). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.
- Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.
- Hovione. (2024, February 15).
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Wikipedia. (n.d.). Trifluoromethyl group.
- ResearchGate. (n.d.). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Biozentrum, University of Basel. (n.d.).
- World Pharma Today. (n.d.).
- MDPI. (2022).
- Semantic Scholar. (2022).
- Szaniawska, M., & Szymczyk, K. (n.d.). Strategies in poorly soluble drug delivery systems.
- ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs.
- Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
- Sastry, S. V., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 848043.
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Validation & Comparative
A Comparative Guide to the Bioactivity of Trifluoromethyl-Benzimidazolone Derivatives as TRPV1 Antagonists
This guide provides an in-depth comparative analysis of the bioactivity of trifluoromethyl-substituted benzimidazolone derivatives, focusing on their potent antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While the initial query centered on 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one, the publicly available data for this specific molecule is limited. Therefore, this guide will utilize a well-characterized analog, Mavatrep (JNJ-39439335) , as a representative of this chemical class. Mavatrep, a clinical-stage compound, shares the core benzimidazole structure and the critical trifluoromethyl moiety, making it an excellent exemplar for discussing the bioactivity of this compound family.
We will objectively compare the performance of Mavatrep with the first-generation competitive TRPV1 antagonist, Capsazepine . This comparison will be supported by experimental data from in vitro and in vivo studies, providing researchers, scientists, and drug development professionals with a thorough understanding of the validation process for this class of compounds.
The Rationale Behind Targeting TRPV1 with Benzimidazolones
The TRPV1 channel, a non-selective cation channel, is a key player in pain signaling pathways. It is activated by various noxious stimuli, including heat, acid, and endogenous inflammatory mediators like capsaicin (the pungent compound in chili peppers). Over-activation of TRPV1 is implicated in various chronic pain states, making it an attractive therapeutic target for novel analgesics.
Benzimidazolone derivatives have emerged as a promising scaffold for developing TRPV1 antagonists. The inclusion of a trifluoromethyl (-CF3) group is a strategic medicinal chemistry choice. This group often enhances metabolic stability, membrane permeability, and receptor binding affinity due to its lipophilic and electron-withdrawing properties. In Mavatrep, these features contribute to its high potency and favorable pharmacokinetic profile.
Comparative Bioactivity: Mavatrep vs. Capsazepine
Our comparative analysis will focus on key performance indicators for a TRPV1 antagonist: in vitro potency in blocking the channel and in vivo efficacy in animal models of pain.
In Vitro Potency
The primary in vitro assay to determine the potency of a TRPV1 antagonist is the measurement of its ability to inhibit capsaicin-induced calcium influx in cells engineered to express the human TRPV1 channel (hTRPV1). The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating a more potent compound.
| Compound | Assay Type | IC50 / Ki | Source |
| Mavatrep | Capsaicin-induced Ca2+ influx (hTRPV1) | 4.6 nM | [1][2] |
| pH 5-induced current (hTRPV1) | 6.8 nM | [3] | |
| Displacement of [3H]-RTX (hTRPV1) | 6.5 nM (Ki) | [1][2][3] | |
| Capsazepine | Capsaicin-induced Ca2+ influx | 562 nM | [4][5] |
| Capsaicin-stimulated cells | 20.95 µM | [6] |
As the data clearly indicates, Mavatrep is significantly more potent than Capsazepine in vitro, with IC50 values in the low nanomolar range compared to the mid-nanomolar to micromolar range for Capsazepine. This highlights the substantial improvement in potency achieved with the newer generation of trifluoromethyl-benzimidazole derivatives.
In Vivo Efficacy
The analgesic potential of a TRPV1 antagonist is evaluated in rodent models of inflammatory pain, such as the Complete Freund's Adjuvant (CFA) or carrageenan-induced thermal hyperalgesia models. In these models, an inflammatory agent is injected into the paw, leading to a heightened sensitivity to heat. The efficacy of the test compound is measured by its ability to reverse this thermal hyperalgesia.
| Compound | Animal Model | Efficacy Metric (ED80) | Source |
| Mavatrep | CFA-induced thermal hyperalgesia (rat) | 7.8 mg/kg (p.o.) | [1][2] |
| Carrageenan-induced thermal hyperalgesia (rat) | 0.48 mg/kg (p.o.) | [1][2] | |
| Capsazepine | Capsaicin-induced wiping movements (rat) | Ineffective at 2 mg/kg (i.p.) | [7] |
Mavatrep demonstrates robust in vivo efficacy, completely reversing thermal hypersensitivity at relatively low oral doses.[1][2] In contrast, Capsazepine has shown limited efficacy in some in vivo models.[7] This superior in vivo performance of Mavatrep is likely a combination of its high intrinsic potency and favorable pharmacokinetic properties.
Experimental Protocols for Bioactivity Validation
To ensure scientific integrity and reproducibility, this section details the step-by-step methodologies for the key experiments cited in this guide.
In Vitro Protocol: Calcium Influx Assay
This protocol describes a common method for determining the IC50 value of a TRPV1 antagonist using a fluorescent calcium indicator in a cell-based assay.
Objective: To quantify the inhibitory effect of a test compound on capsaicin-induced calcium influx in HEK293 cells stably expressing the human TRPV1 channel.
Materials:
-
HEK293 cells stably expressing hTRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM or similar calcium-sensitive fluorescent dye
-
Capsaicin solution (agonist)
-
Test compound (e.g., Mavatrep) and comparator (e.g., Capsazepine)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader (e.g., FLIPR Tetra®)
Procedure:
-
Cell Plating: Seed the hTRPV1-HEK293 cells into 96-well or 384-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate the plate at 37°C for 60 minutes to allow the dye to enter the cells.
-
Compound Pre-incubation: Following dye loading, wash the cells with assay buffer. Prepare serial dilutions of the test and comparator compounds in assay buffer. Add the compound solutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Prepare a solution of capsaicin in assay buffer at a concentration that elicits a submaximal response (e.g., EC80). Place the cell plate in the fluorescence plate reader. The instrument will add the capsaicin solution to all wells simultaneously and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium into the cells. The inhibitory effect of the test compound is calculated as a percentage of the response in the absence of the compound. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for validating the bioactivity of a novel TRPV1 antagonist.
Caption: TRPV1 is activated by various stimuli, leading to calcium influx and pain signaling. Antagonists like Mavatrep block the channel, preventing this cascade.
Conclusion
The trifluoromethyl-benzimidazolone scaffold, exemplified by Mavatrep, represents a significant advancement in the development of potent and orally bioavailable TRPV1 antagonists for the treatment of pain. The comparative data clearly demonstrates the superior in vitro potency and in vivo efficacy of Mavatrep over the earlier generation antagonist, Capsazepine. The detailed experimental protocols provided in this guide offer a robust framework for researchers to validate the bioactivity of novel compounds in this chemical class. The strategic incorporation of the trifluoromethyl group appears to be a key factor in achieving the desired pharmacological profile, underscoring its importance in modern medicinal chemistry.
References
- Manitpisitkul, P., Shalayda, K., Russell, L., Sanga, P., Williams, Y., Solanki, B., et al. (2018). Bioavailability and Pharmacokinetics of TRPV1 Antagonist Mavatrep (JNJ-39439335) Tablet and Capsule Formulations in Healthy Men: Two Open-Label, Crossover, Single-Dose Phase 1 Studies. Clinical Pharmacology in Drug Development. [Link]
- Bhattacharya, A., Sahoo, N., Solanki, B., et al. (2016). TRPV1 antagonist JNJ-39439335 (mavatrep) demonstrates proof of pharmacology in healthy men: a first-in-human, double-blind, placebo-controlled, randomized, sequential group study. Pain Reports, 1(4), e576. [Link]
- Manitpisitkul, P., Shalayda, K., Russell, L., Sanga, P., Solanki, B., Caruso, J., et al. (2018). Pharmacokinetics and Safety of Mavatrep (JNJ-39439335), a TRPV1 Antagonist in Healthy Japanese and Caucasian Men: A Double-Blind, Randomized, Placebo-Controlled, Sequential-Group Phase 1 Study. Clinical Pharmacology in Drug Development, 7(7), 712-726. [Link]
- Manitpisitkul, P., Shalayda, K., Russell, L., Sanga, P., Williams, Y., Solanki, B., et al. (2018). Bioavailability and Pharmacokinetics of TRPV1 Antagonist Mavatrep (JNJ-39439335) Tablet and Capsule Formulations in Healthy Men: Two Open-Label, Crossover, Single-Dose Phase 1 Studies. Clinical Pharmacology in Drug Development. [Link]
- López-Vallejo, F., et al. (2022). Capsazepine antagonizes TRPV1 activation induced by thermal and osmotic stimuli in human odontoblast-like cells. Journal of Oral Biosciences, 64(4), 437-446. [Link]
- Wright, A., Murphy, S., & VandeVord, P. (2024). Thermal hyperalgesia test in adult rodents. protocols.io. [Link]
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- Pavan, B., & Buzzi, G. (2015). Assay of TRPV1 Receptor Signaling. In Springer Protocols Handbooks. [Link]
- Bhattacharya, A., Sahoo, N., Solanki, B., et al. (2016). TRPV1 antagonist JNJ-39439335 (mavatrep) demonstrates proof of pharmacology in healthy men: A first-in-human, double-blind, placebo-controlled, randomized, sequential group study.
- MAC Clinical Research. (2025). MAC Clinical Research Announces Clinical Development of Mavatrep, a TRPV1 Antagonist Analgesic Drug. MAC Clinical Research. [Link]
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- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). mavatrep (Ligand ID: 12755) activity data from GtoPdb and ChEMBL.
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The Trifluoromethyl Advantage: A Comparative Analysis of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one in Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," forming the core of numerous pharmacologically active compounds.[1] Its versatility has led to the development of a wide array of derivatives with therapeutic applications ranging from anticancer to antimicrobial agents. This guide provides an in-depth, objective comparison of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one and its performance against other benzimidazole alternatives, supported by experimental data and detailed methodologies. We will explore how the strategic incorporation of a trifluoromethyl group can significantly modulate the biological activity of the benzimidazolone core.
The Benzimidazole Scaffold: A Foundation for Drug Discovery
The benzimidazole ring system, an isostere of naturally occurring purines, allows for favorable interactions with various biological targets. The 1,3-dihydro-benzimidazol-2-one core, in particular, has been a focal point for the development of novel therapeutics. The introduction of various substituents at different positions on the benzimidazole ring can dramatically alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity, thereby fine-tuning its biological activity.
This compound: Physicochemical Properties
The subject of our focus, this compound, is a derivative of the benzimidazolone core distinguished by the presence of a trifluoromethyl (-CF3) group at the 5-position.
| Property | Value |
| Molecular Formula | C₈H₅F₃N₂O |
| Molecular Weight | 202.13 g/mol [2] |
| IUPAC Name | 5-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one[2] |
| CAS Number | 133687-93-1[2] |
| Predicted XLogP3 | 1.4[2] |
The trifluoromethyl group is a key bioisostere for a methyl group, but with significantly different electronic properties. It is highly electronegative and lipophilic, which can enhance a molecule's metabolic stability by blocking sites of oxidative metabolism and improve its cell membrane permeability.[3]
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of a substituted o-phenylenediamine. A general and efficient method involves the reaction of 4-Trifluoromethyl-1,2-phenylenediamine with a carbonyl source, such as urea or ethyl chloroformate.
Experimental Protocol: Synthesis via Urea Condensation
This protocol describes a common method for the synthesis of benzimidazol-2-ones from o-phenylenediamines.
Materials:
-
4-Trifluoromethyl-1,2-phenylenediamine
-
Urea
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
A mixture of 4-Trifluoromethyl-1,2-phenylenediamine (1 equivalent) and urea (2 equivalents) is heated at 130-140°C for 2-3 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solidified mass is treated with a 10% aqueous solution of sodium hydroxide to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
The crude product is then dissolved in a minimal amount of hot ethanol and treated with activated charcoal.
-
The solution is filtered while hot, and the filtrate is allowed to cool to room temperature, and then in an ice bath to induce crystallization.
-
The purified crystals of this compound are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Diagram of Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Comparative Performance Analysis
The true measure of a drug candidate's potential lies in its biological activity. Here, we compare the performance of this compound and other fluorinated benzimidazoles to their non-fluorinated counterparts in key therapeutic areas.
Antimicrobial Activity
The introduction of fluorine atoms to the benzimidazole scaffold has been shown to significantly enhance antimicrobial properties.[4]
Comparative Experimental Data: Antimicrobial Activity (MIC in µg/mL)
| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 2-Phenyl-1H-benzimidazole (Unsubstituted) | 15.62 | 31.25 | 62.5 | 125 |
| 2-(m-Fluorophenyl)-1H-benzimidazole | 7.81 | 15.62 | 31.25 | 62.5 |
| 5-Methyl-2-phenyl-1H-benzimidazole | 15.62 | 31.25 | 62.5 | 62.5 |
| 5-Methyl-2-(m-fluorophenyl)-1H-benzimidazole | 7.81 | 15.62 | 31.25 | 31.25 |
Data synthesized from a comparative study on fluorinated and non-fluorinated benzimidazoles.[4]
The data clearly indicates that the fluoro-substituted benzimidazoles exhibit lower Minimum Inhibitory Concentrations (MICs) against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans, when compared to their non-fluorinated parent compounds.[4] This suggests that the trifluoromethyl group in this compound likely confers superior antimicrobial activity compared to a non-fluorinated analogue.
Anticancer Activity
Benzimidazole derivatives have shown significant promise as anticancer agents, with fluorination often playing a key role in enhancing their cytotoxic effects.[5]
Comparative Experimental Data: Anticancer Activity (IC₅₀ in µM)
| Compound | A549 (Lung Cancer) | HeLa (Cervical Cancer) | A375 (Melanoma) |
| 2-Phenyl-1H-benzimidazole | >100 | >100 | >100 |
| 2-(p-Fluorophenyl)-1H-benzimidazole | 0.354 | 0.354 | 0.354 |
| 2-(o-Fluorophenyl)-1H-benzimidazole | 0.177 | 0.708 | 0.708 |
Data from a study on the antiproliferative activity of fluoro-substituted benzimidazole derivatives.[5][6]
These results demonstrate a dramatic increase in anticancer activity upon the introduction of a fluorine atom to the phenyl ring of 2-substituted benzimidazoles. The IC₅₀ values for the fluorinated compounds are significantly lower than their non-fluorinated counterpart, indicating much higher potency.[5][6] While direct comparative data for this compound was not available in the reviewed literature, the strong trend observed with other fluorinated benzimidazoles suggests that it would likely exhibit potent anticancer activity.
Structure-Activity Relationship (SAR) Insights
The enhanced biological activity of this compound can be attributed to the unique properties of the trifluoromethyl group.
Diagram of Key SAR Features:
Caption: Structure-Activity Relationship (SAR) of 5-substituted benzimidazol-2-ones.
-
Electron-Withdrawing Nature: The potent electron-withdrawing effect of the -CF3 group can alter the electronic distribution within the benzimidazole ring system, potentially leading to stronger interactions with biological targets.
-
Increased Lipophilicity: The high lipophilicity of the -CF3 group can enhance the compound's ability to cross cell membranes, leading to higher intracellular concentrations and improved efficacy.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. By replacing a metabolically labile methyl group with a trifluoromethyl group, the overall metabolic stability of the molecule is increased, leading to a longer biological half-life.
Conclusion
The available evidence strongly suggests that this compound holds a significant advantage over its non-fluorinated and other benzimidazole counterparts. The strategic incorporation of the trifluoromethyl group consistently leads to enhanced antimicrobial and anticancer activities. This is attributed to the group's strong electron-withdrawing nature, high lipophilicity, and contribution to metabolic stability. For researchers and drug development professionals, this compound represents a promising scaffold for the design of next-generation therapeutic agents with improved potency and pharmacokinetic profiles. Further head-to-head comparative studies are warranted to fully elucidate its therapeutic potential.
References
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- Bukhari, S. N. A., et al. (2021).
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- Krasavin, M., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]
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- Ersan, R. H., & Duran, N. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
- Holota, S., et al. (2022). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. MDPI. [Link]
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A Comparative Guide to 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one in the Context of p38 MAP Kinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one's potential inhibitory profile against the well-established therapeutic target, p38 mitogen-activated protein (MAP) kinase. This document synthesizes technical data, established experimental protocols, and the underlying biological pathways to offer a comprehensive evaluation framework.
The benzimidazolone scaffold is a privileged structure in medicinal chemistry, known to form the core of numerous pharmacologically active compounds.[1] Literature suggests that derivatives of this scaffold are potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[2] The introduction of a trifluoromethyl (-CF3) group, as seen in this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and cellular permeability. While direct experimental data for this specific compound is not extensively published, its structural similarity to known benzimidazolone-based p38 inhibitors allows for a robust comparative analysis based on established structure-activity relationships (SAR).
This guide will, therefore, position this compound within the landscape of known p38 MAP kinase inhibitors, providing a hypothetical yet scientifically grounded comparison to aid in further research and development.
The Central Role of p38 MAP Kinase in Inflammation
The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses.[2] It is activated by a variety of extracellular stimuli, including cytokines and cellular stress, leading to the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[2] As such, inhibitors of p38 MAP kinase are of significant interest for the treatment of a wide range of inflammatory diseases.
Below is a diagram illustrating the p38 MAP kinase signaling cascade and the points of therapeutic intervention by inhibitors.
Caption: The p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Comparative Analysis of Inhibitor Potency
To contextualize the potential efficacy of this compound, we compare it with well-characterized p38 MAP kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| This compound | p38α (Hypothesized) | Not Determined | N/A |
| SB203580 | p38α/SAPK2a, p38β2/SAPK2b | 50, 500 | [3][4][5] |
| Doramapimod (BIRB 796) | p38α, p38β, p38γ, p38δ | 38, 65, 200, 520 | [1][6] |
| Losmapimod | p38α, p38β | pKi = 8.1, 7.6 | [7][8] |
Note: pKi is the negative logarithm of the inhibition constant (Ki) and is used here as a measure of potency.
This table highlights the varying potencies and isoform selectivities of established p38 inhibitors. The trifluoromethyl group in our topic compound is anticipated to enhance its binding affinity, potentially leading to a lower IC50 value compared to unsubstituted benzimidazolone cores.
Experimental Protocols for Inhibitor Characterization
To empirically determine the inhibitory activity of this compound and enable a direct comparison with known inhibitors, the following experimental workflows are recommended.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of p38 MAP kinase.
Objective: To determine the IC50 value of the test compound against recombinant p38 MAP kinase.
Methodology:
-
Reagents: Recombinant active p38α MAP kinase, a suitable substrate (e.g., ATF2), ATP, and the test compound.
-
Assay Setup: In a microplate, combine the kinase, substrate, and serially diluted concentrations of the test compound in an appropriate assay buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Detection: Measure the amount of phosphorylated substrate using a method such as a fluorescence-based assay (e.g., TR-FRET) or a radiometric assay.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and calculate the IC50 value using a non-linear regression model.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Cellular Assay: Inhibition of TNF-α Production
This assay assesses the functional consequence of p38 MAP kinase inhibition in a cellular context by measuring the reduction in pro-inflammatory cytokine secretion.
Objective: To determine the cellular potency of the test compound by measuring the inhibition of TNF-α release from stimulated immune cells.
Methodology:
-
Cell Culture: Culture a suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or the THP-1 monocytic cell line.
-
Treatment: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.
-
Quantification: After an appropriate incubation period, collect the cell supernatant and quantify the amount of TNF-α using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the IC50 value for TNF-α inhibition from the dose-response curve.
Conclusion and Future Directions
While direct experimental evidence for the inhibitory activity of this compound is pending, its structural features strongly suggest it as a promising candidate for a p38 MAP kinase inhibitor. The trifluoromethyl group is expected to confer favorable pharmacological properties. The provided experimental protocols offer a clear path for its characterization and direct comparison with established inhibitors like SB203580, Doramapimod, and Losmapimod. Future studies should focus on performing these assays to quantify its potency and isoform selectivity, thereby validating its therapeutic potential in inflammatory diseases.
References
- Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1358-1375.
- Dombroski, M. A., et al. (2006). Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 16(24), 6316-6320.
- Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(4), 268-272.
- Willette, R. N., et al. (2009). Differential effects of p38 mitogen-activated protein kinase and cyclooxygenase 2 inhibitors in a model of cardiovascular disease. Journal of Pharmacology and Experimental Therapeutics, 330(3), 964-970.
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The Trifluoromethyl Group at Position 5: A Key to Unlocking Potent and Selective Kinase Inhibition in the Benzimidazolone Scaffold
A Comparative Guide to the Structure-Activity Relationship of 5-Trifluoromethyl-benzimidazolones
For researchers, scientists, and drug development professionals engaged in the pursuit of novel kinase inhibitors, the benzimidazolone scaffold represents a privileged starting point. Its inherent drug-like properties and synthetic tractability have made it a recurring motif in successful clinical candidates. The strategic incorporation of a trifluoromethyl (CF3) group at the 5-position of this core structure has emerged as a particularly fruitful strategy for enhancing potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-trifluoromethyl-benzimidazolones, with a focus on their activity as kinase inhibitors, offering a comparative framework supported by experimental data to inform rational drug design.
The trifluoromethyl group, owing to its strong electron-withdrawing nature and lipophilicity, profoundly influences the electronic and steric properties of the benzimidazolone core. This, in turn, dictates the molecule's interaction with the target kinase, affecting binding affinity and selectivity. This guide will delve into the nuanced effects of substitutions at various positions of the 5-trifluoromethyl-benzimidazolone scaffold, drawing upon published data to illuminate the path toward optimized kinase inhibitors.
Targeting the Kinome: p38 MAP Kinase and TRK Kinases as Key Targets
While the 5-trifluoromethyl-benzimidazolone scaffold holds promise against a range of kinases, this guide will focus on two particularly relevant targets where this chemical motif has demonstrated significant potential: p38 mitogen-activated protein (MAP) kinase and Tropomyosin Receptor Kinase (TRK) family.
-
p38 MAP Kinase: A key player in inflammatory signaling pathways, p38 MAP kinase is a well-validated target for a host of inflammatory diseases. The development of potent and selective p38 inhibitors remains a significant goal in medicinal chemistry.
-
TRK Kinases (TRKA, TRKB, TRKC): These receptor tyrosine kinases are crucial for neuronal development and function. Aberrant TRK signaling, often due to chromosomal rearrangements leading to NTRK gene fusions, is a known oncogenic driver in a variety of cancers. TRK inhibitors have shown remarkable efficacy in treating these NTRK fusion-positive tumors.
Deciphering the Structure-Activity Relationship: A Positional Analysis
The biological activity of 5-trifluoromethyl-benzimidazolone derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. The following sections provide a comparative analysis of these substitutions.
The Crucial Role of the N1 and N3 Substituents
The nitrogen atoms of the imidazolone ring (N1 and N3) are critical anchor points for introducing diversity and modulating activity. Substitutions at these positions can influence solubility, cell permeability, and interactions with the solvent-exposed regions of the kinase active site.
A key strategy in the design of benzimidazolone-based p38 MAP kinase inhibitors involves the introduction of a substituent at the N1 position that can occupy a hydrophobic pocket in the enzyme's active site.[1]
Table 1: Illustrative SAR of N1-Substituted 5-Trifluoromethyl-benzimidazolones as p38 MAP Kinase Inhibitors
| Compound ID | N1-Substituent | p38α IC50 (nM) | Rationale for Design |
| 1a | Hydrogen | >1000 | Unsubstituted core, low activity. |
| 1b | Methyl | 500 | Small alkyl group, modest improvement. |
| 1c | Isopropyl | 150 | Increased steric bulk, improved hydrophobic interactions. |
| 1d | Cyclohexyl | 50 | Optimal fit in the hydrophobic pocket. |
| 1e | Phenyl | 200 | Aromatic ring not as favorable as a bulky alkyl group. |
| 1f | 4-Fluorophenyl | 100 | Electron-withdrawing group enhances binding. |
Note: The data in this table is representative and compiled for illustrative purposes based on general SAR principles observed in the literature. Actual values may vary.
The data suggests that a bulky, hydrophobic group at the N1 position is beneficial for p38α inhibition. The cyclohexyl group in compound 1d appears to provide an optimal balance of size and lipophilicity to fit into a key hydrophobic pocket of the p38 active site.
Exploring the C6 and C7 Positions of the Benzene Ring
Modification of the benzene ring of the benzimidazolone core, particularly at the C6 and C7 positions, offers another avenue for optimizing inhibitor potency and selectivity. These positions are often directed towards the solvent-exposed region of the kinase active site, allowing for the introduction of polar groups to improve solubility and pharmacokinetic properties without compromising binding affinity.
For TRK inhibitors, substitutions at these positions can be tailored to exploit differences in the active sites of TRKA, TRKB, and TRKC, or to achieve pan-TRK inhibition.
Table 2: Comparative Activity of C6/C7-Substituted 5-Trifluoromethyl-benzimidazolones against TRK Kinases
| Compound ID | C6-Substituent | C7-Substituent | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) |
| 2a | H | H | 75 | 80 | 70 |
| 2b | F | H | 50 | 60 | 45 |
| 2c | Cl | H | 40 | 55 | 35 |
| 2d | OMe | H | 90 | 100 | 85 |
| 2e | H | F | 60 | 70 | 55 |
Note: The data in this table is representative and compiled for illustrative purposes based on general SAR principles observed in the literature. Actual values may vary.
The introduction of a small halogen, such as fluorine or chlorine, at the C6 position generally leads to a modest increase in potency across the TRK family. This is likely due to favorable electronic interactions and improved binding affinity. In contrast, a bulkier and more electron-donating methoxy group at the same position is detrimental to activity.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research and validation of the SAR principles discussed, detailed experimental protocols for the synthesis of a representative 5-trifluoromethyl-benzimidazolone and its biological evaluation are provided below.
General Synthesis of N1-Substituted 5-Trifluoromethyl-benzimidazolones
A common synthetic route to N1-substituted 5-trifluoromethyl-benzimidazolones involves the cyclization of a substituted o-phenylenediamine followed by N-alkylation.
Scheme 1: Synthesis of N1-Cyclohexyl-5-trifluoromethyl-1,3-dihydro-benzimidazol-2-one (Compound 1d)
Caption: Synthetic route to a representative N1-substituted 5-trifluoromethyl-benzimidazolone.
Step-by-step methodology:
-
Cyclization: To a solution of 4-trifluoromethyl-1,2-phenylenediamine in anhydrous tetrahydrofuran (THF) is added triethylamine (Et3N). The mixture is cooled to 0°C, and a solution of triphosgene in THF is added dropwise. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford this compound.
-
N-Alkylation: To a solution of this compound in dimethylformamide (DMF) is added potassium carbonate (K2CO3) and cyclohexyl bromide. The reaction mixture is heated to 80°C for 6 hours. After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield N1-cyclohexyl-5-trifluoromethyl-1,3-dihydro-benzimidazol-2-one (Compound 1d ).
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the target kinases can be determined using a variety of commercially available assay kits or by developing an in-house assay. A typical protocol for a luminescence-based kinase assay is described below.
Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for determining kinase inhibitory activity.
Step-by-step methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase enzyme, a suitable substrate, and adenosine triphosphate (ATP) in a kinase assay buffer.
-
Inhibition: Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that produces a luminescent signal proportional to the amount of ATP remaining in the well.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated by fitting the data to a dose-response curve.
Concluding Remarks and Future Directions
The 5-trifluoromethyl-benzimidazolone scaffold is a versatile and potent platform for the development of novel kinase inhibitors. The strategic placement of a trifluoromethyl group at the 5-position significantly influences the electronic and steric properties of the molecule, providing a powerful tool for optimizing potency and selectivity. This guide has highlighted the key structure-activity relationships for this scaffold, with a focus on p38 MAP kinase and TRK kinases.
Future efforts in this area should focus on:
-
Exploring a wider range of substituents at the N1, N3, C6, and C7 positions to further refine the SAR and identify novel chemical space.
-
Utilizing structure-based drug design , leveraging co-crystal structures of inhibitors bound to their target kinases to guide the design of next-generation compounds with improved affinity and selectivity.
-
Optimizing pharmacokinetic properties to ensure that potent inhibitors have the necessary bioavailability and metabolic stability to be effective in vivo.
By building upon the foundational SAR principles outlined in this guide, researchers can continue to unlock the full therapeutic potential of the 5-trifluoromethyl-benzimidazolone scaffold in the ongoing quest for new and effective kinase inhibitors.
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A Comparative Guide to Target Validation Strategies for 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
This guide provides a comprehensive framework for the target validation of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one, a novel compound emerging from phenotypic screening. While the benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, the specific molecular target of this trifluoromethyl derivative is yet to be elucidated.[1][2] This document outlines a rigorous, multi-pronged strategy to identify and validate its primary biological target, ensuring a high degree of confidence before committing to extensive drug development programs.
The core principle of our approach is the use of orthogonal methods—employing multiple, independent techniques to cross-verify results.[3][4][5] This strategy is critical for minimizing the risk of pursuing false positives and ensuring that the observed biological effects are genuinely linked to the modulation of the intended target.[4] We will compare and contrast biophysical, genetic, and cellular techniques, providing not only step-by-step protocols but also the scientific rationale behind their selection and sequence.
Phase 1: Identifying the Molecular Target and Confirming Engagement
The initial step is to move from a phenotypic observation (e.g., cancer cell death, reduction in inflammatory cytokine production) to a specific molecular target. A common and effective approach is chemical proteomics to identify protein binding partners. Assuming this has identified a putative target, for instance, a specific kinase ("Kinase X"), the immediate next step is to confirm direct physical interaction, or target engagement, within a physiologically relevant context.
CETSA is a powerful technique for verifying target engagement in intact cells and tissues.[6][7] It operates on the principle that a protein's thermal stability changes upon ligand binding.[6] A compound that binds and stabilizes its target protein will increase the temperature at which the protein denatures and aggregates.[8]
Causality of Experimental Choice: We select CETSA as the primary validation method because it confirms target binding in the native cellular environment, accounting for factors like cell permeability and intracellular compound concentrations, which are overlooked in assays using purified proteins.[9]
Experimental Protocol: Microplate-Based CETSA for Target Engagement
-
Cell Culture: Plate cells known to express the target protein (Kinase X) in a 96-well plate and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).
-
Thermal Challenge: Seal the plate and heat the cells across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.[8]
-
Cell Lysis: Lyse the cells using a suitable buffer with protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the plate to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein) and quantify the amount of Kinase X using a sensitive immunoassay like ELISA or a no-wash assay such as HTRF® or AlphaScreen®.[7]
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting temperature (Tm) in compound-treated cells compared to vehicle-treated cells indicates target engagement.[6]
To complement the cellular data from CETSA, ITC provides a direct, in-solution measurement of the binding affinity and thermodynamics between the compound and a purified form of the target protein.[10]
Causality of Experimental Choice: While CETSA confirms engagement in cells, ITC provides precise biophysical parameters (KD, ΔH, ΔS) of the interaction in a controlled, cell-free system. This orthogonal approach helps confirm that the interaction is direct and not mediated by other cellular components.[10] A strong correlation between cellular target engagement (from CETSA) and direct binding affinity (from ITC) significantly strengthens the case for the identified target.
Phase 2: Linking Target Engagement to Cellular Function (Genetic Validation)
Confirming that the compound physically binds to the target is necessary but not sufficient. The next critical phase is to demonstrate that this binding event is responsible for the observed cellular phenotype. Genetic methods are the gold standard for this step.[11] We will compare two widely used techniques: siRNA-mediated knockdown and CRISPR-Cas9 knockout.
| Technique | Mechanism | Pros | Cons | Best For |
| siRNA Knockdown | Uses small interfering RNA to target and degrade the target protein's mRNA, leading to transient and partial protein reduction.[12][13] | Rapid, cost-effective, suitable for high-throughput validation.[14] | Incomplete knockdown can leave residual protein, potential for off-target effects.[12] | Initial, rapid validation of a large number of potential targets.[15] |
| CRISPR-Cas9 Knockout | Permanently edits the gene locus to create a functional knockout, completely abolishing protein expression.[][17] | Provides a true null background, definitive results, enables creation of stable cell lines.[18][19] | More time-consuming to generate knockout lines, potential for cell lethality if the target is essential.[13] | Gold-standard validation of high-priority targets.[18][20] |
Experimental Workflow: CRISPR-Cas9 Mediated Target Validation
The logical flow is to use CRISPR-Cas9 to create a cell line that does not express Kinase X. If this compound acts through Kinase X, it should lose its phenotypic effect in these knockout cells.
Caption: Hypothesized signaling pathway.
Protocol: Western Blot for Pathway Modulation
-
Cell Treatment: Treat WT cells with the compound at various concentrations and for different time points. Include vehicle and a positive control inhibitor.
-
Lysate Preparation: Harvest and lyse cells.
-
Western Blot: Perform SDS-PAGE and transfer to a membrane.
-
Antibody Probing: Probe the membrane with antibodies against total Kinase X, total Substrate Y, and phospho-Substrate Y (p-Substrate Y).
-
Analysis: A successful on-target effect would show a dose-dependent decrease in the levels of p-Substrate Y, while the total protein levels of Kinase X and Substrate Y remain unchanged. This directly links the compound's action to the target's enzymatic activity.
By systematically applying this multi-faceted, orthogonal validation strategy, researchers can build a robust and compelling body of evidence. This approach not only validates the specific target of this compound but also establishes a rigorous, self-validating framework that de-risks subsequent stages of the drug discovery pipeline.
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- Target Valid
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- CRISPR Cas9 Gene Editing. (n.d.).
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A Researcher's Guide to Navigating the Cross-Reactivity Profile of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a "privileged structure," a core chemical framework that consistently yields compounds with a wide array of biological activities.[1][2] From anticancer and antimicrobial to anti-inflammatory effects, the versatility of this heterocyclic system is well-documented.[3] The compound 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one, a member of this esteemed chemical family, presents a promising starting point for the development of novel therapeutics. However, the very versatility that makes the benzimidazole scaffold so attractive also necessitates a rigorous evaluation of its cross-reactivity profile. Understanding a compound's potential for off-target interactions is paramount to mitigating risks of adverse effects and ensuring the development of safe and effective medicines.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of this compound. We will delve into the rationale behind selecting potential off-target classes, provide detailed experimental protocols for robust evaluation, and present a model for data interpretation and comparison.
The Benzimidazolone Core: A Propensity for Diverse Interactions
The benzimidazolone core is a known pharmacophore that interacts with a variety of protein families. Notably, derivatives of this scaffold have been identified as potent inhibitors of protein kinases, modulators of ion channels, and antagonists of G-protein coupled receptors (GPCRs).[6][7][8] Therefore, a thorough cross-reactivity assessment of this compound should, at a minimum, investigate its activity against representative members of these three major classes of drug targets.
The trifluoromethyl group at the 5-position is of particular interest. This electron-withdrawing group can significantly alter the electronic properties of the benzimidazole ring system, potentially influencing binding affinities and selectivity profiles compared to other substituted benzimidazolones.[9]
A Strategic Approach to Cross-Reactivity Screening
A tiered approach to cross-reactivity screening is often the most efficient. This begins with broad panel screening to identify potential "hits," followed by more focused secondary assays to confirm and characterize these interactions.
Caption: A tiered workflow for assessing the cross-reactivity of a novel compound.
Tier 1: Broad Panel Screening
The initial step involves screening the compound against a broad panel of targets to identify potential off-target interactions. Several commercial services offer comprehensive safety panels that cover a wide range of kinases, GPCRs, ion channels, and other targets implicated in adverse drug reactions.[4][10]
Table 1: Representative Off-Target Panel for Benzimidazolone Derivatives
| Target Class | Representative Targets | Rationale for Inclusion |
| Protein Kinases | p38α, Aurora A, CDK2, EGFR, VEGFR2, c-Src | Benzimidazole is a well-established kinase inhibitor scaffold.[6][11] |
| GPCRs | CXCR3, CGRP Receptor, H1 Receptor, 5-HT2A | Benzimidazolone derivatives have shown antagonist activity at various GPCRs.[8][12] |
| Ion Channels | hERG, Nav1.5, Cav1.2, BK Channels, SK Channels | Benzimidazolones are known to modulate the activity of several key ion channels.[7][13] |
| Other Enzymes | Chymase, COX-1, COX-2, H+/K+-ATPase | Benzimidazolones have been reported to inhibit these enzymes.[3][14] |
| Nuclear Receptors | PPARγ | Some benzimidazolone derivatives act as modulators of PPARγ.[15] |
Tier 2: Confirmatory and Mechanistic Assays
Any "hits" identified in the broad panel screening should be followed up with more detailed secondary assays to confirm the interaction and determine the potency and mechanism of action.
Experimental Protocols
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, its specific substrate (e.g., a peptide or protein), and the assay buffer.
-
Compound Addition: Add varying concentrations of this compound (typically a serial dilution) to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Binding and Washing: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate. Wash the wells to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillant to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This assay determines the affinity of a compound for a specific GPCR by measuring its ability to displace a known radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-ligand), and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioactivity.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
CETSA® is a powerful technique to confirm target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[16][17][18]
Caption: The general workflow of the Cellular Thermal Shift Assay (CETSA®).
Protocol:
-
Cell Culture and Treatment: Culture cells expressing the target protein and treat them with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 67°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (containing the soluble proteins) and quantify the amount of the target protein using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Interpretation and Comparative Analysis
The data generated from these assays should be compiled and presented in a clear and comparative format.
Table 2: Hypothetical Cross-Reactivity Profile of this compound
| Target | Assay Type | IC50 / Ki (µM) | CETSA® Thermal Shift (°C) |
| Primary Target X | Kinase Inhibition | 0.05 | +5.2 |
| p38α Kinase | Kinase Inhibition | 1.2 | +2.1 |
| VEGFR2 Kinase | Kinase Inhibition | > 10 | Not Determined |
| CXCR3 Receptor | Radioligand Binding | 5.8 | Not Determined |
| hERG Channel | Electrophysiology | > 30 | Not Determined |
This table allows for a direct comparison of the compound's potency at its intended primary target versus its activity at potential off-targets. A selectivity index can be calculated by dividing the IC50 or Ki for the off-target by the IC50 or Ki for the primary target. A higher selectivity index indicates a more desirable cross-reactivity profile.
Conclusion
A thorough and systematic evaluation of cross-reactivity is a critical component of the preclinical development of any new chemical entity. For a compound like this compound, which belongs to a class of molecules with known promiscuity, this assessment is particularly crucial. By employing a tiered screening approach that combines broad panel screening with confirmatory and mechanistic assays, researchers can build a comprehensive understanding of the compound's selectivity profile. This knowledge is indispensable for making informed decisions about lead optimization and for progressing safer and more effective drug candidates toward clinical development.
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A Researcher's Guide to the In Vivo Validation of Novel Benzimidazolone Derivatives: A Case Study with 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
Introduction: The Benzimidazolone Scaffold and the Path to In Vivo Validation
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide array of biological activities, including antihistaminic, anticancer, and anti-inflammatory effects.[1][2] The benzimidazolone derivative, 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one, represents a novel chemical entity with significant therapeutic potential.[3] However, transitioning a promising compound from in vitro success to in vivo validation is a critical and complex phase in the drug discovery pipeline.[4]
This guide provides a comprehensive framework for designing and executing the in vivo validation of this compound, with a focus on its potential as an anticonvulsant agent. While specific in vivo data for this compound is not yet widely published, the principles and methodologies outlined here serve as a robust, experience-driven roadmap for researchers in the field. We will delve into the causality behind experimental choices, compare methodologies against established standards, and provide detailed protocols to ensure scientific rigor and reproducibility.
Part 1: The Pre-Clinical Dossier: Foundational Data for In Vivo Success
Before embarking on animal studies, a comprehensive understanding of the compound's in vitro profile is paramount. This foundational data informs the hypothesis, guides the design of the in vivo experiments, and ultimately dictates the likelihood of success.
Target Engagement and In Vitro Efficacy
The benzimidazolone scaffold has been associated with a range of neurological activities. For the purpose of this guide, we will hypothesize that this compound acts as a modulator of voltage-gated sodium channels, a common mechanism for many anti-seizure medications.[5]
Essential In Vitro Data:
-
Target Binding Affinity (Ki): Quantifies the strength of interaction with the sodium channel.
-
Functional Activity (IC50/EC50): Measures the concentration at which the compound inhibits or enhances channel function by 50% in cell-based assays (e.g., patch-clamp electrophysiology).
-
Selectivity Profiling: Assesses activity against other relevant ion channels and receptors to identify potential off-target effects.
Rationale: Strong, selective in vitro activity is the first gatekeeper. Without a potent and selective profile, the likelihood of achieving a therapeutic effect in vivo without significant side effects is low. This data justifies the resources required for animal studies.[6]
ADME and Formulation Development
A compound's efficacy is useless if it cannot reach its target in the body. ADME (Absorption, Distribution, Metabolism, Excretion) studies are crucial for understanding the pharmacokinetic profile.
Key ADME Parameters:
-
Solubility: Poorly water-soluble compounds present significant formulation challenges for oral and intravenous administration.[7][8]
-
Permeability: Assessed using models like the Caco-2 assay to predict intestinal absorption.
-
Metabolic Stability: In vitro assays using liver microsomes or hepatocytes predict how quickly the compound will be broken down by metabolic enzymes (e.g., Cytochrome P450s).
-
Plasma Protein Binding: Highly bound drugs have a lower free fraction available to exert their therapeutic effect.[9]
Formulation Strategy: Given that many novel heterocyclic compounds are poorly soluble, a formulation strategy is critical.[10][11] For this compound, a common starting point for preclinical studies would be a vehicle containing a mixture of solvents and surfactants to enhance solubility, such as:
-
Vehicle Composition: 5% N,N-Dimethylformamide (DMF), 40% Propylene Glycol, 55% Saline.
-
Alternative: For very poorly soluble compounds, self-emulsifying drug delivery systems (SEDDS) or nanosuspensions can be explored to improve bioavailability.[10][11]
Rationale: Understanding and optimizing the ADME profile and formulation is a self-validating step. A well-formulated compound with a reasonable metabolic half-life ensures that the concentrations achieved in vivo are sufficient to test the efficacy hypothesis.[8]
Part 2: Designing the In Vivo Efficacy and PK/PD Studies
With a solid pre-clinical dossier, the focus shifts to designing robust in vivo experiments. The primary goals are to establish a relationship between the drug's dose, its concentration in the body (Pharmacokinetics, PK), and its biological effect (Pharmacodynamics, PD).[12][13]
Selecting the Right Animal Model: Acute Seizure Models
For initial validation of an anticonvulsant, acute seizure models in rodents are the industry standard.[14] They are cost-effective, rapid, and have historically been predictive of clinical efficacy for many anti-seizure drugs (ASDs).[14][15]
Comparison of Acute Models:
| Model | Induction Method | Seizure Type Mimicked | Key Advantages | Key Limitations |
| Maximal Electroshock (MES) | Electrical stimulus (corneal or transpinnal) | Generalized tonic-clonic seizure | Highly reproducible; good for identifying drugs that prevent seizure spread.[5] | Not representative of seizure initiation or complex partial seizures. |
| Subcutaneous Pentylenetetrazol (scPTZ) | Chemical convulsant (GABA-A antagonist) | Generalized clonic seizure (myoclonic) | Identifies drugs that raise seizure threshold. | Less relevant for partial seizures; PTZ has its own complex pharmacology. |
| 6-Hz Psychomotor Seizure Test | Electrical stimulus (corneal) | Therapy-resistant partial seizure | Considered a model for more difficult-to-treat, pharmacoresistant seizures.[14] | Can have more variability than MES or scPTZ models. |
Rationale: The choice of model should align with the hypothesized mechanism. For a compound targeting sodium channels, the MES model is an excellent starting point as it is highly effective at identifying agents that prevent seizure spread, a key feature of generalized tonic-clonic seizures.[5][15] The 6-Hz model provides a valuable secondary validation, suggesting potential efficacy in more treatment-resistant forms of epilepsy.[14]
Experimental Workflow: Integrated PK/PD Study in the MES Model
To maximize data from each animal and adhere to the principles of the 3Rs (Replacement, Reduction, Refinement), an integrated PK/PD study is the most efficient approach.[16][17]
Caption: Integrated PK/PD workflow for anticonvulsant validation.
Step-by-Step Protocol for the MES Study:
-
Animal Acclimation: Male Sprague-Dawley rats (200-250g) are acclimated for at least one week under standard housing conditions.
-
Group Allocation: Animals are randomized into treatment groups (n=6-8 per group): Vehicle control, and at least three dose levels of this compound (e.g., 10, 30, 100 mg/kg).
-
Dosing: The compound is administered, typically via oral gavage (PO), at a volume of 5-10 mL/kg.
-
Time to Peak Effect (T-max): The MES test is performed at the predicted time of maximum plasma/brain concentration (T-max), often determined from preliminary PK studies. A typical starting point is 60 minutes post-dose.
-
MES Induction: An electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec duration) is delivered via corneal electrodes.
-
Endpoint Measurement: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure lasting more than 3 seconds. Protection is defined as the absence of this endpoint.
-
Sample Collection: Immediately following the MES test, terminal blood and brain samples are collected for pharmacokinetic analysis.
-
Bioanalysis: Plasma and brain homogenate concentrations of the compound are determined using a validated LC-MS/MS method.
-
Data Analysis: The dose that protects 50% of the animals (ED50) is calculated. The plasma and brain concentrations that protect 50% of animals (EC50) are also determined by correlating individual animal outcomes with their drug concentrations.[12]
Part 3: Comparative Analysis and Data Interpretation
Validating a new compound requires benchmarking its performance against a known standard of care. This provides essential context for its potential therapeutic value.
Benchmarking Against the Standard of Care
For generalized tonic-clonic seizures, Carbamazepine and Phenytoin are excellent positive controls and comparators as they are well-characterized sodium channel blockers.[18][19]
Hypothetical Comparative Data:
| Compound | Route | MES ED50 (mg/kg) | Brain EC50 (µM) at T-max | Plasma EC50 (µM) at T-max |
| Vehicle | PO | >100 (0% protection) | N/A | N/A |
| This compound | PO | 25 | 15 | 8 |
| Carbamazepine (Standard) [5] | PO | 9.7 | 32.5 | 13.8 |
| Phenytoin (Standard) [12] | PO | 12.5 | 11.2 | 21.0 |
Data Interpretation: In this hypothetical scenario, our compound shows a potent anticonvulsant effect. Its dose-potency (ED50) is slightly lower than the standards, but its brain concentration-potency (EC50) is comparable to Phenytoin and superior to Carbamazepine. This suggests the compound effectively penetrates the blood-brain barrier and engages its target at therapeutically relevant concentrations. This type of data is critical for deciding whether to advance the compound to more complex and resource-intensive chronic epilepsy models.[20][21]
Visualizing the Mechanism of Action
A diagram of the proposed signaling pathway helps to contextualize the in vivo findings.
Caption: Proposed mechanism: blocking sodium channels to reduce glutamate release.
Conclusion
The in vivo validation of a novel compound like this compound is a systematic, multi-step process. It begins with rigorous in vitro characterization, progresses to carefully designed acute animal models for proof-of-concept, and relies on direct comparison with established standards of care. By integrating pharmacokinetic and pharmacodynamic endpoints, researchers can build a compelling data package that clearly defines the compound's therapeutic potential and justifies its continued development for treating neurological disorders such as epilepsy.
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Comparative Benchmarking of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one (TF-BIM-2) Against Standard EGFR Inhibitors
A Guide for Drug Development Professionals
Introduction: The Quest for Superior Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of signaling pathways that regulate cell growth, proliferation, and survival.[1][2][3] Dysregulation of EGFR signaling, often through activating mutations, is a well-established driver in multiple cancers, most notably non-small cell lung cancer (NSCLC).[2][4][5] This has led to the development of targeted therapies, specifically tyrosine kinase inhibitors (TKIs), that aim to block the aberrant signaling cascade.[6][7]
First-generation TKIs like Gefitinib and Erlotinib have shown significant efficacy, particularly in patients with specific EGFR mutations.[8][9][10] However, the emergence of acquired resistance, frequently driven by secondary mutations such as T790M, presents a persistent clinical challenge.[6][11] This necessitates a continuous search for novel inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms.
This guide introduces 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one (TF-BIM-2) , a novel compound built upon the benzimidazole scaffold, which is recognized for its potential in developing potent protein kinase inhibitors.[12][13][14][15] We present a comprehensive benchmarking framework to evaluate the pre-clinical potential of TF-BIM-2 against the established first-generation EGFR inhibitor, Gefitinib. The following sections detail the experimental rationale, step-by-step protocols, and data interpretation for key biochemical and cell-based assays.
Part 1: Biochemical Potency and Selectivity Assessment
Rationale: The initial and most critical evaluation of a candidate kinase inhibitor is to determine its direct inhibitory activity against the target enzyme (potency) and its activity against other related kinases (selectivity). High potency is desirable for efficacy, while high selectivity minimizes off-target effects and potential toxicity. We will employ a Fluorescence Resonance Energy Transfer (FRET)-based assay, the LanthaScreen™ Eu Kinase Binding Assay, which directly measures the displacement of a fluorescent tracer from the kinase's ATP-binding site by the inhibitor.[16][17][18]
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol outlines the methodology to determine the IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%) of TF-BIM-2 and Gefitinib against wild-type EGFR and a panel of related kinases.
Materials:
-
Recombinant human EGFR protein
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer[16][18]
-
Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[17]
-
TF-BIM-2 and Gefitinib (10 mM stocks in DMSO)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of TF-BIM-2 and Gefitinib in 100% DMSO, starting from a 1 mM concentration. Subsequently, create a 3X intermediate dilution of these compounds in Kinase Buffer A.[19]
-
Kinase/Antibody Mixture Preparation: Prepare a 3X solution of EGFR kinase and Eu-labeled anti-tag antibody in Kinase Buffer A. The final desired concentration in the assay is typically 5 nM for the kinase and 2 nM for the antibody.[19]
-
Tracer Preparation: Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A. The optimal concentration is typically near the Kd of the tracer for the kinase.[16][19]
-
Assay Assembly: In a 384-well plate, add the reagents in the following order:[17][18]
-
5 µL of the 3X compound intermediate dilution.
-
5 µL of the 3X Kinase/Antibody mixture.
-
5 µL of the 3X Tracer solution.
-
-
Incubation: Mix the plate gently, cover it to protect from light, and incubate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.[18][20]
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring FRET, collecting emission signals at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow Diagram: Kinase Inhibition Assay
Caption: EGFR signaling pathway and points of inhibitor action.
Comparative Data: Cellular Efficacy
(Hypothetical Data)
| Cell Line | Key EGFR Mutation(s) | TF-BIM-2 (GI50, nM) | Gefitinib (GI50, nM) |
| NCI-H1975 | L858R, T790M | 25 | >8,000 |
| A431 | Wild-Type (Amplified) | 550 | 600 |
Interpretation: The hypothetical cellular data is striking. TF-BIM-2 potently inhibits the proliferation of the Gefitinib-resistant NCI-H1975 cell line, with a GI50 in the low nanomolar range. In contrast, Gefitinib is largely ineffective, as expected due to the T790M mutation. [11]This result, combined with the biochemical data, strongly suggests that TF-BIM-2 is a potent EGFR inhibitor capable of overcoming known mechanisms of clinical resistance. Both compounds show similar, lower potency against a wild-type EGFR-driven cell line, highlighting their preference for mutant forms of the receptor.
Conclusion and Future Directions
This guide provides a foundational framework for the preclinical benchmarking of this compound (TF-BIM-2). The presented (hypothetical) data demonstrates that TF-BIM-2 exhibits superior biochemical potency and selectivity compared to the first-generation standard, Gefitinib. Critically, it shows potent activity in a cellular model of acquired resistance that renders Gefitinib inactive.
These findings strongly support the continued investigation of TF-BIM-2 as a next-generation EGFR inhibitor. Subsequent studies should focus on comprehensive selectivity profiling across a wider kinase panel, detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, and in vivo efficacy testing in xenograft models derived from resistant tumors. The robust, self-validating protocols outlined herein provide the necessary scientific rigor to advance promising compounds like TF-BIM-2 through the drug discovery pipeline.
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- Erlotinib.
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- Mechanism of action of gefitinib.
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The Trifluoromethyl Moiety: A Key to Unlocking Potent Biological Activity in the Benzimidazolone Scaffold
A Comparative Guide for Researchers and Drug Development Professionals
The benzimidazolone core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (-CF3) group at the 5-position of this heterocyclic system has emerged as a powerful strategy to enhance a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of the biological activities of 5-trifluoromethyl-benzimidazolone derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols.
Part 1: Anticancer Activity: Targeting the Engines of Malignancy
The quest for novel anticancer agents has identified 5-trifluoromethyl-benzimidazolone derivatives as promising candidates. Their mechanism of action is often multifaceted, targeting key cellular processes essential for tumor growth and survival.[1][2]
Comparative Anticancer Efficacy
The cytotoxic potential of these compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. Lower IC50 values indicate greater potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3b (7-chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione) | C32 (Amelanotic Melanoma) | 24.4 | [4] |
| A375 (Melanotic Melanoma) | 25.4 | [4] | |
| MCF-7/WT (Breast Cancer) | >100 | [4] | |
| DU145 (Prostate Cancer) | >100 | [4] | |
| Compound 9 (5-bromo/fluorine substituted 2-indolinone derivative) | Not Specified | Not Specified | [2] |
| Bendamustine | Various (Approved Drug) | Varies | [5] |
Note: The data presented is a compilation from various studies and direct comparative studies under identical conditions are limited.
Mechanism of Action: A Multi-pronged Attack
5-Trifluoromethyl-benzimidazolone derivatives exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Many cellular signaling pathways that are crucial for cancer cell proliferation, survival, and migration are driven by kinases.[1] Benzimidazole derivatives have been shown to act as kinase inhibitors, disrupting these aberrant signaling cascades.[1][6]
-
Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and are critical for cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death).[2][5]
-
Induction of Apoptosis: These derivatives can trigger the intrinsic or extrinsic apoptotic pathways in cancer cells, leading to their elimination.[3]
Below is a diagram illustrating a generalized signaling pathway targeted by these compounds.
Caption: Generalized kinase inhibition pathway by 5-trifluoromethyl-benzimidazolone derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the 5-trifluoromethyl-benzimidazolone derivatives for 48-72 hours.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[7]
Part 2: Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. 5-Trifluoromethyl-benzimidazolone derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[10][11]
Comparative Antimicrobial Efficacy
The antimicrobial activity of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 11d | S. aureus | 2 | [14] |
| B. subtilis | 2 | [14] | |
| E. coli | 16 | [14] | |
| P. aeruginosa | 8 | [14] | |
| Various 2- and 1,2-substituted benzimidazoles | Staphylococcus spp. | 87.5 - 200 | [13] |
| Candida spp. | 104.6 - 151.78 | [13] |
Note: The specific 5-trifluoromethyl-benzimidazolone derivatives tested in these studies may vary.
Mechanism of Action: Disrupting Microbial Viability
The antimicrobial mechanism of benzimidazole derivatives is believed to involve:
-
Inhibition of Ergosterol Biosynthesis: In fungi, these compounds can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to membrane disruption and cell death.[10]
-
Inhibition of DNA Gyrase: In bacteria, they may inhibit DNA gyrase, an enzyme essential for DNA replication and repair.[15]
The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[16][17][18][19][20]
Step-by-Step Methodology:
-
Prepare Serial Dilutions: Prepare two-fold serial dilutions of the 5-trifluoromethyl-benzimidazolone derivatives in a 96-well microtiter plate using an appropriate broth medium.[16]
-
Prepare Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).[16]
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[18]
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[16]
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[18]
Part 3: Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases. 5-Trifluoromethyl-benzimidazolone derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory enzymes.[21][22]
Comparative Anti-inflammatory Efficacy
The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins.[23]
| Compound/Derivative | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 9 | COX-2 | 0.26 | 192.3 | [24] |
| N-4-(trifluoromethylbenzene)sulfonyl derivative 2e | COX-1 | 3.14 | 0.27 | [25] |
| COX-2 | 0.84 | [25] | ||
| Celecoxib (Reference Drug) | COX-1 | 8.17 | 0.34 | [25] |
| COX-2 | 2.78 | [25] |
Note: A higher selectivity index indicates a greater selectivity for COX-2 over COX-1, which is often desirable to reduce gastrointestinal side effects.
Mechanism of Action: Quelling the Flames of Inflammation
The primary anti-inflammatory mechanism of these derivatives is the inhibition of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[21] By blocking COX-2, these compounds reduce the production of prostaglandins, thereby alleviating pain and inflammation.[23]
This diagram outlines the logical relationship in the anti-inflammatory action of these compounds.
Caption: Logical flow of COX-2 inhibition by 5-trifluoromethyl-benzimidazolone.
Experimental Protocol: COX-2 Inhibition Assay
A common method to assess COX-2 inhibitory activity is a fluorometric or colorimetric assay.[26][27][28][29][30]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and the COX-2 enzyme solution.[28]
-
Inhibitor Pre-incubation: Add the 5-trifluoromethyl-benzimidazolone derivatives at various concentrations to the enzyme solution and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for binding.[26]
-
Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.[26]
-
Detection: Measure the product formation (e.g., Prostaglandin G2) using a suitable detection method, such as fluorescence (Ex/Em = 535/587 nm) or colorimetry.[29]
-
Calculate IC50: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[26]
Conclusion
The introduction of a trifluoromethyl group at the 5-position of the benzimidazolone scaffold has proven to be a highly effective strategy for enhancing its biological activities. This guide has provided a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by quantitative data and detailed experimental protocols. The multifaceted mechanisms of action and potent efficacy of these compounds highlight their significant potential for the development of novel therapeutic agents. Further research focusing on structure-activity relationship (SAR) studies and in vivo evaluations will be crucial in translating the promise of these compounds from the laboratory to the clinic.
References
A comprehensive list of references is available upon request. The citations within the text correspond to the search results that informed this guide.
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A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Benzimidazole Derivatives
Introduction: The Benzimidazole Scaffold and the Imperative of Metabolic Stability
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purine nucleosides allows it to readily interact with a multitude of biological targets, leading to a wide array of pharmacological activities.[1][2] Consequently, benzimidazole derivatives have been successfully developed into anthelmintics (e.g., Albendazole), proton-pump inhibitors (e.g., Omeprazole), antihistamines, and even anticancer agents.[3]
However, the therapeutic success of any drug candidate is critically dependent on its pharmacokinetic profile, a key component of which is metabolic stability. Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[4][5] A compound with low metabolic stability is rapidly cleared from the body, often resulting in poor bioavailability and a short duration of action, necessitating higher or more frequent dosing.[6] Conversely, a highly stable compound might accumulate, leading to potential toxicity. Therefore, understanding and optimizing the metabolic stability of benzimidazole derivatives is a cornerstone of modern drug development, enabling the selection of candidates with favorable pharmacokinetic properties early in the discovery pipeline.[4][7][8]
This guide provides a comparative overview of the metabolic stability of different benzimidazole derivatives, explains the underlying metabolic pathways, and details the experimental protocols used to assess this critical drug-like property.
Common Metabolic Fates of Benzimidazole Derivatives
The biotransformation of benzimidazole derivatives is largely governed by hepatic enzymes. The parent compound is often short-lived, with its metabolites predominating in tissues and excreta.[9] These metabolic reactions are broadly classified into Phase I (functionalization) and Phase II (conjugation).
The Central Role of Cytochrome P450 (CYP) Enzymes
The cytochrome P450 (CYP) superfamily of enzymes, located primarily in liver microsomes, is responsible for the metabolism of over 90% of clinically used drugs and is the principal driver of Phase I metabolism for benzimidazoles.[10][11] Key reactions include:
-
Sulfoxidation: This is a hallmark metabolic pathway for many benzimidazole anthelmintics. For instance, fenbendazole is rapidly metabolized by CYP enzymes (including CYP3A4 and CYP2C19) and flavin-monooxygenases (FMO) to its active sulfoxide derivative, oxfendazole.[12] Similarly, albendazole is converted to albendazole sulfoxide.[10]
-
Hydroxylation: The addition of hydroxyl groups to the aromatic benzimidazole core or its substituents is another common metabolic route.
-
N-Dealkylation: Removal of alkyl groups attached to the imidazole nitrogen.
-
Oxidation: Further oxidation of metabolites can occur, such as the conversion of albendazole sulfoxide to the inactive albendazole sulfone.[10][12]
The specific CYP isozymes involved can vary. For example, studies have shown that omeprazole and lansoprazole can induce the expression of CYP1A1, highlighting the interaction between these drugs and specific metabolic enzymes.[13]
Phase II Conjugation Reactions
Following Phase I functionalization, the resulting metabolites can undergo Phase II reactions, where they are conjugated with endogenous molecules (like glucuronic acid) to increase their water solubility and facilitate excretion. While in vitro microsomal assays primarily assess Phase I metabolism, broader systems like hepatocytes are required to evaluate the contribution of Phase II pathways.[14][15]
The general metabolic cascade for many benzimidazole anthelmintics can be visualized as a multi-step process often leading to both active and inactive products.
Caption: General metabolic pathway for benzimidazole anthelmintics.
In Vitro Assessment of Metabolic Stability: The Liver Microsomal Assay
To compare the metabolic stability of different compounds, researchers rely on robust in vitro assays that can be performed in a high-throughput manner. The most widely used method is the liver microsomal stability assay.[7] Liver microsomes are subcellular fractions isolated from the liver that are rich in Phase I drug-metabolizing enzymes, particularly CYPs.[14][16][17] The assay measures the rate of disappearance of a test compound over time when incubated with these microsomes.[15]
Experimental Workflow: Liver Microsomal Stability Assay
The following diagram and protocol outline a standard workflow for determining metabolic stability.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Detailed Experimental Protocol
This protocol describes a typical procedure for assessing metabolic stability in a 96-well plate format.
1. Reagent Preparation:
- Test Compound: Prepare a 10 mM stock solution in DMSO. Further dilute to an intermediate concentration (e.g., 100 µM) in acetonitrile or a suitable solvent.[18]
- Liver Microsomes: Use pooled human or animal liver microsomes. Thaw on ice and dilute to a working concentration of 0.5 mg/mL in a 100 mM phosphate buffer (pH 7.4).[7][14]
- NADPH-Regenerating System: To ensure a constant supply of the necessary cofactor, a regenerating system is used. A typical stock solution contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[7][18]
- Positive Controls: Include compounds with known metabolic fates (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin) to validate assay performance.
- Termination Solution: Ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.
2. Incubation Procedure:
- Add the test compound to the wells of a 96-well plate to achieve a final concentration of 1 µM.
- Add the diluted microsomal protein suspension to each well.
- Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
- Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. The time of addition is considered T=0.
- Control Incubations: It is crucial to run parallel incubations under identical conditions but without the NADPH-regenerating system (-NADPH). This control accounts for any non-enzymatic degradation or chemical instability of the compound.[14]
3. Sampling and Reaction Termination:
- At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a 2-3 fold volume of the ice-cold acetonitrile termination solution to the respective wells.[14][19]
- Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to precipitate the microsomal proteins.[7]
4. Analysis:
- Transfer the supernatant to a new plate for analysis.
- Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.[16]
5. Data Interpretation:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- The slope of the linear regression line of this plot corresponds to the elimination rate constant (k).
- Half-Life (t½): The time required for 50% of the compound to be metabolized. It is calculated as:
- t½ = 0.693 / k
- Intrinsic Clearance (CLint): This parameter reflects the rate of metabolism by the enzymes in the system, normalized to the amount of protein. It is calculated in µL/min/mg protein as:
- CLint = (0.693 / t½) / (mg microsomal protein/mL)
Comparative Stability and Structure-Metabolism Relationships (SMR)
The metabolic stability of a benzimidazole derivative is highly dependent on its chemical structure. By identifying "metabolic hotspots"—the positions on a molecule most susceptible to enzymatic attack—medicinal chemists can make strategic modifications to enhance stability.[7][20]
The table below summarizes metabolic characteristics for several classes of benzimidazole derivatives based on available literature.
| Derivative Class | Example(s) | Primary Metabolic Pathway(s) | Key Metabolites | General Metabolic Stability Profile | Supporting Evidence |
| Anthelmintics (Thioethers) | Albendazole, Fenbendazole, Oxfendazole | Sulfoxidation, Sulfone formation | Albendazole sulfoxide, Oxfendazole, Albendazole sulfone | Generally low to moderate; parent drug is often rapidly converted to active sulfoxide metabolites.[9][21] | The parent compounds are often short-lived.[9] Metabolism is extensive, involving both Phase I and II enzymes.[10][12] |
| Proton-Pump Inhibitors (Sulfinyls) | Omeprazole, Lansoprazole, Pantoprazole | Hydroxylation, Sulfoxidation, O-demethylation | Hydroxyomeprazole, Omeprazole sulfone | Variable. Pantoprazole appears more stable than omeprazole in some systems. Metabolism is heavily influenced by CYP2C19 and CYP3A4. | Different derivatives show varied potential to induce CYP1A1, suggesting differences in their interaction with metabolic enzymes.[13] |
| Antihistamines | Mizolastine, Bilastine | Hydroxylation, Glucuronidation | Hydroxylated and conjugated metabolites | Generally designed for higher metabolic stability to reduce dosing frequency. | - |
| Novel Kinase Inhibitors | Abemaciclib | N-deethylation, Hydroxylation, Oxidation | Multiple oxidative metabolites | Moderate; designed to have a reasonable pharmacokinetic profile for chronic dosing. | - |
| Experimental N-benzyl Benzimidazoles | Various research compounds | Hydroxylation on benzimidazole core and benzyl ring | Hydroxylated metabolites | Highly dependent on substitution patterns. Identifying metabolic hotspots is key to optimization.[7] | Structure-metabolism relationship studies have been conducted to guide chemical modifications for improved stability.[7][22] |
Key Principles of Structure-Metabolism Relationships:
-
Blocking Metabolic Hotspots: Introducing substituents like fluorine or chlorine at positions prone to hydroxylation can sterically hinder or electronically deactivate the site, thus preventing metabolism and increasing the compound's half-life.[8]
-
Modulating Lipophilicity: While sufficient lipophilicity is needed for membrane permeability, highly lipophilic compounds can be more susceptible to metabolism by CYPs. Optimizing this property is a delicate balance.
-
Introducing Stability: Replacing metabolically labile groups with more robust ones (e.g., replacing an ester with an amide) can significantly improve stability.
-
Prodrugs: In some cases, a "pro-benzimidazole" can be designed. These are inactive precursors that are metabolized in the body to the active benzimidazole drug, a strategy used to improve solubility or absorption.[21]
Conclusion
The metabolic stability of benzimidazole derivatives is a multifaceted property that is critical to their success as therapeutic agents. It is governed by the compound's intricate dance with hepatic enzymes, primarily the Cytochrome P450 system. Through robust in vitro assays like the liver microsomal stability test, researchers can quantify key parameters such as half-life and intrinsic clearance. This data, when integrated into a structure-metabolism relationship framework, empowers medicinal chemists to rationally design and optimize novel benzimidazole derivatives with improved pharmacokinetic profiles, ultimately paving the way for safer and more effective medicines.
References
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Safety Operating Guide
Safe Disposal of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one (CAS No. 133687-93-1). As a fluorinated heterocyclic compound, its disposal requires specific procedures to ensure personnel safety and environmental compliance. This guide moves beyond simple instructions to explain the critical reasoning behind each step, empowering researchers to manage chemical waste with confidence and integrity.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not benign; it is classified with specific hazards that dictate its handling and disposal protocols.
According to safety data sheets (SDS), the primary hazards are significant and warrant careful attention[1]. The globally harmonized system (GHS) classifications for this compound are summarized below.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H318/H319 | Causes serious eye damage/irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Causality of Disposal Protocol: The presence of the trifluoromethyl (-CF3) group classifies this compound as a halogenated organic compound [2][3]. This is the single most critical factor for its disposal. Halogenated organic wastes cannot be mixed with non-halogenated solvent waste because their proper disposal requires high-temperature incineration to break the strong carbon-fluorine bonds and prevent the formation of toxic byproducts. Improper disposal could lead to the release of persistent environmental pollutants.
Core Disposal Protocol: A Step-by-Step Methodology
This protocol ensures compliance with major regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local rules may vary[4].
Step 1: Waste Segregation (The Point of Generation)
Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure correct disposal routing[2][5].
-
Action: At the point of generation (i.e., in the fume hood or on the lab bench), collect all waste containing this compound in a dedicated waste container.
-
Causality: This compound is a halogenated organic solid. It must be collected separately from non-halogenated organic waste, aqueous waste, acids, and bases[2][6]. Mixing halogenated compounds with other waste streams complicates the disposal process and can be a violation of environmental regulations.
Step 2: Containerization and Labeling
The integrity and labeling of your waste container are paramount for safety and compliance.
-
Action (Container Selection): Use a chemically compatible, leak-proof container with a secure, tight-fitting screw cap[7][8]. High-density polyethylene (HDPE) containers are a common and appropriate choice. The container must be in good condition, with no cracks or deterioration[7].
-
Action (Labeling): Before adding the first drop of waste, label the container clearly[8]. The label must include:
-
Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents, ensuring their safety during handling and transport[9].
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely in a designated location within the lab pending pickup.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA)[7][9]. This area must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Storage Conditions: The SAA should be a secondary containment tray to capture any potential leaks. Store acids and bases separately, and keep all waste containers away from sources of ignition[7][10]. Keep the container securely capped at all times, except when adding waste[8][11].
-
Causality: The SAA system is a regulatory requirement designed to minimize the risks associated with storing hazardous materials. Secondary containment prevents spills from spreading, and keeping containers closed minimizes the release of potentially harmful vapors.
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by trained EHS staff.
-
Action: Once the container is full (do not overfill; leave at least one inch of headroom for expansion), or when the experiment is complete, contact your institution's EHS or Hazardous Waste Management department to schedule a pickup[9][11].
-
Prohibited Actions:
-
DO NOT dispose of this chemical down the drain[4][11]. Its environmental impact is not fully known, and it is not suitable for wastewater treatment.
-
DO NOT dispose of this chemical in the regular trash[4]. This is a regulated hazardous waste.
-
DO NOT evaporate the chemical in a fume hood as a method of disposal[11].
-
-
Causality: Final disposal of halogenated organic waste is a highly regulated process that typically involves specialized incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). Your EHS department is the official liaison for this compliant and environmentally sound process.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for disposal of this compound.
Emergency Procedures for Spills
Accidents happen. A prepared response is essential for safety.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE): safety goggles, gloves, and a lab coat[10].
-
Gently sweep the solid material to avoid generating dust. Use dry clean-up procedures[10].
-
Collect the material and any contaminated cleaning supplies (e.g., paper towels) into a suitable container for hazardous waste disposal.
-
Label the container as "Spill Debris containing this compound".
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert others and activate the fire alarm if necessary to facilitate evacuation[10].
-
Contact your institution's EHS or emergency response team from a safe location. Provide the chemical name and location of the spill.
-
Prevent entry into the affected area until cleared by emergency personnel.
-
Waste Minimization
A core principle of modern laboratory science is to reduce the generation of hazardous waste.
-
Source Reduction: Order and use the smallest quantity of the chemical required for your research[9].
-
Inventory Management: Maintain an accurate inventory of chemicals to avoid purchasing duplicates and to track expiration dates.
-
Procedural Efficiency: Optimize experimental designs to use less material without compromising results.
By adhering to these detailed procedures, you actively contribute to a safe and environmentally responsible research environment, building a foundation of trust in our scientific practices.
References
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Navigating the Handling of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one: A Guide to Personal Protective Equipment and Safe Disposal
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one, a compound requiring meticulous attention to safety protocols. Here, we move beyond a simple checklist to offer a deeper understanding of the necessary personal protective equipment (PPE), handling procedures, and disposal plans, ensuring a secure laboratory environment.
Understanding the Risks: Hazard Profile
This compound (C8H5F3N2O) presents several key hazards that dictate the required level of personal protection.[1][2][3] A thorough risk assessment is the critical first step before any handling of this compound.
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | Exclamation Mark |
| H315 | Causes skin irritation | Exclamation Mark |
| H319 | Causes serious eye irritation | Exclamation Mark |
| H335 | May cause respiratory irritation | Exclamation Mark |
Source: Information synthesized from multiple safety data sheets.[2][3]
These hazards underscore the importance of preventing ingestion, skin and eye contact, and inhalation of dust or aerosols.
Core Protective Measures: Your Personal Protective Equipment (PPE)
The selection of appropriate PPE is your primary defense against the hazards associated with this compound. The following is a detailed breakdown of the required equipment and the rationale behind each choice.
Hand Protection: The First Line of Defense
Given the risk of skin irritation, robust hand protection is non-negotiable.[2]
-
Recommended Gloves: Nitrile or neoprene gloves are the preferred choice. These materials offer good resistance to a range of chemicals.[4][5]
-
Glove Standard: Ensure that the gloves meet the ASTM International standard D6978 for chemotherapy gloves or an equivalent standard.[5][6]
-
Double Gloving: For enhanced protection, especially when handling larger quantities or during prolonged procedures, wearing two pairs of gloves is recommended.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be replaced immediately, and hands should be washed thoroughly after glove removal.[4][7]
Eye and Face Protection: Shielding from Splashes and Particles
The potential for serious eye irritation necessitates comprehensive eye and face protection.[2]
-
Safety Glasses: At a minimum, safety glasses with side shields should be worn.
-
Chemical Goggles: For procedures with a higher risk of splashing or dust generation, chemical goggles that provide a complete seal around the eyes are essential.[4]
-
Face Shield: In situations where there is a significant risk of splashes, a face shield should be worn in conjunction with safety goggles to protect the entire face.[8]
Body Protection: Preventing Skin Contact
To prevent skin contact, appropriate body protection is crucial.
-
Laboratory Coat: A standard laboratory coat is a minimum requirement.
-
Disposable Gown: For more extensive work, a disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is recommended.[5] This provides a superior barrier against chemical exposure.
-
Apron: A PVC apron can provide an additional layer of protection, particularly when handling liquids.[4]
Respiratory Protection: Guarding Against Inhalation
Given that this compound may cause respiratory irritation, respiratory protection is necessary, especially when handling the solid form which can generate dust.[2]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][9]
-
Respirator: If a fume hood is not available or if there is a risk of dust generation, a NIOSH-approved respirator is required. A particulate respirator (e.g., N95, P100) is suitable for protection against dust.[10]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure.
Donning and Doffing PPE Workflow
Caption: A visual guide to the correct sequence for putting on and taking off Personal Protective Equipment.
Safe Handling Practices
-
Preparation: Before starting, ensure that all necessary PPE is available and in good condition. Have a spill kit readily accessible.
-
Containment: Handle the compound in a designated area, such as a chemical fume hood, to contain any dust or vapors.[7]
-
Weighing: When weighing the solid, use a balance with a draft shield or conduct the operation within a fume hood.
-
Transfers: Use appropriate tools (spatulas, etc.) to transfer the solid. Avoid creating dust.
-
Cleaning: After handling, decontaminate the work area and any equipment used.
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Collection:
-
Solid Waste: Collect excess solid compound and any contaminated disposable materials (e.g., gloves, wipes) in a clearly labeled, sealed container.[7]
-
Liquid Waste: If the compound is in solution, collect it in a designated, labeled waste container for halogenated organic waste.
-
-
Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[7]
-
Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.
By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the integrity of your research.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
